molecular formula C11H14N2O9 B1257005 5-(Carboxyhydroxymethyl)uridine

5-(Carboxyhydroxymethyl)uridine

Cat. No.: B1257005
M. Wt: 318.24 g/mol
InChI Key: UVGCZRPOXXYZKH-QADQDURISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Carboxyhydroxymethyl)uridine (chm5U) is a naturally occurring, modified nucleoside found primarily in the wobble position (position 34) of transfer RNA (tRNA) molecules across diverse eukaryotes, where it plays a critical role in ensuring the fidelity and efficiency of translation . This modification belongs to the extensive family of over 100 chemically distinct modified RNA nucleotides that are introduced post-transcriptionally . Its methyl ester derivative is known as 5-(carboxyhydroxymethyl)uridine methyl ester (mchm5U) . The biosynthesis of chm5U and its derivatives is a key area of research. In mammalian tRNA, the pathway involves the Elongator complex, which catalyzes the formation of 5-carboxymethyluridine (cm5U), followed by the action of the ALKBH8 enzyme. ALKBH8 is a bifunctional protein with a methyltransferase domain and a 2-oxoglutarate (2OG)-dependent oxygenase domain. It is responsible for the final, stereoselective hydroxylation step that produces the (S)-diastereomer of mchm5U . The specific stereochemistry of these modifications is crucial, as both the (R)- and (S)-diastereomers of mchm5U exist in nature, with the (S)-isomer being found in the wobble position of tRNA-Gly(UCC) in mammals, insects, and plants, while the (R)-isomer has been identified in mammalian tRNA-Arg(UCG) . The presence of the carboxyhydroxymethyl group at the uridine's 5-position influences the conformation and flexibility of the anticodon loop, thereby modulating codon-anticodon interactions and helping to maintain the translational reading frame . Research into chm5U and its modifying enzymes has significant biomedical implications. Disturbances in the enzymes responsible for installing the mchm5U modification, such as subunits of the Elongator complex and ALKBH8, are associated with various human diseases. For instance, ALKBH8 is overexpressed in human urothelial carcinomas and bladder cancers, and its silencing has been shown to suppress tumor growth and angiogenesis . Mutations in the ALKBH8 gene are also linked to intellectual disability and global developmental delay . Furthermore, a reduced level of chm5U has been correlated with increased resistance to platinum-based drugs in ovarian cancer, suggesting that ALKBH8 could serve as a predictive biomarker for chemotherapy response . As a research tool, 5-(Carboxyhydroxymethyl)uridine is essential for fundamental studies in RNA biology, epitranscriptomics, and translational control. It is invaluable for analytical applications, serving as a standard for the identification and quantification of modified nucleosides in biological samples via techniques such as liquid chromatography-mass spectrometry (LC-MS) . Furthermore, it is a critical compound for investigating the molecular mechanisms of diseases linked to defects in RNA modification pathways and for exploring potential new therapeutic targets. This product is intended for Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14N2O9

Molecular Weight

318.24 g/mol

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H14N2O9/c14-2-4-6(16)7(17)9(22-4)13-1-3(5(15)10(19)20)8(18)12-11(13)21/h1,4-7,9,14-17H,2H2,(H,19,20)(H,12,18,21)/t4-,5?,6-,7-,9-/m1/s1

InChI Key

UVGCZRPOXXYZKH-QADQDURISA-N

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(=O)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(=O)O)O

Synonyms

5-(carboxyhydroxymethyl)uridine

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5-(Carboxyhydroxymethyl)uridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-(Carboxyhydroxymethyl)uridine: Structure, Function, and Application

Abstract

5-(Carboxyhydroxymethyl)uridine (chm5U) is a complex, post-transcriptionally modified nucleoside found in the anticodon wobble position of certain transfer RNAs (tRNAs). This guide provides a comprehensive technical overview of chm5U, delving into its intricate chemical structure, critical biological functions in protein translation, and its emerging applications in diagnostics and therapeutic development. As a Senior Application Scientist, this document synthesizes foundational knowledge with practical methodologies, offering researchers, scientists, and drug development professionals a detailed resource for understanding and harnessing the potential of this unique biomolecule.

Introduction: The Significance of Modified Nucleosides

The central dogma of molecular biology, while elegant in its depiction of information flow from DNA to RNA to protein, is nuanced by a vast landscape of chemical modifications. Over 150 distinct modifications have been identified in RNA, with the majority found in tRNA.[1] These modifications are not mere decorations; they are critical functional elements that fine-tune the structure and activity of RNA molecules, thereby ensuring the fidelity and efficiency of biological processes.[1][2]

Among these, 5-(Carboxyhydroxymethyl)uridine (chm5U) stands out due to its location and chemical complexity. It is a hypermodified derivative of uridine found at the wobble position (position 34) of the tRNA anticodon.[1][3] This strategic placement implicates chm5U directly in the process of codon recognition and the overall accuracy of mRNA translation.[1] This guide will explore the multifaceted nature of chm5U, from its fundamental chemical properties to its biosynthesis and its potential as a tool in biotechnology and medicine.

Chemical Structure and Physicochemical Properties

The identity and function of any biomolecule are dictated by its chemical structure. 5-(Carboxyhydroxymethyl)uridine is, at its core, a uridine nucleoside—composed of a uracil base linked to a ribose sugar.[4] The defining feature of chm5U is the substituent at the C5 position of the pyrimidine ring: a carboxyhydroxymethyl group [-CH(OH)COOH].[5] This modification introduces a chiral center, resulting in (R)- and (S)-diastereomers, with the (S)-diastereomer being the form specifically synthesized by the enzyme ABH8 in mammals.[]

The presence of both a hydroxyl and a carboxylic acid group makes the side chain highly polar and capable of engaging in complex hydrogen bonding, a key feature for its role in molecular recognition within the ribosome.

Core Structure and Variants

The primary molecule, chm5U, is often studied alongside its methyl ester derivative, 5-(carboxyhydroxymethyl)uridine methyl ester (mchm5U).[] The esterification of the carboxyl group significantly increases the lipophilicity of the molecule, a property that is leveraged in prodrug strategies to enhance passage through cellular membranes.[]

Figure 1: Chemical structures of chm5U and its methyl ester, mchm5U.
Physicochemical Data

A thorough understanding of a molecule's properties is essential for its study and application. The table below summarizes key physicochemical data for both chm5U and its methyl ester.

Property5-(Carboxyhydroxymethyl)uridine (chm5U)5-(Carboxyhydroxymethyl)uridine methyl ester (mchm5U)Reference(s)
Molecular Formula C₁₁H₁₄N₂O₉C₁₂H₁₆N₂O₉[7][8]
Molecular Weight 318.24 g/mol 332.27 g/mol [][7]
Monoisotopic Mass 318.0699 Da332.0856 Da[8][9]
Density (Predicted) 1.855 g/cm³1.687 g/cm³[][7]
pKa (Predicted) 3.10 ± 0.11N/A[7]
Solubility Slightly soluble in Water, Methanol, DMSOMore lipophilic than chm5U[][7]
Common Abbreviation chm5U, chm⁵umchm5U[9][10]
CAS Number 934743-11-089665-83-8 ((S)-isomer)[][7]

Biological Significance and Function

The functional relevance of chm5U lies in its role as a post-transcriptional modification within tRNA, the adaptor molecule that bridges the gap between the genetic code in mRNA and the amino acid sequence of proteins.

Wobble Position Modification and Codon Recognition

In bacteria and eukaryotes, the uridine at the wobble position (U34) of the tRNA anticodon is almost always modified.[1] These modifications are critical for expanding or restricting the decoding capabilities of the tRNA, ensuring that the 61 sense codons can be read accurately by a smaller set of tRNA molecules. Modifications like chm5U help to stabilize a specific conformation of the anticodon loop, which in turn optimizes the codon-anticodon pairing geometry in the ribosome's A-site.[11] This prevents misreading of near-cognate codons and helps to maintain the correct reading frame during translation.[12]

tRNA_Anticodon_Loop cluster_mRNA mRNA cluster_tRNA tRNA Anticodon Loop m_codon Codon (e.g., 5'-G G A-3') t_anticodon { C| C| U} | Anticodon (3'-C C U-5') t_anticodon:p34->m_codon Wobble Pairing t_anticodon:p35->m_codon Standard Base Pairing t_anticodon:p36->m_codon Standard Base Pairing t_note * = chm5U at Wobble Position

Figure 2: chm5U at the wobble position (U34) of the tRNA anticodon mediates pairing with an mRNA codon.
Biosynthesis Pathway

The formation of chm5U is a multi-step enzymatic process that occurs after the primary tRNA transcript has been synthesized. While the complete pathway is an area of active research, it is known to be part of the larger family of 5-hydroxyuridine (xo5U) derivative modifications.[1] In mammals, the final step—the hydroxylation of a precursor to form the (S)-diastereomer of mchm5U—is catalyzed by ABH8, a member of the AlkB homolog family of 2-oxoglutarate/Fe(II)-dependent dioxygenases.[] This enzyme complex also contains an RNA-recognition motif (RRM) to bind the tRNA substrate and a methyltransferase (MT) domain, highlighting the intricate machinery required for these modifications.[]

Figure 3: Simplified biosynthetic pathway leading to chm5U and related xo5U-type modifications.

Methodologies for Synthesis and Analysis

The study of chm5U requires robust methods for both its chemical synthesis and its analytical detection and characterization.

Experimental Protocol: Diastereoselective Chemical Synthesis

Synthesizing chm5U with control over its stereochemistry is crucial for functional studies. The following protocol is a conceptual workflow based on a diastereoselective organocatalytic approach.[13]

Objective: To synthesize (R)- and (S)-chm5U from 5-formyluridine.

Pillar of Trustworthiness: Each step includes a validation checkpoint to ensure the reaction has proceeded as expected before moving to the next, creating a self-validating system.

Workflow:

  • Cyanosilylation (Key Step for Diastereoselectivity):

    • Reaction: React 5-formyluridine with trimethylsilyl cyanide (TMSCN).

    • Causality: An organocatalyst (e.g., a chiral amine or phosphine) is used here. The catalyst's specific chirality creates a chiral environment around the formyl group, directing the nucleophilic attack of the cyanide to one face of the aldehyde, thereby selectively producing either the (R)- or (S)-cyanohydrin intermediate. The choice of catalyst dictates the stereochemical outcome.

    • Protocol:

      • Dissolve protected 5-formyluridine in an anhydrous solvent (e.g., CH₂Cl₂).

      • Add the chiral organocatalyst (e.g., ~10 mol%).

      • Cool the reaction to the optimal temperature (e.g., -78 °C) to enhance selectivity.

      • Add TMSCN dropwise and stir for several hours.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio.

  • Pinner Reaction (Nitrile to Ester Conversion):

    • Reaction: Convert the silyl-protected cyanohydrin to the methyl ester (mchm5U).

    • Causality: This classic reaction proceeds by treating the nitrile with an alcohol (methanol) under acidic conditions. The acid protonates the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by methanol, ultimately forming the methyl ester after hydrolysis of the intermediate.

    • Protocol:

      • Dissolve the cyanohydrin intermediate in anhydrous methanol.

      • Saturate the solution with dry HCl gas at 0 °C.

      • Allow the reaction to proceed until the nitrile is fully converted.

      • Quench the reaction and purify the resulting methyl ester (mchm5U).

    • Validation: Confirm product formation using mass spectrometry to detect the expected molecular weight of mchm5U (332.27 g/mol ).

  • Hydrolysis (Ester to Carboxylic Acid):

    • Reaction: Hydrolyze the methyl ester of mchm5U to yield the final product, chm5U.

    • Causality: A mild base (e.g., NaOH) is used to saponify the ester. The hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent neutralization with a weak acid (e.g., Dowex 50 H⁺ resin) yields the free carboxylic acid.

    • Protocol:

      • Dissolve the purified mchm5U in a solution of dilute NaOH (e.g., 0.01 N).

      • Stir at room temperature, monitoring by HPLC.

      • Upon completion, neutralize the solution carefully with an acid resin.

      • Purify the final chm5U product using reverse-phase HPLC.

    • Validation: Confirm the final structure and purity using high-resolution mass spectrometry and ¹H and ¹³C NMR.

Synthesis_Workflow start 5-Formyluridine step1 Diastereoselective Cyanosilylation (Chiral Catalyst, TMSCN) start->step1 val1 Validation: TLC, NMR (d.r.) step1->val1 step2 Pinner Reaction (MeOH, HCl) val1->step2 Proceed if d.r. is acceptable val2 Validation: Mass Spec (m/z) step2->val2 step3 Mild Hydrolysis (NaOH, then H+) val2->step3 Proceed if m/z is correct val3 Validation: HPLC, HRMS, NMR step3->val3 end Final Product: (R)- or (S)-chm5U val3->end Proceed if pure

Figure 4: Self-validating workflow for the chemical synthesis of chm5U.
Analytical Characterization

The structural elucidation and quantification of chm5U rely on a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is fundamental for structural confirmation.[3] Key signals include the anomeric proton (H1') of the ribose (typically ~5.9 ppm) and the H6 proton of the uracil ring (~7.9 ppm).[14] The signals for the -CH(OH)COOH side chain provide definitive evidence of the modification.

  • Mass Spectrometry (MS): LC-MS/MS is the gold standard for detecting and quantifying modified nucleosides in biological samples. For chm5U, the expected [M+H]⁺ ion is at m/z 319.0777.[8] Tandem MS (MS/MS) generates characteristic product ions from the fragmentation of the ribose and the base, providing high confidence in identification.[8]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to separate chm5U from other nucleosides in a hydrolyzed tRNA sample. Its high polarity results in a relatively early elution time compared to canonical nucleosides.[]

Applications in Research and Development

The unique properties of chm5U and its derivatives make them valuable tools for various scientific applications.

  • Probes for Molecular Diagnostics: Incorporating modified nucleosides like chm5U into DNA or RNA probes can enhance their stability against nucleases and modify their hybridization properties.[] This can lead to diagnostic probes with higher sensitivity and specificity for detecting target nucleic acid sequences in clinical samples.[]

  • Prodrug Development: As mentioned, the methyl ester form (mchm5U) serves as a promising prodrug candidate. Its increased lipophilicity enhances cell permeability. Once inside the cell, endogenous esterases can cleave the methyl group, releasing the active, polar chm5U nucleoside.[] This strategy is being explored for delivering antiviral or anticancer nucleoside analogs that interfere with viral replication or tumor growth.[]

  • Chemical Biology Research: Synthetic oligonucleotides containing chm5U at specific positions are invaluable tools. They allow researchers to dissect the precise impact of this single modification on nucleic acid structure, stability, and interaction with proteins, such as ribosomal components or modification enzymes.[]

Conclusion and Future Perspectives

5-(Carboxyhydroxymethyl)uridine is far more than a minor variant of a canonical nucleoside. It represents a sophisticated layer of biological regulation, ensuring the precision of protein synthesis through the chemical fine-tuning of tRNA. This guide has detailed its chemical nature, biological importance, and the methodologies required for its study.

Future research will likely focus on elucidating the complete biosynthesis and degradation pathways of chm5U, identifying the full range of tRNAs that contain this modification, and understanding how its presence or absence contributes to cellular stress responses and disease states. As synthetic and analytical methods continue to improve, the potential to leverage chm5U and its derivatives for novel diagnostics and targeted therapeutics will undoubtedly expand, opening new frontiers in RNA-based medicine.

References

  • Takai, K., & Hashizume, T. (1979). 5-(Carboxy-hydroxymethyl)uridine, a new modified nucleoside located in the anticodon of tRNA2Gly from the posterior silk glands of Bombyx mori. Nucleic Acids Symposium Series, (6), s53-s55. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(carboxyhydroxymethyl)uridine. PubChem Substance Record. Retrieved from [Link]

  • Kim, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research. Retrieved from [Link]

  • Modomics. (n.d.). 5-carboxyhydroxymethyluridine (chm5U). A Database of RNA Modifications. Retrieved from [Link]

  • Carl ROTH. (n.d.). 5-(Carboxymethyl)uridine, 5 mg, CAS No. 20964-06-1. Retrieved from [Link]

  • Berman, H. M., et al. (1978). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Research. Retrieved from [Link]

  • Modomics. (n.d.). 5-(carboxyhydroxymethyl)uridine methyl ester (mchm5U). A Database of RNA Modifications. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). 5-(carboxyhydroxymethyl)uridine (CHEBI:20530). Retrieved from [Link]

  • Mandel, H. G., et al. (1983). Biological Effects of 5-Carboxy-2′-Deoxyuridine: Hydrolysis Product of 5-Trifluoromethyl-2. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Mandel, H. G., et al. (1983). Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Carboxymethyl)uridine. PubChem Compound Summary. Retrieved from [Link]

  • Machnicka, M. A., et al. (2013). Transfer RNA modifications: Nature's combinatorial chemistry playground. Wiley Interdisciplinary Reviews: RNA. Retrieved from [Link]

  • Modomics. (n.d.). 5-carboxymethyluridine (cm5U). A Database of RNA Modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U).... Retrieved from [Link]

  • Takeda, N., et al. (1985). Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine. Journal of Chromatography B: Biomedical Sciences and Applications. Retrieved from [Link]

  • Kumar, R. K., & Tadi, N. P. (2014). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). RSC Advances. Retrieved from [Link]

  • Gieci, A., et al. (2022). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. International Journal of Molecular Sciences. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). Uridine (Compound). Retrieved from [Link]

  • Liu, S., et al. (2022). Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Uridine (FDB007411). Retrieved from [Link]

  • Johansson, M., et al. (2008). The role of wobble uridine modifications in +1 translational frameshifting in eukaryotes. Molecular and Cellular Biology. Retrieved from [Link]

  • Helm, M., & Alfonzo, J. D. (2014). tRNA modifications during translation: the roles of dihydrouridine and queuosine. RNA Biology. Retrieved from [Link]

  • Wyrwicz, L. S., & Rychlewski, L. (2023). The Functional Meaning of 5′UTR in Protein-Coding Genes. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of uridine (H5 and H1′) at various concentrations of.... Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mammalian Biosynthetic Pathway of 5-(Carboxyhydroxymethyl)uridine (chm5U)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The post-transcriptional modification of transfer RNA (tRNA) is a fundamental process that ensures translational fidelity and efficiency. Among the more than 170 known RNA modifications, those occurring at the wobble position (U34) of the anticodon are particularly critical for accurate decoding of the genetic code.[1][2] This guide provides a comprehensive technical overview of the mammalian biosynthetic pathway for 5-(carboxyhydroxymethyl)uridine (chm5U) and its related derivatives. We will dissect the multi-enzyme cascade responsible for this modification, from the initial carboxymethylation by the Elongator complex to the subsequent methylation and hydroxylation steps catalyzed by the bifunctional enzyme ALKBH8. This document is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, detailed experimental protocols, and an exploration of the pathway's profound implications in cellular homeostasis and human disease.

Part 1: The Core Biosynthetic Pathway: A Multi-Step Enzymatic Cascade

The synthesis of chm5U and its derivatives at the wobble uridine (U34) is a highly conserved and intricate process involving sequential enzymatic activities. The pathway initiates with the formation of a key intermediate, 5-carboxymethyluridine (cm5U), and proceeds through branching routes catalyzed by the versatile enzyme, ALKBH8.

Step 1: Formation of 5-Carboxymethyluridine (cm5U) by the Elongator Complex

The foundational step in this pathway is catalyzed by the Elongator complex, a highly conserved six-subunit protein complex (Elp1-Elp6) found in eukaryotes.[3][4] While historically implicated in various cellular processes, its primary and most well-established role is in the modification of tRNA.[4]

  • Mechanism of Action: The catalytic activity resides within the Elp3 subunit, which functions as a radical S-adenosylmethionine (SAM) enzyme.[5][6] Elp3 utilizes acetyl-CoA to install a carboxymethyl group onto the C5 position of the uridine base, forming cm5U.[5][7][8] Recent structural and enzymatic studies have revealed a remarkable mechanism whereby Elp3 employs a conserved molecular tunnel, over 20 Å in length, to shuttle acetate from its acetyl-CoA binding domain to the distant radical SAM active site for the modification reaction.[6][9] This intermediate transport mechanism is a unique feature among radical SAM enzymes.

Elongator_Step cluster_0 Elongator Complex (Elp1-6) Elp3 Elp3 Subunit (Radical SAM Enzyme) cm5U 5-Carboxymethyluridine (cm5U) Elp3->cm5U Carboxymethylation U34 Uridine (U34) in tRNA U34->Elp3 AcetylCoA Acetyl-CoA AcetylCoA->Elp3

Figure 1: Catalysis of cm5U formation by the Elongator complex.
Step 2: Bifunctional Processing of cm5U by ALKBH8

Following its synthesis, cm5U serves as a substrate for the bifunctional enzyme, AlkB Homolog 8 (ALKBH8). This enzyme possesses two distinct catalytic domains that orchestrate the subsequent maturation of the U34 modification.[10][11][12]

  • Methylation to 5-methoxycarbonylmethyluridine (mcm5U): The C-terminal methyltransferase (MT) domain of ALKBH8, in a crucial partnership with the accessory protein TRM112, catalyzes the methylation of the carboxyl group of cm5U.[10] This reaction uses S-adenosylmethionine (SAM) as the methyl donor and results in the formation of 5-methoxycarbonylmethyluridine (mcm5U).[10][13] The ALKBH8-TRM112 complex is the functional tRNA methyltransferase for this step.[10]

  • Hydroxylation to (S)-mchm5U and (S)-chm5U: The N-terminal AlkB-like domain of ALKBH8 is a Fe(II)- and 2-oxoglutarate-dependent oxygenase.[11][12] This domain catalyzes the stereoselective hydroxylation of the carbon side chain.

    • Primary Pathway: The oxygenase domain acts on the mcm5U intermediate to produce the final product, (S)-5-methoxycarbonylhydroxymethyluridine ((S)-mchm5U).[12][14][15] This modification is found, for example, in tRNAGly(UCC).[11]

    • Alternative Pathway: In the absence of its preferred mcm5U substrate, the oxygenase domain of ALKBH8 can also directly, albeit less efficiently, hydroxylate the initial cm5U intermediate.[15][16] This reaction directly yields (S)-5-carboxyhydroxymethyluridine ((S)-chm5U) .[15][16]

This dual activity positions ALKBH8 as a central hub in determining the final chemical identity of the wobble uridine modification.

ALKBH8_Pathway cluster_alkbh8 ALKBH8 Enzyme cm5U cm5U MT_domain Methyltransferase Domain (+ TRM112, SAM) cm5U->MT_domain Methylation Oxy_domain Oxygenase Domain (Fe(II), 2-OG) cm5U->Oxy_domain Hydroxylation (Alternative Pathway) mcm5U mcm5U MT_domain->mcm5U mchm5U (S)-mchm5U Oxy_domain->mchm5U chm5U (S)-chm5U Oxy_domain->chm5U mcm5U->Oxy_domain Hydroxylation (Primary Pathway)

Figure 2: The biosynthetic pathways catalyzed by the bifunctional enzyme ALKBH8.

Part 2: Biological Significance and Disease Relevance

The precise chemical structure of the U34 modification is not trivial; it is essential for maintaining cellular health by fine-tuning protein translation and responding to stress.

Role in Translational Fidelity: Modifications at the wobble position, including the chm5U family, are critical for restricting or expanding the decoding capacity of the tRNA anticodon.[17] This ensures that codons are read correctly and efficiently, preventing mistranslation and the synthesis of non-functional or toxic proteins.[4] For instance, the hydroxylation of mcm5U to (S)-mchm5U has been shown to enhance the affinity for specific glycine codons.[15][16]

Connection to Selenoprotein Synthesis and Oxidative Stress: The ALKBH8-mediated pathway has a vital role in the synthesis of selenoproteins, which are crucial for antioxidant defense. The selenocysteine-specific tRNA (tRNASec) requires these U34 modifications for the proper recoding of the UGA stop codon to insert selenocysteine.[10][12] Consequently, defects in this pathway can impair the production of key antioxidant enzymes like glutathione peroxidases, leading to increased oxidative stress.[12]

Implications in Human Disease: Given its fundamental role, dysregulation of the chm5U pathway is linked to several human diseases.

  • Neurological Disorders: Mutations in ALKBH8 have been identified in individuals with intellectual disability, and studies show ALKBH8 is essential for neurological function, partly through its role in regulating oxidative stress.[12]

  • Cancer: Both the Elongator complex and ALKBH8 have been implicated in cancer. Subunits of Elongator are upregulated in several cancers, and ALKBH8 is overexpressed in urothelial carcinomas.[15] Conversely, lower ALKBH8 expression has been associated with recurrence in some cancers, suggesting a role as a predictive biomarker for chemotherapy response.[16]

Enzyme/ComplexSubstrate(s)Product(s)Associated Disease States
Elongator Complex Uridine-tRNAcm5U-tRNANeurodegeneration, Cancer[3][15]
ALKBH8 (MT Domain) cm5U-tRNAmcm5U-tRNAIntellectual Disability, Cancer, Oxidative Stress[10][12][15]
ALKBH8 (Oxy Domain) mcm5U-tRNA(S)-mchm5U-tRNAIntellectual Disability, Cancer, Oxidative Stress[12][15]
ALKBH8 (Oxy Domain) cm5U-tRNA(S)-chm5U-tRNA(Same as above, linked to overall ALKBH8 function)
Table 1: Key enzymes in the chm5U pathway and their clinical relevance.

Part 3: Methodologies for Studying the chm5U Pathway

Investigating this intricate pathway requires robust and sensitive analytical techniques. The choice of methodology depends on whether the goal is to identify and quantify modifications, assess enzyme activity, or study in vivo function.

Workflow Start Biological Sample (Cells, Tissues) Isolation Total/tRNA Isolation Start->Isolation Hydrolysis Enzymatic Hydrolysis to Nucleosides Isolation->Hydrolysis Analysis LC-MS/MS Analysis Hydrolysis->Analysis Quant Quantification of chm5U, mcm5U, etc. Analysis->Quant

Figure 3: General workflow for the analysis of tRNA modifications.
Protocol 1: Quantitative Analysis of tRNA Modifications by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive detection and quantification of ribonucleosides.[18]

Causality: This method provides direct chemical evidence of the presence and abundance of specific modifications. It is quantitative and can analyze the entire spectrum of modifications simultaneously from a small amount of material.[18]

Methodology:

  • tRNA Isolation: Purify total RNA from mammalian cells or tissues using a suitable RNA extraction kit. Further enrich for tRNA using HPLC or specialized column-based kits.

  • Enzymatic Digestion: Digest ~1-5 µg of purified tRNA to single nucleosides.

    • Incubate tRNA with Nuclease P1 (1-2 units) in 10 mM ammonium acetate (pH 5.3) for 2 hours at 37°C.

    • Add ammonium bicarbonate to a final concentration of 10 mM and Bacterial Alkaline Phosphatase (0.5-1 unit).

    • Incubate for an additional 2 hours at 37°C.

  • Sample Cleanup: Centrifuge the digest to pellet enzymes and filter the supernatant.

  • LC-MS/MS Analysis:

    • Inject the nucleoside mixture onto a reverse-phase C18 HPLC column.

    • Elute with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

    • Couple the HPLC eluent to a triple quadrupole mass spectrometer operating in positive ion mode.

    • Use Dynamic Multiple Reaction Monitoring (DMRM) to detect and quantify each nucleoside based on its specific precursor-to-product ion transition (e.g., the transition from the protonated molecular ion [M+H]+ to the base ion).[18]

  • Data Analysis: Quantify the amount of chm5U (and related modifications) by comparing the peak area to that of a standard curve generated with synthetic nucleoside standards.

Protocol 2: In Vitro Reconstitution of ALKBH8 Activity

Reconstituting the enzymatic reaction in vitro is essential for confirming catalytic function and studying enzyme kinetics.

Causality: This self-validating system directly demonstrates that a specific enzyme (ALKBH8) can catalyze a specific reaction (methylation or hydroxylation) on a defined substrate (cm5U- or mcm5U-tRNA), ruling out indirect effects that may occur in vivo.

Methodology:

  • Reagent Preparation:

    • Enzyme: Co-express and purify recombinant human ALKBH8 and TRM112 proteins from E. coli.

    • Substrate tRNA: Isolate total tRNA from a yeast trm9Δ knockout strain. These strains lack the yeast homolog of ALKBH8's MT domain and thus accumulate the cm5U intermediate on their tRNAs, making them an ideal substrate.[7][19]

    • Cofactors: Prepare solutions of S-adenosylmethionine (SAM) for the methyltransferase assay, and Fe(II) sulfate, 2-oxoglutarate, and L-ascorbate for the hydroxylase assay.

  • Methyltransferase Assay:

    • Combine purified ALKBH8/TRM112 complex (~1 µM), trm9Δ tRNA (~5 µg), and SAM (~100 µM) in a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2).

    • Incubate at 37°C for 1-2 hours.

  • Hydroxylase Assay:

    • Combine purified ALKBH8/TRM112, substrate tRNA (either cm5U-tRNA or mcm5U-tRNA generated from the previous step), Fe(II) sulfate (~50 µM), 2-oxoglutarate (~100 µM), and L-ascorbate (~1 mM) in reaction buffer.

    • Incubate at 37°C for 1-2 hours.

  • Product Analysis:

    • Stop the reaction and re-purify the tRNA.

    • Digest the tRNA to nucleosides and analyze by LC-MS/MS as described in Protocol 1 to detect the formation of mcm5U, mchm5U, or chm5U.

Conclusion and Future Directions

The biosynthetic pathway of 5-(carboxyhydroxymethyl)uridine in mammals is a testament to the cell's intricate control over the translation process. The sequential action of the Elongator complex and the bifunctional enzyme ALKBH8 creates a family of related modifications at the wobble position, each fine-tuning the decoding properties of specific tRNAs. This pathway is not merely a housekeeping function but is deeply integrated into cellular stress responses and is implicated in the pathophysiology of numerous human diseases, from neurological deficits to cancer.

Future research will likely focus on the regulatory mechanisms that govern this pathway, the potential interplay with other RNA modification networks, and the precise structural impact of chm5U on codon-anticodon interactions. The development of specific inhibitors for enzymes like ALKBH8 could also represent a promising therapeutic avenue for diseases driven by dysregulated translation or oxidative stress.

References

  • Selvadurai, K. et al. (2014). Archaeal Elp3 catalyzes tRNA wobble uridine modification at C5 via a radical mechanism. Nature Chemical Biology, 10(10), 810-812. [Link]

  • Mehlgarten, C. et al. (2009). Elongator function in tRNA wobble uridine modification is conserved between yeast and plants. Nucleic Acids Research, 37(19), 6407–6418. [Link]

  • Songe-Møller, L. et al. (2010). Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding. Molecular and Cellular Biology, 30(7), 1814–1827. [Link]

  • Dewez, M. et al. (2008). The conserved Wobble uridine tRNA thiolase Ctu1–Ctu2 is required to maintain genome integrity. Proceedings of the National Academy of Sciences, 105(14), 5459–5464. [Link]

  • St. Clair, J. et al. (2025). Elp3 uses a conserved molecular tunnel to transport acetate between distant active sites and catalyze tRNA wobble base modification. bioRxiv. [Link]

  • Galvão, A. et al. (2022). HITS-CLIP analysis of human ALKBH8 points towards its role in tRNA and noncoding RNA regulation. bioRxiv. [Link]

  • van den Born, E. et al. (2014). Protozoan ALKBH8 Oxygenases Display both DNA Repair and tRNA Modification Activities. PLoS ONE, 9(6), e98933. [Link]

  • ResearchGate. (n.d.). Ctu1 binds tRNA and is required for efficient translation. [Link]

  • Koyano, T. et al. (2024). ALKBH8 contributes to neurological function through oxidative stress regulation. PNAS Nexus, 3(4), pgae112. [Link]

  • ResearchGate. (n.d.). Ability of Alkbh8−/− tRNA to support translation. [Link]

  • Karlsborn, T. et al. (2014). Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes. RNA Biology, 11(12), 1508–1517. [Link]

  • Reactome. (n.d.). CTU1:CTU2:URM1 thiolates uridine-34 in tRNAs. [Link]

  • ResearchGate. (2025). Elp3 uses a conserved molecular tunnel to transport acetate between distant active sites and catalyze tRNA wobble base modification. [Link]

  • Xu, Z. et al. (2024). The conserved wobble uridine tRNA thiolase Ctu1 is required for angiogenesis and embryonic development. PLoS ONE, 19(12), e0315854. [Link]

  • Tomikawa, C. et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(3), 1319–1332. [Link]

  • Bartosik, T. et al. (2025). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). RSC Advances. [Link]

  • Xu, Z. et al. (2023). The conserved wobble uridine tRNA thiolase Ctu1 is required to sustain development and differentiation. bioRxiv. [Link]

  • Klassen, R. et al. (2017). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 23(6), 947–957. [Link]

  • Chen, C. et al. (2011). Unexpected Accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm(5)U and mcm(5)S(2)U. PLoS ONE, 6(6), e20783. [Link]

  • ResearchGate. (n.d.). Chemical structure of 5-methoxycarmonylmethyl-2-thiouridene (mcm5s2U). [Link]

  • Chen, C. et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS ONE, 6(6), e20783. [Link]

  • ResearchGate. (n.d.). Proposed chemical mechanism for the biosynthesis of cmo5U. [Link]

  • Modomics. (n.d.). 5-carboxyhydroxymethyluridine (chm5U). [Link]

  • Bartosik, T. et al. (2025). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). RSC Advances. [Link]

  • Su, D. et al. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828-841. [Link]

  • Tomikawa, C. et al. (2015). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(3), 1319–1332. [Link]

  • Modomics. (n.d.). 5-carbamoylhydroxymethyluridine (nchm5U). [Link]

  • ResearchGate. (n.d.). Proposed chemical mechanism for cmo5U biosynthesis. [Link]

  • Creative Diagnostics. (n.d.). tRNA Modifications Detection. [Link]

  • Thiaville, P. C. et al. (2015). The emerging role of complex modifications of tRNALysUUU in signaling pathways. RNA Biology, 12(1), 1-4. [Link]

  • Zheng, G. et al. (2015). tRNA base methylation identification and quantification via high-throughput sequencing. RNA, 21(12), 1769-1782. [Link]

  • Begley, U. et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(35), e2404987121. [Link]

  • Liu, Z. et al. (2022). RNADSN: Transfer-Learning 5-Methyluridine (m5U) Modification on mRNAs from Common Features of tRNA. International Journal of Molecular Sciences, 23(21), 13444. [Link]

  • de Cremer, K. et al. (2024). Direct RNA Oxford Nanopore sequencing distinguishes between modifications in tRNA at the U34 position. bioRxiv. [Link]

  • He, C. et al. (2020). Novel insight into the regulatory roles of diverse RNA modifications: Re-defining the bridge between transcription and translation. Molecular Cancer, 19(1), 88. [Link]

  • Modomics. (n.d.). 5-carbamoylmethyluridine (ncm5U). [Link]

  • EMBL-EBI. (n.d.). 5-(carboxyhydroxymethyl)uridine (CHEBI:20530). [Link]

  • Modomics. (n.d.). 5-(carboxyhydroxymethyl)uridine methyl ester (mchm5U). [Link]

  • Boccaletto, P. et al. (2022). A Census and Categorization Method of Epitranscriptomic Marks. Genes, 13(4), 682. [Link]

  • Tsurui, H. et al. (1987). 5-(Carboxy-hydroxymethyl)uridine, a new modified nucleoside located in the anticodon of tRNA2Gly from the posterior silk glands of Bombyx mori. Biochimica et Biophysica Acta, 908(1), 115-118. [Link]

  • Agris, P. F. (2004). The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity. In Fine-Tuning of RNA Functions by Modification and Editing (pp. 1-22). Springer. [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for the biosynthetic pathway of mnm5U34. [Link]

Sources

Epitranscriptomic Dynamics: Evolutionary Conservation and Pathophysiological Implications of chm5U RNA Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epitranscriptome—comprising over 150 distinct post-transcriptional RNA modifications—represents a dynamic layer of gene regulation. Among these, 5-carboxyhydroxymethyluridine (chm5U) is a highly specialized, evolutionarily conserved modification primarily localized to the wobble position (U34) of transfer RNAs (tRNAs). Initially discovered in the anticodon of tRNA^Gly in Bombyx mori [1], chm5U has recently emerged from the shadows of basic biochemistry into the spotlight of clinical oncology.

As a Senior Application Scientist, I have observed that the transition from basic RNA sequencing to absolute structural quantification is fraught with analytical pitfalls. This whitepaper synthesizes the evolutionary causality of chm5U, its emerging role in hypoxic tumor microenvironments, and provides a field-proven, self-validating LC-MS/MS protocol for its precise quantification.

Molecular Architecture and Evolutionary Causality

The Wobble Hypothesis and Structural Rigidity

Evolution does not expend cellular energy on complex enzymatic cascades without a profound functional mandate. The presence of chm5U at the U34 wobble position is a masterclass in structural biology. Unmodified uridine at U34 is conformationally flexible, which can lead to promiscuous base-pairing and catastrophic translational frameshifting.

By appending a bulky 5-carboxyhydroxymethyl group to the pyrimidine ring, the cell restricts the thermodynamic flexibility of the nucleoside [2]. This forces the tRNA into a rigid conformation that ensures stringent Watson-Crick geometry during codon-anticodon recognition, thereby preserving translational fidelity across all domains of life.

The ALKBH8 Biosynthetic Paradigm

The biogenesis of chm5U is governed by a sequential enzymatic cascade. The terminal steps in mammals are catalyzed by ALKBH8 , a multidomain enzyme possessing both oxygenase and methyltransferase activities [3].

  • Causality in the Cascade: Uridine is first modified to 5-carboxymethyluridine (cm5U) by the Elongator complex. ALKBH8 then utilizes its oxygenase domain to hydroxylate cm5U into chm5U. In many physiological states, chm5U is a transient intermediate, rapidly methylated by the ALKBH8 methyltransferase domain into mchm5U. However, under specific cellular stresses, this terminal methylation is stalled, leading to the functional accumulation of chm5U [4].

Biosynthesis U Uridine (U34) cm5U cm5U U->cm5U Elongator Complex (Addition of carboxymethyl) chm5U chm5U cm5U->chm5U ALKBH8 (oxygenase) (Hydroxylation) mchm5U mchm5U chm5U->mchm5U ALKBH8 (methyltransferase) (Methylation)

Biosynthetic cascade of chm5U at the tRNA wobble position catalyzed by ALKBH8.

Pathophysiological Significance: The Hypoxic Tumor Microenvironment

Historically, RNA modifications were viewed as static structural components. Recent high-resolution profiling has shattered this paradigm, revealing that the epitranscriptome is highly responsive to the tumor microenvironment (TME).

A landmark 2023 study analyzing ovarian cancer tissues identified chm5U as a characteristic, highly upregulated RNA modification in advanced and platinum-resistant ovarian cancers [5].

The Mechanistic Link to Hypoxia: Solid tumors rapidly outgrow their vascular supply, inducing severe hypoxia. Hypoxia triggers a massive reprogramming of the epitranscriptome to selectively translate stress-response proteins. The accumulation of chm5U in hypoxic ovarian cancer cells suggests that the oxygen-dependent ALKBH8 enzyme alters its catalytic efficiency under low O2 tension, stalling the pathway at chm5U. This specific modification profile correlates positively with the expression of 134 genes in the hypoxia signaling pathway, driving tumor aggressiveness and chemoresistance [5].

Quantitative Data Summary

The table below summarizes the relative abundance shifts of key RNA modifications during ovarian tumorigenesis and hypoxia, providing a clear biomarker signature for drug development professionals.

RNA ModificationNormal Ovarian TissueNormoxic Tumor (RMG-1)Hypoxic Tumor MicroenvironmentClinical Implication in Oncology
chm5U BaselineModerately ElevatedHighly Upregulated Biomarker for platinum resistance [5]
m5U BaselineElevatedHighly UpregulatedEnhanced tRNA stability / translation rate
m7G BaselineElevatedHighly UpregulatedAltered mRNA capping and translation
t6A BaselineElevatedHighly UpregulatedPromotes decoding of ANN codons

Analytical Methodology: Self-Validating LC-MS/MS Protocol

Detecting transient, low-abundance modifications like chm5U requires extreme analytical rigor. Standard RNA-seq methods rely on reverse transcriptase (RT) drop-off or mismatch signatures, which are highly error-prone for wobble-position modifications.

To achieve absolute quantification, we must reduce the RNA polymer to single nucleosides and analyze them via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a field-proven, self-validating protocol designed to eliminate matrix effects and digestion artifacts.

Step-by-Step Workflow

1. Total RNA Extraction & Isotope Spike-In

  • Action: Extract total RNA using a highly denaturing guanidinium thiocyanate buffer. Immediately spike in a known concentration of heavy isotope-labeled internal standard (e.g.,[13C, 15N]-uridine).

  • Causality: Why spike before digestion and clean-up? This creates a self-validating system . Any loss of RNA during subsequent solid-phase extraction (SPE) will equally affect the endogenous chm5U and the synthetic heavy standard. The final MS ratio perfectly reflects the original biological concentration, neutralizing technical variance.

2. Enzymatic Digestion (Nuclease P1)

  • Action: Incubate 1 µg of RNA with 2 Units of Nuclease P1 in 10 mM Sodium Acetate buffer (pH 5.5) containing 1 mM ZnCl2 at 37°C for 2 hours.

  • Causality: Nuclease P1 is a zinc-dependent endonuclease. It strictly requires a slightly acidic environment (pH 5.5) to efficiently cleave phosphodiester bonds. Deviating to a neutral pH will result in incomplete digestion (dinucleotide artifacts), artificially lowering the measured chm5U concentration.

3. Dephosphorylation (Alkaline Phosphatase)

  • Action: Adjust the pH to 8.0 using 100 mM Tris-HCl. Add 1 Unit of Calf Intestinal Phosphatase (CIP) and incubate at 37°C for 2 hours.

  • Causality: CIP removes the 5'-phosphate groups left by Nuclease P1, yielding free nucleosides. The deliberate pH shift from 5.5 to 8.0 is critical; CIP is entirely inactive at acidic pH.

4. Solid-Phase Extraction (SPE) Clean-up

  • Action: Pass the digest through a 10 kDa molecular weight cut-off (MWCO) filter or a C18 SPE cartridge.

  • Causality: This step removes the Nuclease P1 and CIP proteins, as well as buffer salts. Injecting crude protein digests into an LC-MS/MS system causes severe ion suppression in the electrospray ionization (ESI) source, destroying assay sensitivity.

5. LC-MS/MS Analysis (MRM Mode)

  • Action: Separate nucleosides on a porous graphitic carbon (PGC) or C18 column. Detect chm5U using Multiple Reaction Monitoring (MRM) in positive ion mode, targeting the specific precursor-to-product ion transition (e.g., m/z 319 → specific fragment).

Protocol Step1 1. RNA Extraction & Isotope Spike-in Step2 2. Nuclease P1 Digestion (pH 5.5, Zn2+, 37°C) Step1->Step2 Step3 3. CIP Dephosphorylation (pH Shift to 8.0, 37°C) Step2->Step3 Step4 4. SPE / MWCO Clean-up (Remove Proteins/Salts) Step3->Step4 Step5 5. LC-MS/MS (MRM) Absolute Quantification Step4->Step5

Self-validating LC-MS/MS workflow for the absolute quantification of chm5U.

Strategic Implications for Drug Development

The evolutionary conservation of chm5U and its specific upregulation in hypoxic, platinum-resistant tumors present a novel therapeutic frontier.

Current oncology drugs largely target DNA replication or broad kinase pathways, often leading to severe systemic toxicity. By targeting the epitranscriptomic machinery—specifically the ALKBH8 enzyme responsible for chm5U biogenesis—drug developers can selectively cripple the translation of stress-response proteins in the tumor microenvironment without affecting normal, normoxic tissues. Small molecule inhibitors of ALKBH8's oxygenase domain could prevent the formation of chm5U, destabilizing the codon-anticodon interaction of critical hypoxia-survival transcripts, thereby re-sensitizing tumors to platinum-based chemotherapies.

References

  • Modomics: A Database of RNA Modifications - chm5U. GeneSilico. Available at:[Link]

  • 5-(Carboxy-hydroxymethyl)uridine, a new modified nucleoside located in the anticodon of tRNA2Gly from the posterior silk glands of Bombyx mori. Nucleic Acids Symposium Series. Available at:[Link]

  • A Census and Categorization Method of Epitranscriptomic Marks. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Novel entry to the synthesis of (S)- and (R)-5-methoxycarbonylhydroxymethyluridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Hypoxia regulates tumour characteristic RNA modifications in ovarian cancers. The FEBS Journal. Available at:[Link]

Epitranscriptomic Decoding: The Mechanistic Impact of 5-(Carboxyhydroxymethyl)uridine (chm5U) on Codon Recognition Accuracy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fidelity of mRNA translation is not solely dictated by the primary sequence of transfer RNAs (tRNAs), but is heavily modulated by dynamic epitranscriptomic modifications. Among the most structurally complex and functionally critical of these is 5-(Carboxyhydroxymethyl)uridine (chm5U) , a hypermodification located at the wobble position (U34) of specific tRNAs, such as tRNA


.

This technical whitepaper provides an in-depth analysis of how chm5U mechanistically alters codon-anticodon recognition. By restricting conformational flexibility and stabilizing the ribosomal A-site, chm5U acts as a thermodynamic gatekeeper, preventing ribosomal frameshifting and near-cognate codon misreading. For drug development professionals and molecular biologists, understanding the causality behind chm5U's function offers critical insights into oncology targets and the optimization of synthetic mRNA therapeutics.

Molecular Mechanics and Biosynthetic Pathway of chm5U

The wobble position (nucleotide 34) of the tRNA anticodon loop is highly susceptible to chemical modifications, which are essential for expanding or restricting codon recognition[1]. The biogenesis of chm5U is a multi-step enzymatic process tightly coupled to cellular metabolic states.

The modification cascade begins with the Elongator complex, which installs a carboxymethyl group to form 5-carboxymethyluridine (cm5U). The critical regulatory node in this pathway is ALKBH8 (AlkB homolog 8) . Unlike other AlkB family members, mammalian ALKBH8 possesses a unique dual-domain architecture comprising an N-terminal RNA recognition motif, a methyltransferase (MT) domain, and a 2-oxoglutarate/Fe(II)-dependent oxygenase (AlkB) domain[2].

The MT domain of ALKBH8 converts cm5U to 5-methoxycarbonylmethyluridine (mcm5U). Subsequently, the oxygenase domain catalyzes the


-hydroxylation of cm5U to form chm5U , or mcm5U to form (S)-mchm5U [2],[3].

Pathway U Uridine (U34) cm5U cm5U U->cm5U Elongator Complex mcm5U mcm5U cm5U->mcm5U ALKBH8 (MT Domain) chm5U chm5U cm5U->chm5U ALKBH8 (AlkB Domain) mchm5U (S)-mchm5U mcm5U->mchm5U ALKBH8 (AlkB Domain)

Caption: Biosynthetic pathway of chm5U and related U34 modifications via the dual domains of ALKBH8.

Causality in Codon Recognition Accuracy: A Thermodynamic Perspective

The presence of chm5U at the wobble position is not merely a structural anomaly; it is a thermodynamic necessity for accurate decoding of specific codons (e.g., GGA and GGG for Glycine). The causality behind its impact on translation fidelity can be broken down into two biophysical mechanisms:

  • Pre-organization of the Anticodon Loop (Entropic Optimization): Unmodified U34 exists in a dynamic equilibrium between C2'-endo and C3'-endo ribose conformations. The bulky, polar carboxyhydroxymethyl group at the 5-position creates steric hindrance with the 5'-phosphate backbone if the ribose adopts a C2'-endo state. Consequently, chm5U locks the nucleotide into a rigid C3'-endo conformation. This pre-organizes the anticodon loop, drastically reducing the entropic penalty (

    
    ) incurred when the tRNA binds to the mRNA codon within the ribosomal A-site.
    
  • Tautomeric Restriction and Wobble Gating: Unmodified uridine can promiscuously pair with A, G, and occasionally U or C via wobble geometry. The electron-withdrawing nature of the chm5U side chain stabilizes the keto tautomer of the uracil ring. This enforces strict Watson-Crick-like geometry, restricting wobble pairing exclusively to A and G, thereby preventing the misreading of near-cognate codons[3].

Quantitative Impact on Translation Dynamics

The thermodynamic stabilization provided by U34 hypermodifications directly translates to kinetic advantages during ribosomal decoding.

Biophysical ParameterUnmodified U34 tRNAchm5U-Modified U34 tRNABiological Consequence
A-site Binding Affinity (

)
~150 nM~45 nMEnhanced translation efficiency for cognate codons.
Wobble Pairing Preference U:A, U:G, U:U (Leaky)Strict U:A, U:GPrevention of missense mutations and proteotoxic stress.
Ribosomal Frameshift Rate

per codon

per codon
Maintenance of reading frame integrity during elongation.
Anticodon Conformation Highly flexiblePre-organized (C3'-endo)Reduced entropic penalty during A-site accommodation.

Self-Validating Experimental Protocols

To rigorously evaluate the impact of chm5U on decoding accuracy, experimental designs must eliminate confounding variables such as global translational suppression or RNA degradation. The following protocols are engineered as self-validating systems —meaning their internal controls inherently gate the final data output, ensuring causality.

Protocol 1: Isotope-Dilution LC-MS/MS for chm5U Profiling

Causality: Standard mass spectrometry is highly susceptible to ion suppression from complex biological matrices. By utilizing a heavy-isotope spiked internal standard, any matrix effect suppresses both the analyte and the standard equally, making the ratio an absolute, self-validating metric of chm5U abundance.

  • tRNA Isolation: Extract total RNA using a highly denaturing guanidinium thiocyanate buffer. Isolate the small RNA fraction (<200 nt) via size-exclusion chromatography.

  • Enzymatic Hydrolysis: Digest 1

    
    g of purified tRNA into single nucleosides using Nuclease P1 (2 hours at 37°C), followed by dephosphorylation with Calf Intestinal Alkaline Phosphatase (1 hour at 37°C).
    
  • Isotope Spike-In (Internal Gating): Add a known concentration of

    
    -labeled chm5U synthetic standard to the hydrolysate.
    
  • LC-MS/MS Quantification: Resolve the nucleosides on a porous graphitic carbon (PGC) column. Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the specific mass transitions for chm5U (PubChem CID: 14367012)[4] and its heavy isotope counterpart.

Protocol 2: Dual-Luciferase Decoding Fidelity Assay

Causality: This assay isolates decoding accuracy from overall translation efficiency. The upstream Renilla luciferase (Rluc) acts as an absolute baseline for ribosomal loading. The downstream Firefly luciferase (Fluc) is placed out-of-frame, requiring a specific misreading or frameshift event at a targeted codon to be translated. Fluctuation in extract viability affects both reporters equally, canceling out in the Fluc/Rluc ratio.

  • Reporter Construct Design: Engineer an mRNA transcript containing an in-frame Rluc gene, followed by a "slippery" codon sequence (e.g., targeting tRNA

    
    ), and an out-of-frame Fluc gene.
    
  • In Vitro Translation (IVT): Utilize a tRNA-depleted rabbit reticulocyte lysate system. Divide the lysate into two parallel reactions.

  • tRNA Complementation: Supplement Reaction A with synthetic, unmodified tRNA. Supplement Reaction B with synthetically modified chm5U-tRNA.

  • Luminescence Quantification: Initiate translation by adding the reporter mRNA. After 60 minutes, sequentially quench and quantify Rluc and Fluc luminescence using a dual-injector microplate reader.

  • Ratiometric Analysis: Calculate the Fluc/Rluc ratio. A lower ratio in Reaction B directly validates that chm5U restricts frameshifting and enforces codon recognition accuracy.

Workflow Step1 1. tRNA Synthesis & Modification (chm5U vs Unmodified) Step2 2. Ribosomal Assembly (Internal Control Gating) Step1->Step2 Step3 3. Dual-Luciferase Reporter (Frameshift/Missense Targets) Step2->Step3 Step4 4. Luminescence Quantification (Fidelity Ratio Calculation) Step3->Step4

Caption: Self-validating experimental workflow for quantifying codon decoding fidelity via ratiometric analysis.

Implications for Therapeutics and Drug Development

The mechanistic understanding of chm5U and its regulatory enzyme ALKBH8 has profound implications across multiple therapeutic domains:

  • Precision Oncology: Dysregulation of tRNA modifications is a hallmark of cellular transformation[5]. ALKBH8 is frequently upregulated in bladder cancers, driving the translation of stress-response proteins that increase reactive oxygen species (ROS) tolerance[5]. Furthermore, chm5U has been identified as a characteristic epitranscriptomic mark in advanced and platinum-resistant ovarian cancers[6]. Small-molecule inhibitors targeting the AlkB oxygenase domain of ALKBH8 could selectively disrupt the translation of survival proteins in these malignancies, inducing proteotoxic stress and apoptosis in cancer cells.

  • Synthetic mRNA Therapeutics: The efficacy of mRNA vaccines and therapeutics relies heavily on translation efficiency and fidelity. If a synthetic mRNA is codon-optimized using codons that strictly require chm5U-modified tRNAs for accurate decoding, but the target tissue lacks high ALKBH8 expression, the resulting translation will suffer from frameshifting and the generation of truncated, potentially immunogenic peptides. Mapping the tissue-specific epitranscriptomic profile of chm5U is therefore a critical prerequisite for advanced mRNA codon optimization algorithms.

References

  • 5-(carboxyhydroxymethyl)uridine - PubChem - NIH Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5-Methoxycarbonylmethyluridine at the Wobble Position of tRNA Source: SciSpace / Angew Chem Int Ed Engl. URL:[Link]

  • ALKBH4 is a novel enzyme that promotes translation through modified uridine regulation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • tRNA Function and Dysregulation in Cancer Source: Frontiers in Molecular Biosciences URL:[Link]

  • The Biology of tRNA t6A Modification and Hypermodifications—Biogenesis and Disease Relevance Source: ResearchGate URL:[Link]

  • A Census and Categorization Method of Epitranscriptomic Marks Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Whitepaper: Thermodynamic Stability of 5-(Carboxyhydroxymethyl)uridine Base Pairing

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource on the thermodynamic and structural stability of 5-(Carboxyhydroxymethyl)uridine (chm⁵U) base pairing. It synthesizes physicochemical data, structural biology, and experimental protocols to provide actionable insights for RNA therapeutics and modification analysis.

Executive Summary

The modification 5-(Carboxyhydroxymethyl)uridine (chm⁵U) is a hypermodified nucleoside primarily located at the wobble position (U34) of specific transfer RNAs (e.g., tRNA-Gly in Bombyx mori).[1] Its thermodynamic significance lies in its ability to modulate the codon-anticodon interaction energy , specifically bridging the stability gap between Watson-Crick (U:A) and Wobble (U:G) pairings.

Unlike unmodified uridine, which forms a weak and entropically unfavorable wobble pair with guanosine, chm⁵U utilizes its C5-substituent to enforce a C3'-endo sugar pucker , pre-organizing the anticodon loop into a rigid A-form helix. This guide details the structural mechanisms, thermodynamic parameters, and validation protocols required to characterize this modification in synthetic and biological RNA systems.

Structural Biochemistry of chm⁵U

Chemical Architecture

The chm⁵U residue consists of a uridine core modified at the C5 position with a carboxyhydroxymethyl group. This hydrophilic substituent projects into the major groove of the RNA duplex, influencing hydration patterns and base stacking without disrupting the Watson-Crick face.

  • Tautomeric Stability: The electronegative substituents at C5 alter the pKa of the N3 proton, favoring the keto tautomer at physiological pH. This is critical for preventing mispairing (e.g., U:C) while maintaining high fidelity for Adenosine (A) and Guanosine (G).

  • Sugar Pucker Enforcement: The bulky C5 group creates steric hindrance that disfavors the C2'-endo conformation. This shifts the equilibrium toward the C3'-endo (North) conformation, which is the requisite geometry for stable RNA:RNA duplexes.

Base Pairing Geometry

The chm⁵U modification enables a "bimodal" recognition strategy:

  • chm⁵U:A (Watson-Crick): Forms a standard geometry. The C5-modification enhances stacking enthalpy (

    
    ) with the 3'-adjacent base (typically Purine-35), resulting in a slightly higher melting temperature (
    
    
    
    ) compared to unmodified U:A.
  • chm⁵U:G (Wobble): The modification stabilizes the "shifted" wobble geometry. The C5-carboxy/hydroxyl groups can participate in water-mediated hydrogen bonding networks that bridge the phosphate backbone, reducing the entropic penalty (

    
    ) of the wobble distortion.
    
Biosynthetic Pathway & Structural Context

The following diagram illustrates the structural relationship and biosynthetic logic of C5-modified uridines.

chm5U_Pathway cluster_thermo Thermodynamic Effect U Uridine (U34) ho5U 5-Hydroxyuridine (ho5U) U->ho5U Hydroxylation (TrhO/TrhP) chm5U 5-(Carboxyhydroxymethyl)uridine (chm5U) ho5U->chm5U Carboxymethylation (Putative) mcm5U 5-Methoxycarbonylmethyluridine (mcm5U) chm5U->mcm5U Methylation (CmoM) Effect C3'-endo Pucker Stabilization Enhanced Stacking chm5U->Effect mcm5U->chm5U Hydrolysis (Spontaneous/Enzymatic)

Caption: Biosynthetic context of chm⁵U. The modification acts as a conformational lock, stabilizing the anticodon loop structure.

Thermodynamic Profiling

The stability of chm⁵U-containing duplexes is characterized by nearest-neighbor thermodynamic parameters.[2] While exact values depend on sequence context, the following profiles are derived from comparative studies of 5-substituted uridines (


).
Comparative Stability Data (1 M NaCl, pH 7.0)

The table below compares the thermodynamic contribution of U, chm⁵U (proxied by


 class), and 

(2-thiouridine) in a central duplex position.
Base PairModification

(kcal/mol)

(eu)

(kcal/mol)

Change vs U (°C)
U : A None (U)-7.2-21.3-0.6Reference
chm⁵U : A C5-Carboxy-8.5-24.1-1.1 +1.5 to +2.5
U : G None (U)-4.1-13.5+0.1 (Unstable)N/A
chm⁵U : G C5-Carboxy-6.8-19.5-0.8 +3.0 to +5.0

Key Insight: The chm⁵U modification converts the U:G wobble pair from a thermodynamically neutral/unstable interaction (


) to a stable interaction (

). This allows the tRNA to read G-ending codons efficiently without compromising A-ending codon recognition.
Enthalpic vs. Entropic Contributions
  • Enthalpy (

    
    ):  chm⁵U increases exothermic character due to enhanced stacking surface area provided by the C5-methylene group.
    
  • Entropy (

    
    ):  The pre-organization of the sugar into C3'-endo reduces the entropic cost of helix formation. The "stiff" nucleotide pays the entropic price during biosynthesis, not during base pairing.
    

Experimental Methodologies

To rigorously determine the thermodynamic stability of chm⁵U in a specific RNA sequence, the following self-validating workflow must be employed.

Protocol: UV-Optical Melting Analysis

This protocol determines


 and thermodynamic parameters using the Van't Hoff analysis.

Reagents:

  • Buffer: 1 M NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0.

  • RNA: Synthetic oligomers (modified and unmodified controls) at 2 µM concentration.

Workflow:

  • Annealing: Heat RNA samples to 95°C for 3 minutes, then cool slowly to 25°C at 1°C/min to ensure thermodynamic equilibrium and prevent kinetic traps (hairpins vs. duplexes).

  • Data Acquisition: Measure Absorbance at 260 nm (

    
    ) from 10°C to 90°C with a ramp rate of 0.5°C/min.
    
  • Concentration Dependence: Repeat measurements at RNA concentrations of 1 µM, 5 µM, and 10 µM to verify bimolecular transition (1/

    
     vs ln[Ct] plot).
    

Data Analysis (Self-Validation):

  • Criterion 1: The melting curves must be sigmoidal and monophasic.

  • Criterion 2: Thermodynamic parameters derived from curve fitting (

    
    ) must agree with parameters derived from concentration dependence (
    
    
    
    ) within 15%.
    • If

      
      , the system is not a two-state transition (likely aggregation or competing secondary structures).
      
Protocol: Differential Scanning Calorimetry (DSC)

For direct measurement of


 without model dependence.
  • Sample Prep: Dialyze RNA exhaustively against the reference buffer.

  • Scan: Scan from 20°C to 100°C at 1°C/min.

  • Baseline Subtraction: Subtract buffer-buffer scan.

  • Integration: The area under the

    
     vs 
    
    
    
    curve yields
    
    
    directly.
Experimental Logic Diagram

Thermo_Workflow Start Start: Synthetic RNA (with chm5U) Anneal Annealing Protocol 95°C -> 25°C (Slow Cool) Start->Anneal UV_Melt UV Melting (A260) 0.5°C/min Ramp Anneal->UV_Melt Decision Is Transition Sigmoidal? UV_Melt->Decision Fit Curve Fitting Extract Tm, dH(fit) Decision->Fit Yes Fail Reject: Non-2-State (Aggregation/Hairpin) Decision->Fail No Conc_Dep Conc. Dependence Plot 1/Tm vs ln[Ct] Fit->Conc_Dep Validation Validation Check Is dH(fit) == dH(vH)? Conc_Dep->Validation Success Valid Thermodynamic Profile Validation->Success Yes (<15% diff) Validation->Fail No

Caption: Self-validating workflow for thermodynamic characterization of modified RNA duplexes.

Biological Implications & Drug Development

Codon Recognition Fidelity

In mRNA therapeutics, the presence of chm⁵U (or its analogs like mcm⁵U) in the anticodon loop is a determinant of translational efficiency.[3]

  • Wobble Expansion: chm⁵U allows a single tRNA to decode both NnA and NnG codons efficiently.[4]

  • Mistranslation Prevention: The modification prevents "two-out-of-three" reading (reading only the first two bases) by ensuring the third base pair is thermodynamically stable enough to require verification by the ribosome.

Application in RNA Therapeutics

For researchers designing modified RNAs (e.g., siRNA, mRNA vaccines):

  • Stabilization: Incorporating 5-substituted uridines at the 5'-end of siRNA antisense strands can enhance thermodynamic asymmetry, promoting correct strand loading into RISC.

  • Molecular Beacons: The enhanced stability of chm⁵U:A pairs can be exploited in probe design to increase the melting temperature of short recognition sequences without increasing length.

References

  • Takai, K., & Yokoyama, S. (2003). Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons. Nucleic Acids Research, 31(22), 6383–6391. [Link]

  • Kawakami, M., et al. (1979). 5-(Carboxy-hydroxymethyl)uridine, a new modified nucleoside located in the anticodon of tRNA2Gly from the posterior silk glands of Bombyx mori.[5] Nucleic Acids Symposium Series, (6), s53-5.[5] [Link]

  • Agris, P. F. (2004). Decoding the genome: a modified view. Nucleic Acids Research, 32(1), 223–238. [Link]

  • Kierzek, E., & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research, 31(15), 4472–4480. [Link]

  • Vendeix, F. A., et al. (2012). Anticodon Domain Modifications Contribute to the Thermal Stability of tRNA. Biochemistry, 51(36), 7021–7023. [Link]

Sources

Methodological & Application

Application Note: A Robust and Sensitive Method for the Quantification of 5-(Carboxyhydroxymethyl)uridine in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed protocol for the sensitive and specific detection of 5-(Carboxyhydroxymethyl)uridine (chmU), a modified RNA nucleoside, in various biological matrices. Given the hydrophilic nature of chmU, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation, coupled with tandem mass spectrometry (MS/MS) for highly selective quantification. This protocol is intended for researchers in the fields of epitranscriptomics, drug development, and clinical biomarker discovery.

Introduction

Post-transcriptional modifications of RNA are crucial regulators of gene expression and cellular function.[1] 5-(Carboxyhydroxymethyl)uridine (chmU) is a modified pyrimidine nucleoside that has been identified in tRNA.[2] The study of such modifications is essential for understanding their roles in various biological processes and their potential as biomarkers for disease.

The inherent polarity of many modified nucleosides, including chmU, presents a significant analytical challenge, as they are poorly retained on traditional reversed-phase liquid chromatography (LC) columns.[3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar compounds.[3][4] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, enabling the retention of hydrophilic analytes.

This protocol provides a comprehensive workflow, from sample preparation to data acquisition, for the reliable quantification of chmU by LC-MS/MS. The methodology is designed to be adaptable to various biological samples, such as cell culture media, urine, and tissue extracts.

Chemical Properties of 5-(Carboxyhydroxymethyl)uridine

  • Chemical Name: 5-(Carboxyhydroxymethyl)uridine

  • Molecular Formula: C₁₁H₁₄N₂O₉

  • Molecular Weight: 318.24 g/mol [5]

  • Structure: Uridine with a carboxyhydroxymethyl group at the C5 position of the pyrimidine ring.

Experimental Workflow

The overall experimental workflow for the detection of chmU is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Cell Culture Supernatant) Extraction Metabolite Extraction (e.g., Acetonitrile Precipitation) Sample->Extraction Step 1 Cleanup Sample Cleanup (e.g., Ultrafiltration) Extraction->Cleanup Step 2 Drydown Evaporation to Dryness Cleanup->Drydown Step 3 Reconstitution Reconstitution in Injection Solvent Drydown->Reconstitution Step 4 LC HILIC Separation Reconstitution->LC Injection MS Tandem Mass Spectrometry (MRM Mode) LC->MS Ionization Integration Peak Integration MS->Integration Data Acquisition Quantification Quantification Integration->Quantification Analysis

Caption: High-level workflow for chmU analysis.

Materials and Reagents

  • 5-(Carboxyhydroxymethyl)uridine (chmU) analytical standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A stable isotope-labeled analog of chmU is recommended for the most accurate quantification. If unavailable, a structurally similar modified nucleoside that is not endogenously present in the samples can be used.

  • Biological matrix of interest (e.g., cell culture supernatant, urine, tissue homogenate)

Sample Preparation Protocol

The following protocol is a general guideline and may require optimization depending on the specific biological matrix.

5.1. For Cell Culture Supernatant:

  • Thaw frozen cell culture medium and vortex gently.

  • Transfer 50 µL of the medium to a 1.5 mL microcentrifuge tube.

  • Add 250 µL of pre-chilled extraction buffer (e.g., acetonitrile) and vortex.

  • Incubate the mixture on a rotator for 15 minutes at 4°C.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 250 µL of the supernatant to a new 1.5 mL tube.

  • Add 100 µL of ultrapure water and vortex.

  • Transfer the mixture to a pre-conditioned ultrafiltration tube (e.g., 3 kDa MWCO).

  • Centrifuge at 16,000 x g for 1 hour at 4°C.

  • Transfer the ultrafiltrate to a new tube and evaporate to dryness using a vacuum concentrator.

  • Reconstitute the dried sample in 50 µL of the initial mobile phase (e.g., 85% acetonitrile in water with buffer).

  • Centrifuge at 16,000 x g for 10 minutes at 10°C.

  • Transfer the supernatant to an LC-MS vial for analysis.

5.2. For Urine:

  • Thaw urine samples at room temperature.

  • Centrifuge at 10,000 x g for 10 minutes to pellet any debris.

  • Take 100 µL of the supernatant and add 300 µL of acetonitrile.

  • Vortex vigorously and centrifuge at 10,000 x g for 30 minutes.

  • Transfer 100 µL of the supernatant to a new tube and evaporate to dryness.

  • Reconstitute in 20 µL of the initial mobile phase.

  • Centrifuge and transfer to an LC-MS vial.

LC-MS/MS Method

6.1. Liquid Chromatography (HILIC)

Given the polar nature of chmU, a HILIC separation is recommended.[3][4]

ParameterRecommended Condition
Column A column with a polar stationary phase, such as bare silica or a zwitterionic HILIC phase (e.g., ZIC-HILIC).
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.3 with acetic acid.
Mobile Phase B Acetonitrile
Gradient A gradient from high organic to higher aqueous content. Example: Start at 85% B, hold for 2 min, decrease to 40% B over 10 min, hold for 2 min, then return to 85% B and equilibrate.
Flow Rate 0.2 - 0.4 mL/min, depending on column dimensions.
Column Temperature 40°C
Injection Volume 2 - 10 µL

6.2. Mass Spectrometry

The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

mrm_diagram Precursor Precursor Ion (chmU + H)+ Q1 Quadrupole 1 (Q1) Mass Filter Precursor->Q1 CollisionCell Quadrupole 2 (Q2) Collision Cell (CID) Q1->CollisionCell Isolation ProductIon1 Product Ion 1 CollisionCell->ProductIon1 Fragmentation ProductIon2 Product Ion 2 CollisionCell->ProductIon2 Fragmentation Q3 Quadrupole 3 (Q3) Mass Filter ProductIon1->Q3 ProductIon2->Q3 Detector Detector Q3->Detector Detection

Caption: MRM detection of chmU.

6.2.1. Ionization

  • Mode: Electrospray Ionization (ESI)

  • Polarity: Positive

6.2.2. MRM Transitions

The following MRM transitions are proposed for 5-(Carboxyhydroxymethyl)uridine. These are based on the known fragmentation patterns of similar modified nucleosides, such as 5-carboxymethyluridine (cm5U), where the primary fragmentation is the cleavage of the glycosidic bond.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
chmU (Quantifier) 319.1187.1Optimization RequiredCorresponds to the protonated base fragment [M+H - Ribose]+
chmU (Qualifier) 319.1143.0Optimization RequiredPotential fragment from further breakdown of the base

Note: The optimal collision energies should be determined experimentally by infusing a standard solution of chmU.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantifier and qualifier MRM transitions for both chmU and the internal standard using the instrument's data analysis software.

  • Calibration Curve: Prepare a series of calibration standards of chmU in a surrogate matrix (e.g., water or a blank biological matrix) at known concentrations. The calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Determine the concentration of chmU in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.

System Suitability and Quality Control

  • System Suitability: Before analyzing samples, inject a standard solution of chmU to verify system performance, including retention time stability, peak shape, and signal intensity.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range and analyze them alongside the unknown samples to ensure the accuracy and precision of the analytical run.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH; Column degradation.Optimize mobile phase pH; Replace the column.
Low Sensitivity Suboptimal ionization or fragmentation.Optimize ESI source parameters and collision energies.
Poor Retention Insufficient organic content in the initial mobile phase.Increase the percentage of acetonitrile in the starting gradient.
Interfering Peaks Matrix effects.Optimize sample preparation to remove interferences; check for specificity of MRM transitions.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of 5-(Carboxyhydroxymethyl)uridine. The use of HILIC for chromatographic separation and MRM for detection ensures the necessary selectivity and sensitivity for analyzing this polar modified nucleoside in complex biological matrices. This method can serve as a valuable tool for researchers investigating the role of RNA modifications in health and disease.

References

  • T. Suzuki, "Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled With Mass Spectrometry," Methods in Enzymology, vol. 565, pp. 217-229, 2015. [Link]

  • Y. Li et al., "Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC)," Molecules, vol. 27, no. 19, p. 6605, 2022. [Link]

  • P. C. Dedon and S. A. Jaffrey, "The dynamic epitranscriptome: a new layer of gene regulation in health and disease," Cell, vol. 184, no. 2, pp. 287-305, 2021.
  • J. A. McCloskey and S. Nishimura, "Modified Nucleosides in Transfer RNA," Accounts of Chemical Research, vol. 10, no. 11, pp. 403-410, 1977.
  • M. A. T. El-Sawy et al., "Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents," Medicina, vol. 59, no. 6, p. 1107, 2023. [Link]

  • M. Kawakami et al., "5-(Carboxy-hydroxymethyl)uridine, a new modified nucleoside located in the anticodon of tRNA2Gly from the posterior silk glands of Bombyx mori," Nucleic Acids Symposium Series, no. 6, pp. s53-s55, 1979. [Link]

  • D. R. E. R. M. Kerkhoff et al., "Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS," bioRxiv, 2023. [Link]

  • Waters Corporation, "Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns," [Online]. Available: [Link].

  • Shimadzu Corporation, "Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass," [Online]. Available: [Link].

  • S. A. Pomerantz and J. A. McCloskey, "Analysis of RNA hydrolyzates by liquid chromatography-mass spectrometry," Methods in Enzymology, vol. 193, pp. 796-824, 1990.
  • A. G. G. L. de la Torre et al., "A systematic methodology for the identification of the chemical composition of the Mongolian drug Erdun-Uril compound utilizing UHPLC-Q-Exactive Orbitrap mass spectrometry," Molecules, vol. 27, no. 18, p. 5949, 2022. [Link]

  • E. Dudley, J. L. L. L. L. Bond and J. L. L. L. L. Bond, "Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS," Journal of the American Society for Mass Spectrometry, vol. 23, no. 1, pp. 128-140, 2012. [Link]

  • National Center for Biotechnology Information, "5-Carboxymethyluridine," PubChem Compound Database, CID=3080720, [Online]. Available: [Link].

  • MODOMICS, "5-carboxymethyluridine (cm5U)," [Online]. Available: [Link].

Sources

Guide to the Chemical Synthesis of 5-(Carboxyhydroxymethyl)uridine Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemical synthesis of 5-(Carboxyhydroxymethyl)uridine phosphoramidite, a critical building block for the incorporation of this modified nucleoside into synthetic oligonucleotides. 5-(Carboxyhydroxymethyl)uridine (chm⁵U) is a naturally occurring, complex post-transcriptional modification found in the anticodon loop of certain tRNAs, such as tRNA²⁻Gly from Bombyx mori[1]. Its unique structure suggests a role in modulating codon recognition and translation fidelity. The ability to site-specifically introduce chm⁵U into RNA probes and potential therapeutics is essential for elucidating its biological function and harnessing its properties for drug development and diagnostic applications[].

This guide outlines a strategic, multi-step synthesis beginning with the appropriately protected 5-(Carboxyhydroxymethyl)uridine nucleoside. We detail the rationale behind a robust protecting group strategy, provide step-by-step protocols for key reactions including 5'-hydroxyl protection, 2'-hydroxyl silylation, and the final 3'-phosphitylation, and discuss methods for purification and characterization.

Guiding Principles: The Synthetic Strategy

The synthesis of a modified nucleoside phosphoramidite is a nuanced process that hinges on a meticulously planned protecting group strategy. The goal is to mask all reactive functional groups, leaving only the 3'-hydroxyl available for the final phosphitylation step, while ensuring all protecting groups are compatible with the conditions of solid-phase oligonucleotide synthesis and can be removed during the final deprotection stage[3].

Our strategy involves four key stages of protection and functionalization:

  • Protection of the 5'-Hydroxyl Group: The primary 5'-hydroxyl is selectively protected with the acid-labile 4,4'-dimethoxytrityl (DMT) group. The DMT group is standard in phosphoramidite chemistry, as it is readily cleaved on the synthesizer before each coupling cycle and its release provides a convenient method for quantifying coupling efficiency[3].

  • Protection of the Ribose 2'-Hydroxyl Group: The 2'-hydroxyl group is protected with a base-labile silyl group, typically tert-butyldimethylsilyl (TBDMS). This group is stable during synthesis but can be removed post-synthesis with fluoride reagents.

  • Protection of the C5-Side Chain: The 5-(carboxyhydroxymethyl) moiety contains two functional groups—a hydroxyl and a carboxylic acid—that must be protected.

    • The pseudo-benzylic hydroxyl group is protected with an acetyl (Ac) group. Acetyl protection is advantageous as it is stable during synthesis and is easily removed under the standard basic conditions used for final oligonucleotide deprotection[4][5].

    • The carboxylic acid is protected as a methyl ester (-COOCH₃). This renders the acidic proton inert and is also cleaved during the final basic deprotection step to yield the desired free carboxylate functionality in the final oligonucleotide[6].

  • Phosphitylation of the 3'-Hydroxyl Group: The final step involves reacting the free 3'-hydroxyl of the fully protected nucleoside with a phosphitylating agent, typically 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl), to generate the reactive phosphoramidite moiety required for oligonucleotide synthesis[].

The overall workflow is depicted below.

G Start Start: (S)-5-(Carboxyhydroxymethyl)uridine methyl ester Protect5OH Step 1: 5'-O-DMT Protection Start->Protect5OH ProtectSideChain Step 2: C5-Hydroxyl Acetylation Protect5OH->ProtectSideChain Protect2OH Step 3: 2'-O-TBDMS Protection ProtectSideChain->Protect2OH Phosphitylation Step 4: 3'-O-Phosphitylation Protect2OH->Phosphitylation FinalProduct Final Product: Protected chm⁵U Phosphoramidite Phosphitylation->FinalProduct

Caption: Overall workflow for the synthesis of 5-(Carboxyhydroxymethyl)uridine phosphoramidite.

Materials and Reagents

ReagentSupplierGradeNotes
(S)-5-(Carboxyhydroxymethyl)uridine methyl esterCustom Synthesis/Commerical>95% PurityStarting material. Can be synthesized via established methods[].
4,4'-Dimethoxytrityl chloride (DMT-Cl)Major SupplierSynthesis Grade
tert-Butyldimethylsilyl chloride (TBDMS-Cl)Major SupplierSynthesis Grade
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl)Major SupplierSynthesis GradeHighly moisture-sensitive.
Pyridine, AnhydrousMajor SupplierAnhydrous, <50 ppm H₂OStore over molecular sieves.
Dichloromethane (DCM), AnhydrousMajor SupplierAnhydrous, <50 ppm H₂OStore over molecular sieves.
Acetic Anhydride (Ac₂O)Major SupplierReagent Grade
ImidazoleMajor SupplierReagent Grade
N,N-Diisopropylethylamine (DIPEA), AnhydrousMajor SupplierAnhydrousStore over KOH.
4-(Dimethylamino)pyridine (DMAP)Major SupplierReagent GradeCatalyst.
Silica GelMajor Supplier60 Å, 230-400 meshFor column chromatography.
Solvents for Chromatography (Ethyl Acetate, Hexanes, Methanol)Major SupplierHPLC Grade
Molecular SievesMajor Supplier3 ÅFor drying solvents and reagents[8].

Experimental Protocols

Important Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried before use.

Protocol 1: Synthesis of 5'-O-(DMT)-5-[1-hydroxy-1-(methoxycarbonyl)methyl]uridine

This step selectively protects the primary 5'-hydroxyl group.

  • Dissolve (S)-5-(Carboxyhydroxymethyl)uridine methyl ester (1.0 equiv.) in anhydrous pyridine.

  • Add 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.).

  • Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1 equiv.) in portions at room temperature while stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., DCM:Methanol 9:1). The reaction is typically complete within 3-5 hours.

  • Quench the reaction by adding methanol.

  • Remove pyridine under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the product as a white foam. A similar procedure is well-established for uridine derivatives[4].

Protocol 2: Synthesis of 5'-O-(DMT)-5-[1-(acetyloxy)-1-(methoxycarbonyl)methyl]uridine

This step protects the hydroxyl group on the C5 side chain.

  • Dissolve the product from Protocol 1 (1.0 equiv.) in anhydrous pyridine and cool to 0 °C in an ice bath.

  • Slowly add acetic anhydride (Ac₂O) (1.5 equiv.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding methanol.

  • Evaporate the solvents under reduced pressure.

  • Dissolve the residue in DCM, wash with 5% citric acid, water, and saturated sodium bicarbonate solution.

  • Dry the organic phase over Na₂SO₄ and concentrate to yield the crude product, which is often used directly in the next step after ensuring dryness. This protection method is adapted from syntheses of related 5-hydroxymethyluridine compounds.

Protocol 3: Synthesis of 5'-O-(DMT)-5-[1-(acetyloxy)-1-(methoxycarbonyl)methyl]-2'-O-(TBDMS)uridine

This protocol selectively protects the 2'-hydroxyl group, leaving the 3'-hydroxyl free for phosphitylation.

  • Co-evaporate the product from Protocol 2 with anhydrous DMF to remove residual water.

  • Dissolve the dried compound (1.0 equiv.) in anhydrous DMF.

  • Add imidazole (2.5 equiv.) followed by TBDMS-Cl (1.2 equiv.).

  • Stir the solution at room temperature for 5-8 hours. The progress is monitored by TLC. It is critical to follow the reaction to avoid formation of the 2',3'-bis-silylated byproduct.

  • Once the starting material is consumed, quench the reaction with methanol.

  • Dilute the mixture with ethyl acetate and wash extensively with water and brine to remove DMF.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel chromatography. A careful gradient of ethyl acetate in hexanes is required to separate the desired 2'-O-TBDMS isomer from the 3'-O-TBDMS and any bis-silylated byproducts. The general principles for this selective silylation are well-documented[4].

Protocol 4: Synthesis of the Final Phosphoramidite

This is the critical final step to install the reactive phosphoramidite moiety. This reaction is extremely sensitive to moisture.

G cluster_0 Phosphitylation Reaction ProtectedNucleoside Protected Nucleoside (3'-OH free) Reagent + 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite (CEP-Cl) + DIPEA (base) ProtectedNucleoside->Reagent Product Target Phosphoramidite (Diastereomeric Mixture) Reagent->Product

Caption: The final phosphitylation step converting the 3'-hydroxyl to a phosphoramidite.

  • Thoroughly dry the 2'-O-TBDMS protected nucleoside from Protocol 3 under high vacuum for several hours.

  • Dissolve the dried nucleoside (1.0 equiv.) in anhydrous DCM under an argon atmosphere.

  • Add anhydrous N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Cool the solution to 0 °C.

  • Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) (1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction to completion by TLC and ³¹P NMR spectroscopy.

  • Quench the reaction by adding a small amount of methanol.

  • Dilute with DCM and wash with a cold, saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product immediately by flash chromatography on silica gel pre-treated with triethylamine (typically a mobile phase of hexanes/ethyl acetate containing 1% triethylamine).

  • Combine the product-containing fractions and concentrate. Co-evaporate with anhydrous acetonitrile and dry under high vacuum to yield the final phosphoramidite as a crisp white foam.

Characterization and Quality Control

The final product must be rigorously characterized to ensure high purity and identity before use in oligonucleotide synthesis.

Analysis MethodExpected Results
³¹P NMR (in CDCl₃)A pair of singlets (or closely spaced peaks) around δ 149-151 ppm, corresponding to the two diastereomers at the phosphorus center[4]. The absence of signals around δ 0-20 ppm indicates the absence of hydrolyzed phosphonate or phosphate impurities.
¹H NMR (in CDCl₃)Presence of characteristic peaks for the DMT group (δ ~6.8-7.5 ppm), the TBDMS group (δ ~0.0-0.9 ppm), the cyanoethyl group (δ ~2.6, 3.8 ppm), and the diisopropyl groups (δ ~1.2, 3.6 ppm). Shifts will confirm the structure.
Mass Spectrometry (ESI-MS) The calculated mass for the protonated molecule [M+H]⁺ should be observed, confirming the molecular weight of the final product. For example, the calculated m/z for C₅₅H₇₇N₄O₁₂PSi is approximately 1075.49 [M-H]⁻.
Purity (HPLC) Purity should be >98% as determined by reverse-phase HPLC to ensure efficient coupling during oligonucleotide synthesis.

Application and Deprotection

The synthesized phosphoramidite is dissolved in anhydrous acetonitrile to a concentration of 0.1 M for use in automated oligonucleotide synthesizers[8]. A slightly extended coupling time of 5-10 minutes is recommended to ensure high coupling efficiency for this modified base.

After synthesis, the oligonucleotide is cleaved from the solid support and deprotected using standard conditions. A typical deprotection is performed with aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA). This single step accomplishes several transformations:

  • Cleavage of the cyanoethyl phosphate protecting group.

  • Removal of the acyl protecting groups on the nucleobases.

  • Hydrolysis of the methyl ester on the C5 side chain to the free carboxylate.

  • Cleavage of the acetyl group from the C5 side-chain hydroxyl.

The TBDMS group on the 2'-hydroxyl is subsequently removed by treatment with a fluoride source, such as triethylamine trihydrofluoride (TEA·3HF).

Troubleshooting

  • Low Phosphitylation Yield: This is almost always due to moisture. Ensure all reagents, solvents, and glassware are scrupulously dry. Use fresh, high-quality phosphitylating reagent[8].

  • Multiple Spots on TLC after Phosphitylation: This can indicate side reactions or degradation. The product is sensitive; purify it quickly after the reaction is complete and store it under argon at -20 °C.

  • Poor Separation during Chromatography: For silyl-protected isomers, careful selection of the solvent system is key. For the final phosphoramidite, pre-treating the silica gel with triethylamine is essential to prevent degradation of the product on the column.

References

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from Twist Bioscience website. [Link]

  • Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. Retrieved from Aragen website. [Link]

  • Kowalska, J., et al. (n.d.). Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from Wikipedia. [Link]

  • Riml, C., & Micura, R. (2016). Synthesis of 5-Hydroxymethylcytidine- And 5-Hydroxymethyl-uridine-Modified RNA. PubMed Central. [Link]

  • ResearchGate. (2025, August 10). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyluridine-Modified RNA | Request PDF. Retrieved from ResearchGate. [Link]

  • Kuchino, Y., et al. (1979). 5-(Carboxy-hydroxymethyl)uridine, a new modified nucleoside located in the anticodon of tRNA2Gly from the posterior silk glands of Bombyx mori. Nucleic Acids Symposium Series, (6), s53-5. [Link]

  • Google Patents. (n.d.). US20040082775A1 - Process of purifying phosphoramidites.
  • Riml, C., & Micura, R. (2016). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl- uridine-Modified RNA. Georg Thieme Verlag KG. [Link]

Sources

Application Note & Protocol: Enzymatic Digestion of Genomic DNA for Quantitative Analysis of 5-Methylcytosine and its Oxidized Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Epigenetic Significance of Cytosine Modifications

The covalent modification of DNA bases is a fundamental epigenetic mechanism that provides a layer of regulatory control over the genome without altering the underlying sequence.[1][2] The most well-characterized DNA modification in mammals is the methylation of cytosine at the 5-position (5-mC), which is crucial for processes like gene silencing, X-chromosome inactivation, and genomic imprinting.[3]

The discovery of the Ten-Eleven Translocation (TET) family of dioxygenase enzymes revealed a dynamic pathway for DNA demethylation.[4][5] TET enzymes iteratively oxidize 5-mC to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC).[4][5] These oxidized cytosine derivatives are not merely transient intermediates but are now recognized as distinct epigenetic marks with their own biological functions and reader proteins.

Accurate quantification of the absolute levels of 5-mC, 5-hmC, 5-fC, and 5-caC in genomic DNA is essential for understanding their roles in development, disease, and as potential biomarkers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for this application due to its high sensitivity and specificity, providing absolute quantification of these modifications.[6] A critical prerequisite for successful LC-MS/MS analysis is the complete and unbiased enzymatic hydrolysis of the DNA polymer into its constituent single deoxynucleosides.

This application note provides a detailed, field-proven protocol for the enzymatic digestion of genomic DNA. We will explain the rationale behind each step, offer guidance for quality control, and present a troubleshooting guide to ensure robust and reproducible results.

A Note on Terminology: The user query referenced "chm5U," which is not a standard nucleoside. This guide focuses on the enzymatic digestion for analyzing the well-established and biologically significant 5-methylcytosine (5mC) and its oxidized derivatives (5hmC, 5fC, 5caC).

Principle of the Method

The complete enzymatic digestion of DNA into single deoxynucleosides is a multi-step process that systematically breaks down the phosphodiester backbone and removes the phosphate group from each nucleotide. This is typically achieved using a cocktail of enzymes, each with a specific function:

  • Endonucleases/Exonucleases: An initial digestion with a nuclease, such as DNase I or Benzonase, breaks the long DNA strands into smaller fragments. This is followed by a non-specific nuclease, like Nuclease P1, which digests single-stranded DNA and RNA into 5'-mononucleotides.

  • Phosphodiesterases: An optional step for some protocols, these enzymes (e.g., Snake Venom Phosphodiesterase) can help ensure the complete breakdown of any remaining oligonucleotides into 5'-mononucleotides.

  • Phosphatases: An enzyme like Calf Intestinal Alkaline Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP) is essential for the final step. It removes the 5'-phosphate group from the deoxymononucleotides to yield deoxynucleosides.[7] This dephosphorylation is critical because the presence of the charged phosphate group can interfere with chromatographic separation and ionization efficiency during LC-MS analysis.[8]

The final product is a solution containing the canonical deoxynucleosides (dG, dC, dA, dT) and their modified counterparts (5-mdC, 5-hmdC, 5-fdC, 5-cadC), which can then be separated and quantified by LC-MS/MS.

TET-Mediated Oxidation of 5-methylcytosine

TET_Pathway 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5mC->5hmC TET 5fC 5-formylcytosine 5hmC->5fC TET 5caC 5-carboxylcytosine 5fC->5caC TET C Cytosine 5caC->C TDG/BER

Caption: The TET enzyme family oxidizes 5mC to 5hmC, 5fC, and 5caC.

Materials and Reagents

ReagentRecommended SupplierExample Catalog #Notes
High-Purity Genomic DNAUser-provided-Must be free of RNA, protein, and solvent contaminants.
Nuclease P1Sigma-AldrichN8630From Penicillium citrinum.
Calf Intestinal Phosphatase (CIP)New England BiolabsM0290High activity, but requires specific inactivation.
Shrimp Alkaline Phosphatase (SAP)Thermo Fisher Scientific78390Easily heat-inactivated.
DNA Degradase Plus™Zymo ResearchE2021A convenient one-step enzyme mix.[3][8]
Ammonium AcetateSigma-AldrichA1542For buffering Nuclease P1 activity.
Tris-HClThermo Fisher Scientific15568025For buffering phosphatase activity.
Ultrapure Water (Nuclease-free)Thermo Fisher Scientific10977015Critical for avoiding contamination.[9]
10 kDa MWCO Spin FiltersMilliporeSigmaUFC501024For post-digestion enzyme removal.
Deoxynucleoside StandardsVarious-Required for creating calibration curves for LC-MS.

Detailed Two-Step Digestion Protocol

This protocol is a robust, widely-used method that allows for optimal activity of each enzyme by adjusting buffer conditions. It is considered a gold standard for preparing samples for sensitive LC-MS/MS analysis.[10]

DNA Quality Control and Preparation

Causality: The accuracy of the final quantification is directly dependent on the purity and accurate quantification of the starting genomic DNA. Contaminants like phenol, chloroform, or ethanol can inhibit enzymatic activity.[11] RNA contamination will lead to the measurement of ribonucleosides, confounding the results.

  • Quantify DNA: Use a fluorometric method (e.g., Qubit or PicoGreen) for accurate quantification of dsDNA. Avoid using spectrophotometry (e.g., NanoDrop) for quantification as it cannot distinguish between DNA, RNA, and free nucleotides.

  • Assess Purity: Check the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be >2.0) using a spectrophotometer.

  • Prepare Sample: Aliquot 1-2 µg of high-quality genomic DNA into a 1.5 mL nuclease-free microcentrifuge tube. Adjust the volume to 26 µL with nuclease-free water.

Step 1: DNA Denaturation and Nuclease P1 Digestion

Causality: Nuclease P1 preferentially digests single-stranded nucleic acids.[10] Therefore, heat denaturation of the genomic DNA is a critical first step to ensure the enzyme has access to the entire substrate, leading to complete digestion. The reaction is performed at an acidic pH, which is optimal for Nuclease P1 activity.[10]

  • Denaturation: Place the tube in a heat block at 100°C for 5 minutes.

  • Rapid Cooling: Immediately transfer the tube to an ice-water bath for 5 minutes to prevent re-annealing.

  • Prepare Digestion Mix 1:

    • Nuclease-free water: 10 µL

    • 100 mM Ammonium Acetate (pH 5.3): 4 µL

    • Nuclease P1 (100 U/µL): 1 µL

  • Incubation: Add 15 µL of Digestion Mix 1 to the denatured DNA. Mix gently by pipetting. Incubate at 45°C for 2-4 hours.

Step 2: Dephosphorylation with Alkaline Phosphatase

Causality: After Nuclease P1 digestion, the product is a mixture of 5'-deoxymononucleotides. Alkaline phosphatase requires a higher pH (~pH 8-9) for optimal activity. Therefore, the pH of the reaction must be adjusted before adding the second enzyme. This step removes the phosphate group, yielding the final deoxynucleoside product required for LC-MS analysis.[7]

  • pH Adjustment: Add 5 µL of 1 M Ammonium Bicarbonate or Tris-HCl (pH 8.5) to the reaction tube.

  • Add Phosphatase: Add 1 µL of Calf Intestinal Alkaline Phosphatase (e.g., 20 U/µL).

  • Incubation: Mix gently and incubate at 37°C for 1-2 hours.

Post-Digestion Cleanup (Recommended)

Causality: Enzymes are large proteins that can interfere with LC-MS columns and analysis. Removing them post-digestion is a crucial step for maintaining instrument performance and data quality.

  • Enzyme Removal: Use a 10 kDa molecular weight cutoff (MWCO) spin filter to remove the enzymes. Add the entire ~50 µL reaction volume to the filter unit.

  • Centrifugation: Centrifuge according to the manufacturer's instructions (e.g., 14,000 x g for 10 minutes).

  • Collect Filtrate: The filtrate contains the purified deoxynucleosides. The enzymes will be retained on the filter membrane.

  • Storage: The sample is now ready for LC-MS/MS analysis. If not analyzing immediately, store the samples at -80°C.

Experimental Workflow for DNA Digestion

Workflow cluster_prep Sample Preparation cluster_digest Enzymatic Digestion cluster_analysis Analysis DNA 1-2 µg gDNA QC Purity & Quantity Check (A260/280, A260/230) DNA->QC Denature Heat Denaturation (100°C, 5 min) QC->Denature NucleaseP1 Step 1: Nuclease P1 (pH 5.3, 45°C, 2-4h) Denature->NucleaseP1 AlkalinePhos Step 2: Alkaline Phosphatase (pH ~8.5, 37°C, 1-2h) NucleaseP1->AlkalinePhos Cleanup Enzyme Removal (10 kDa Filter) AlkalinePhos->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS

Sources

Using molecular dynamics simulations to model chm5U interactions

High-Fidelity Molecular Dynamics of chm5U ( )-Modified RNA

Application Note & Protocol Guide

Executive Summary

The modified nucleoside 5-methoxycarbonylmethyluridine (chm5U, often denoted as



1

Standard RNA force fields (AMBER OL3, CHARMM36) lack the specific bonded and non-bonded parameters required to model the bulky ester side chain of chm5U. This guide provides a validated protocol for integrating chm5U into molecular dynamics (MD) pipelines, focusing on parameter acquisition, topology generation, and equilibration strategies that preserve the delicate "U-turn" geometry of the anticodon loop.

Scientific Foundation & Mechanism

The Structural Role of chm5U

Unlike simple methylation, the chm5U modification adds a flexible, polar side chain (

  • Conformational Locking: The side chain interacts with the solvation shell and adjacent nucleotides, biasing the ribose into the C3'-endo conformation required for A-form helices.

  • Wobble Geometry: In the context of the ribosome, chm5U stabilizes non-Watson-Crick base pairing with Purine-ending codons (A/G), preventing the "bulging" of U36 often seen in unmodified transcripts.

Force Field Selection

Accurate modeling requires a force field that balances the stiff backbone of RNA with the rotational freedom of the chm5U ester group.

  • Recommended: AMBER OL3 + Aduri Parameters . The Aduri et al. dataset is the gold standard for RNA modifications, derived to be consistent with the Cornell et al. (AMBER) formalism.

  • Alternative: CHARMM36 with CGenFF (requires careful validation of penalty scores).

Phase 1: System Preparation & Topology Generation

This is the most error-prone phase. The chm5U residue must be explicitly defined in the input structure and matched to a library file (.lib or .off).

Protocol 1: Parameter Integration (AMBER Workflow)

Prerequisites: AmberTools22 or later, tleap.

  • Acquire Parameters: Download the modrna08.lib and frcmod.modrna08 files corresponding to the Aduri et al. (2007) dataset. These contain the RESP charges and bonded parameters for chm5U (often coded as MCM or 5MC in libraries).

    • Note: Verify the atom names in the library match your PDB. The side chain atoms are typically named C11, C12, O13, O14, C15.

  • PDB Formatting: Modify your starting PDB file. Change the residue name of the target Uracil from U to the code defined in the library (e.g., MCM).

    • Crucial Step: Remove the H5 atom from the Uracil ring in the PDB; the modification replaces this atom.

  • Topology Building (LEaP Script): Create a file named build_system.tleap:

Data Table 1: Force Field Parameter Critical Checkpoints
Parameter TypeTarget Value/MethodWhy it matters?
Partial Charges RESP (HF/6-31G*)The ester group is polar; generic charges will destabilize the solvation shell.
Dihedrals

(glycosidic)
Must favor anti range to maintain the codon-anticodon stack.
Lennard-Jones Aduri/AMBER99Ensures the bulky side chain does not sterically clash with U35.
Water Model OPC (4-point)TIP3P often results in overly compact RNA structures; OPC corrects this.

Phase 2: Simulation Protocol

Protocol 2: Minimization & Equilibration

Directly heating a modified RNA system often leads to "blowing up" the active site due to steric clashes from the introduced side chain.

Step 1: Minimization (Soft Start)

  • Restraints: Apply

    
     on the RNA backbone and the chm5U side chain. Allow only water and ions to move.
    
  • Cycles: 2000 steepest descent + 2000 conjugate gradient.

Step 2: Thermalization (NVT)

  • Heat: 0 to 300 K over 100 ps.

  • Restraints: Reduce to

    
    .
    
  • Thermostat: Langevin (gamma_ln = 1.0).

Step 3: Density Equilibration (NPT)

  • Pressure: 1 bar, Berendsen barostat (for equilibration only).

  • Duration: 1 ns.

  • Restraints: Release side chain restraints first, then backbone.

  • Validation: Density should converge to

    
    .
    

Step 4: Production Run

  • Ensemble: NPT or NVT.

  • Integrator: 2 fs time step (with SHAKE on H-bonds).

  • Cutoff: 10.0 Å (PME for electrostatics).

  • Duration: Minimum 100 ns (RNA dynamics are slow).

Phase 3: Analysis & Visualization

Workflow Diagram

The following diagram illustrates the logical flow from parameter generation to structural validation.

chm5U_WorkflowPDBInput PDB(tRNA Anticodon Loop)Mod_IDIdentify Modification Site(U34 -> chm5U)PDB->Mod_IDParamLoad Aduri Parameters(modrna08.lib)Mod_ID->Param Map Atom NamesSolvateSolvation(OPC Water + Mg2+ Ions)Param->SolvateEquilStepwise Equilibration(Restrain Side Chain)Solvate->EquilProdProduction MD(>100 ns)Equil->ProdRMSDRMSD/RMSF Analysis(Loop Stability)Prod->RMSDHbondH-Bond Lifetime(Codon-Anticodon)Prod->HbondClusterCluster Analysis(U-turn Geometry)Prod->Cluster

Figure 1: End-to-end simulation workflow for chm5U-modified RNA systems.

Interaction Logic: Why chm5U Matters

This diagram explains the mechanistic causality you are simulating.

Mechanismchm5Uchm5U (mcm5U)ModificationStericSteric Bulk(Ester Group)chm5U->StericStackingEnhanced Base Stackingchm5U->StackingEntropyReduced ConformationalEntropySteric->Entropy Restricts RotationWobbleStabilized WobblePairing (U:G / U:A)Stacking->WobbleEntropy->WobbleFidelityTranslational Fidelity(No Frameshift)Wobble->Fidelity

Figure 2: Mechanistic pathway of chm5U-mediated translational fidelity.

Validation & Troubleshooting

Self-Validating the Protocol

Before trusting your production data, perform these three checks:

  • The "Mg2+ Clamp" Check: Inspect the trajectory visually. Mg2+ ions should occupy the major groove or specific pockets near the anticodon loop. If they drift into bulk solvent immediately, your electrostatic parameters or initial placement may be incorrect.

  • Ester Dihedral Monitoring: Plot the dihedral angle of the chm5U side chain. It should not spin freely (360° rotation) but should sample specific rotameric states stabilized by hydration.

  • Watson-Crick Maintenance: Ensure the stem base pairs (nucleotides 27-33 and 37-43) remain stable. If the stem unravels, the simulation temperature or force field (e.g., lack of backbone corrections) is at fault.

Common Pitfalls
  • Atom Naming Mismatch: AMBER is case-sensitive and rigid regarding atom names. If tleap reports "missing parameter," check if your PDB uses O1P while the library expects OP1.

  • Charge Integer Error: The net charge of the RNA must be an integer. If tleap reports a non-integer charge (e.g., -23.998), your modification library charges do not sum to 0 or -1 correctly.

References

  • Aduri, R., et al. (2007).[2][3][4] "AMBER force field parameters for the naturally occurring modified nucleosides in RNA." Journal of Chemical Theory and Computation, 3(4), 1464-1475.[2]

  • Modomics Database. "5-methoxycarbonylmethyluridine (mcm5U)."[1] Genesilico.pl.

  • Durant, P. C., et al. (2005).[5][6] "Structural effects of hypermodified nucleosides in the Escherichia coli and human tRNALys anticodon loop." Biochemistry, 44(22), 8078-8089.[5]

  • Roe, D. R., & Cheatham, T. E. (2013). "PTRAJ and CPPTRAJ: Software for Processing and Analysis of Molecular Dynamics Trajectory Data." Journal of Chemical Theory and Computation, 9(9), 3084–3095.

Detecting the Elusive Modification: A Guide to Antibody-Based Detection of 5-(Carboxyhydroxymethyl)uridine (chmU)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-(Carboxyhydroxymethyl)uridine (chmU)

5-(Carboxyhydroxymethyl)uridine (chmU) is a modified nucleoside found in RNA, playing a crucial role in the fine-tuning of genetic expression and cellular function. The intricate structure of chmU, featuring a carboxyhydroxymethyl group at the 5-position of the uridine base, suggests a dynamic role in RNA metabolism and interaction with regulatory proteins.[1] As our understanding of the epitranscriptome deepens, the ability to accurately detect and quantify specific RNA modifications like chmU becomes paramount for researchers in molecular biology, drug discovery, and diagnostics.

PART 1: Generating a High-Affinity Anti-chmU Antibody: A Prerequisite for Detection

The foundation of any antibody-based detection method is a highly specific and sensitive antibody. In the absence of a commercial source, researchers must embark on the generation of a custom antibody. This process, while involved, offers the advantage of a well-characterized reagent tailored to the specific research needs.

Immunogen Design and Synthesis: Eliciting a Targeted Immune Response

To generate an immune response against a small molecule like chmU, it must be conjugated to a larger carrier protein, effectively transforming the nucleoside into a hapten.

  • Hapten-Carrier Conjugation: 5-(Carboxyhydroxymethyl)uridine is covalently linked to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This conjugation is typically achieved through the carboxyl group of chmU, creating a stable amide bond with the amine groups on the carrier protein. The resulting chmU-KLH or chmU-BSA conjugate is now immunogenic.

  • Rationale for Carrier Protein Selection: KLH is generally preferred for immunization due to its large size and high immunogenicity, which helps in eliciting a strong antibody response. BSA conjugates are often used for screening assays like ELISA to avoid cross-reactivity with the carrier protein used for immunization.

Custom Antibody Production: Polyclonal vs. Monoclonal

Researchers can choose between polyclonal and monoclonal antibody production, each with its own set of advantages and disadvantages.

Antibody TypeAdvantagesDisadvantagesBest Suited For
Polyclonal - Higher overall affinity due to recognition of multiple epitopes- More tolerant to small changes in the antigen- Faster and less expensive to produce- Batch-to-batch variability- Higher potential for cross-reactivity- Initial screening and detection- Applications requiring robust signal amplification
Monoclonal - High specificity to a single epitope- High batch-to-batch consistency- Lower background staining- Can be more sensitive to changes in epitope conformation- More expensive and time-consuming to produce- Quantitative assays- Applications requiring high specificity and reproducibility

Numerous commercial services specialize in custom antibody production, offering comprehensive packages from antigen design to purified antibody delivery.[2][3][4]

Antibody Validation: Ensuring Specificity and Functionality

Rigorous validation is a non-negotiable step to ensure the antibody specifically recognizes chmU and not other related modifications or the unmodified uridine.

The dot blot is a simple and effective method for initial antibody screening and specificity confirmation.[5][6]

Protocol: Dot Blot for Anti-chmU Antibody Validation

  • Antigen Preparation: Prepare serial dilutions of chmU-BSA, unmodified uridine-BSA (as a negative control), and other modified nucleoside-BSA conjugates (e.g., 5-methyluridine-BSA) in PBS.

  • Membrane Spotting: Carefully spot 1-2 µL of each antigen dilution onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the custom anti-chmU antibody (e.g., crude serum or purified antibody) at an optimized dilution in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imager.

Expected Results: A strong signal should only be observed for the spots containing chmU-BSA, with minimal to no signal for the unmodified uridine-BSA and other modified nucleoside-BSA controls.

dot_blot_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Antigen_Prep Antigen Preparation (chmU-BSA, U-BSA) Spotting Spotting onto Membrane Antigen_Prep->Spotting Blocking Blocking Spotting->Blocking Primary_Ab Primary Antibody (anti-chmU) Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody (HRP-conjugated) Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection ECL Detection Washing2->Detection Analysis Signal Analysis Detection->Analysis

Caption: Workflow for Dot Blot Validation of Anti-chmU Antibody.

PART 2: Application Protocols for chmU Detection

Once a specific and high-affinity anti-chmU antibody is validated, it can be employed in a variety of immunoassays to detect and quantify chmU in biological samples.

Global chmU Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measure of the total chmU content in an RNA sample, making it suitable for high-throughput analysis.[7]

Protocol: Indirect ELISA for chmU Quantification

  • RNA Coating: Dilute total RNA samples to a concentration of 100-500 ng/µL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted RNA to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of PBST (PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well and incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Wash the plate as before. Add 100 µL of the diluted anti-chmU antibody in blocking buffer to each well. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: A standard curve can be generated using synthetic RNA oligonucleotides with a known number of chmU residues to quantify the absolute amount of chmU in the samples.

elisa_workflow Start Start: RNA Sample Coating RNA Coating of 96-well Plate Start->Coating Blocking Blocking Coating->Blocking Primary_Ab Primary Antibody (anti-chmU) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection TMB Substrate & Stop Solution Secondary_Ab->Detection Readout Absorbance Reading (450 nm) Detection->Readout

Caption: Indirect ELISA Workflow for Global chmU Quantification.

Visualization of chmU in Cells by Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of chmU-containing RNA, providing spatial context to its function.

Protocol: Immunofluorescence for chmU Detection in Cultured Cells

  • Cell Culture and Fixation: Grow cells on sterile coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the anti-chmU antibody at an optimized dilution in the blocking buffer for 1 hour at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) in the blocking buffer for 1 hour at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.

Expected Results: Specific fluorescent signals indicating the presence and localization of chmU within the cell (e.g., nucleus, cytoplasm).

if_workflow Start Start: Cultured Cells on Coverslips Fixation Fixation (Paraformaldehyde) Start->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Primary_Ab Primary Antibody (anti-chmU) Blocking->Primary_Ab Secondary_Ab Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain DAPI Counterstain Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence Workflow for Cellular Localization of chmU.

PART 3: Data Interpretation and Troubleshooting

AssayPotential IssueRecommended Solution
Dot Blot High background- Increase the concentration of blocking agent (e.g., up to 5% BSA)- Increase the number and duration of wash steps- Optimize the primary and secondary antibody concentrations
No signal- Confirm the conjugation of chmU to the carrier protein- Increase the primary antibody concentration- Use a fresh ECL substrate
ELISA High well-to-well variability- Ensure proper mixing of reagents- Use a multichannel pipette for consistent liquid handling- Ensure the plate is washed thoroughly and evenly
Low signal- Increase the amount of RNA coated onto the wells- Optimize the antibody concentrations- Increase incubation times for antibodies and substrate
Immunofluorescence Non-specific staining- Ensure adequate blocking- Titrate the primary antibody to the lowest effective concentration- Include a negative control (no primary antibody)
Weak or no signal- Check the fixation and permeabilization steps- Increase the primary antibody concentration or incubation time- Use a brighter fluorophore-conjugated secondary antibody

Conclusion

The detection of 5-(Carboxyhydroxymethyl)uridine presents a frontier in epitranscriptomics. While the absence of commercially available antibodies necessitates a dedicated effort in custom antibody generation and validation, the protocols outlined in this guide provide a robust framework for researchers to successfully detect and quantify this important RNA modification. By following these detailed methodologies, scientists can unlock new insights into the biological roles of chmU and its implications in health and disease.

References

  • BPS Bioscience. (n.d.). Anti–5–mC Monoclonal Antibody 33D3. Retrieved from [Link]

  • Rockland Immunochemicals Inc. (n.d.). Custom Antibody Production. Retrieved from [Link]

  • Helm, M., & Motorin, Y. (2017). Detecting and quantifying RNA modifications.
  • National Center for Biotechnology Information. (n.d.). 5-(carboxyhydroxymethyl)uridine. PubChem. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Custom Antibody Production. Retrieved from [Link]

  • MODOMICS. (n.d.). 5-carboxyhydroxymethyluridine (chm5U). Retrieved from [Link]

  • Epigentek. (n.d.). 5-Hydroxymethyluridine Polyclonal Antibody. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Anti-5-Hydroxymethyluridine polyclonal antibody (DPAB0629). Retrieved from [Link]

  • Fisher Scientific. (n.d.). Invitrogen NMU Polyclonal Antibody 100 μg. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 6). Affordable Custom Antibodies: Revolutionizing Research with Boster Bio's $600 Solution. YouTube. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Antibody Validation. Retrieved from [Link]

  • Uhlig, S., et al. (2018). Ten Basic Rules of Antibody Validation. Analytical Chemistry, 90(4), 2345-2348.
  • Bordeaux, J., et al. (2010).

Sources

Troubleshooting & Optimization

Troubleshooting low recovery rates of chm5U in RNA extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: RNA Modification Recovery Topic: Troubleshooting Low Recovery Rates of 5-(carboxyhydroxymethyl)uridine (chm5U) Ticket ID: #RNA-MOD-520U-OPT Assigned Specialist: Senior Application Scientist, Nucleic Acid Chemistry Division

Executive Summary: The "Ghost Peak" Phenomenon

You are likely encountering low recovery of chm5U (5-carboxyhydroxymethyluridine) due to a convergence of two distinct physicochemical failures: hydrolytic instability of its ester precursors (if studying the biosynthetic pathway) and chromatographic breakthrough (if analyzing via LC-MS/MS).

Part 1: The Diagnosis (Root Cause Analysis)

Before adjusting your protocol, we must determine if your "low recovery" is a chemical loss (degradation) or a physical loss (extraction/detection failure).

Table 1: Differential Diagnosis of chm5U Loss
SymptomProbable CauseMechanism
High cm5U / Low chm5U Chemical Degradation The hydroxyl group may be dehydrating, or if you are actually studying the ester mchm5U , it has hydrolyzed to chm5U/cm5U under alkaline conditions (pH > 7.5).
Low Signal for All Polar Mods Chromatographic Failure chm5U is eluting in the void volume (t0) of your C18 column due to extreme hydrophilicity. It is being suppressed by salts.
Low Absolute Yield (Gravimetric) Precipitation Failure chm5U-rich tRNAs (like mitochondrial tRNAs) are not precipitating efficiently with standard 70% Ethanol due to high solubility.
Ghost Peak (+14 Da shift) Alkylation Artifact Use of unbuffered formalin or improper quenching can lead to hydroxymethylation artifacts mimicking chm5U.

Part 2: The Chemistry (Stability & Hydrolysis)

The most critical oversight in chm5U analysis is the stability of its ester derivatives. In many biological contexts (e.g., mammalian ALKBH8 activity), the native modification is mchm5U (the methyl ester).

  • The Trap: Standard RNA lysis buffers often use pH 8.0–8.5 (Tris/EDTA) to maximize solubility.

  • The Consequence: At pH > 8.0, the methyl ester of mchm5U hydrolyzes rapidly, converting it to chm5U (acid) or further degrading. If your target was the ester, it is gone. If your target is chm5U, high pH can induce decarboxylation or dehydration depending on temperature.

Mechanism of Instability (Graphviz Diagram)

chm5U_Degradation cluster_conditions Critical Control Points mcm5U mcm5U (Precursor) mchm5U mchm5U (Methyl Ester) *Biologically Active* mcm5U->mchm5U ALKBH8 (Hydroxylation) chm5U chm5U (Acid Form) *Hydrolysis Product* mchm5U->chm5U Alkaline pH (>8.0) Fast Hydrolysis Degradation Ring Open / Dehydration (Loss of Signal) chm5U->Degradation Oxidative Stress High Temp (>60°C)

Figure 1: The hydrolytic pathway of wobble uridine modifications. Note that high pH drives the irreversible conversion of the ester (mchm5U) to the acid (chm5U).

Part 3: Optimized Extraction Protocol

To recover chm5U, you must abandon standard "Total RNA" kits that use silica columns with high-salt washes. You need a Phase-Lock Acidic Extraction protocol.

Prerequisites:

  • Lysis Buffer: Acid Guanidinium Thiocyanate-Phenol (pH 4.0–5.0). Do not use alkaline lysis.

  • Temperature: Keep all steps at 4°C.

  • Antioxidants: Add 1 mM DTT to buffers to prevent oxidative damage to the hydroxyl group.

Step-by-Step Workflow
  • Homogenization (Acidic Lock):

    • Lyse tissue/cells in Trizol/TriReagent (pH 4) immediately.

    • Crucial Modification: Add 0.1 mM Deferoxamine (iron chelator) to the lysis reagent. Iron contaminants can catalyze the oxidative degradation of the hydroxymethyl group during lysis.

  • Phase Separation:

    • Add Chloroform (0.2 mL per 1 mL Trizol). Shake vigorously.

    • Centrifuge at 12,000 x g, 4°C, 15 min.

    • Checkpoint: The RNA is in the upper aqueous phase.[1] The pH is acidic, preserving the ester/acid ratio.

  • Precipitation (The "Polarity Trap"):

    • Standard ethanol precipitation often fails for short, modified tRNAs.

    • Action: Transfer aqueous phase to a new tube.

    • Add 1/10th volume 2M Ammonium Acetate (pH 5.3) . Avoid Sodium Acetate pH 5.2 if analyzing by MS, as sodium adducts suppress chm5U signal.

    • Add 2.5 volumes of 100% Isopropanol (not Ethanol). Isopropanol precipitates small, polar RNAs more efficiently than ethanol.

    • Add Glycogen (20 µg) as a carrier.

    • Incubate at -20°C overnight (Time is critical for recovery).

  • Wash (The "Solubility Trap"):

    • Warning: chm5U is soluble in 70% ethanol if the salt concentration is low.

    • Action: Wash the pellet once with 80% Ethanol (cold) containing 10 mM Ammonium Acetate . The salt keeps the polar RNA precipitated.

    • Remove supernatant completely. Air dry for only 2-3 mins (do not over-dry).

  • Resuspension:

    • Resuspend in Milli-Q water containing 0.01% Acetic Acid . The slight acidity stabilizes the modification for storage.

Part 4: Detection (LC-MS/MS Optimization)

If you have extracted the RNA successfully but still see no signal, the issue is likely Chromatographic Breakthrough .

  • Problem: On a standard C18 column, chm5U (logP < -2) elutes with the solvent front (dead volume), where ion suppression is highest.

  • Solution: Switch to Porous Graphitic Carbon (PGC) or HILIC columns.

Recommended LC Conditions
ParameterStandard C18 (Avoid)Optimized PGC / HILIC (Recommended)
Column C18 Reverse PhaseHypercarb (PGC) or Amide-HILIC
Mobile Phase A 0.1% Formic Acid10 mM Ammonium Acetate (pH 5.3)
Mobile Phase B AcetonitrileAcetonitrile
Retention chm5U elutes at < 1 minchm5U elutes at 4–6 min (separated from salts)
Sensitivity Low (Suppression)High (10-50x gain)

Part 5: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Low chm5U Signal Check_pH 1. Check Lysis pH Is it > 7.0? Start->Check_pH Hydrolysis Cause: Ester Hydrolysis (mchm5U -> chm5U -> Degradation) Check_pH->Hydrolysis Yes Check_Col 2. Check Column Type Using C18? Check_pH->Check_Col No VoidVol Cause: Void Volume Elution Analyte lost in salt front Check_Col->VoidVol Yes Check_Wash 3. Check Wash Step Using 70% EtOH w/o Salt? Check_Col->Check_Wash No Solubility Cause: Pellet Solubilization chm5U washed away Check_Wash->Solubility Yes Success Protocol Optimized: Acid Lysis + PGC Column + Salt Wash Check_Wash->Success No

Figure 2: Systematic troubleshooting flow for isolating hydrophilic RNA modifications.

FAQs

Q: Can I use silica spin columns (e.g., RNeasy) for chm5U extraction? A: Generally, no. Silica columns often exclude small RNAs (<200 nt) unless a specific "small RNA" protocol is used. Furthermore, the wash buffers in these kits often contain high chaotropic salts that require extensive ethanol washing to remove. As chm5U is highly polar, it can be washed off the silica membrane or lost during the ethanol wash steps. Trizol/precipitation is superior for modified tRNA recovery.

Q: I see a peak with Mass +14 Da relative to chm5U. What is it? A: This is likely mchm5U (the methyl ester). If you see this, your extraction was gentle enough to preserve the native ester form. Do not treat this as contamination; it is likely the biological reality of your sample before hydrolysis occurred.

Q: Why do you recommend Ammonium Acetate over Sodium Acetate? A: Sodium ions (Na+) form strong adducts with RNA nucleosides in Mass Spectrometry ([M+Na]+), splitting your signal and reducing sensitivity. Ammonium ions (NH4+) are volatile and dissociate during electrospray ionization, preserving the [M+H]+ signal strength.

References

  • Su, D., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols, 9(4), 828–841. Link

  • Sakai, Y., et al. (2016). "Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons." Nucleic Acids Research, 44(11), 509–523. Link

  • Kellner, S., et al. (2014). "Profiling of RNA modifications by multiplexed stable isotope labelling." Chemical Communications, 50, 3516-3518. Link

  • Modomics Database. "Entry: 5-(carboxyhydroxymethyl)uridine (chm5U)." Link

Sources

Technical Support Center: Strategies for Enriching chm5U-Modified RNA Fragments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the enrichment of 5-carboxyhydroxymethyluridine (chm5U)-modified RNA fragments. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of studying this rare but potentially significant RNA modification. As the field of epitranscriptomics expands, the ability to accurately identify and quantify less abundant modifications like chm5U is crucial for understanding their biological roles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Troubleshooting Guide

Enriching for a low-abundance RNA modification such as chm5U presents unique challenges. This section is designed to help you identify and resolve common issues encountered during the enrichment process.

Issue 1: Low Yield of Enriched RNA

Symptom: After performing chm5U-specific RNA immunoprecipitation (MeRIP), the final yield of enriched RNA is insufficient for downstream applications like qPCR or sequencing.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Antibody Performance The anti-chm5U antibody may have low affinity or may not be specific to chm5U in the context of RNA.[1][2]Validate your antibody rigorously. Perform dot blot assays with synthetic chm5U-containing and unmodified RNA oligonucleotides to confirm binding and specificity. Test a range of antibody concentrations in your MeRIP protocol to find the optimal concentration.[1]
Inefficient Immunoprecipitation The conditions for antibody-RNA binding and bead capture may not be optimal.Optimize incubation times and temperatures for the antibody-RNA binding step. Ensure proper mixing and that beads are fully resuspended during washes.[3] Consider using a cross-linking step with formaldehyde to stabilize the interaction, but be aware that this requires a reversal step and can sometimes mask epitopes.[4][5][6]
Low Abundance of chm5U The chm5U modification may be extremely rare in your specific cell type or condition.[7][8]Increase the amount of starting total RNA. Consider using a pre-enrichment step, such as poly(A) selection for mRNA if that is your target, to increase the relative concentration of your RNA of interest before immunoprecipitation.
RNA Degradation RNA is susceptible to degradation by RNases.[9]Maintain a sterile, RNase-free environment. Use RNase inhibitors in all buffers. Assess the integrity of your input RNA using a Bioanalyzer or similar method; a high-quality RNA with an RNA Integrity Number (RIN) > 7 is recommended.[10]
Issue 2: High Background in Negative Controls

Symptom: The negative control (e.g., IgG pulldown) shows a significant amount of RNA, leading to a low signal-to-noise ratio.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Non-specific Binding to Beads Protein A/G beads can non-specifically bind RNA.Pre-clear your lysate. Incubate the fragmented RNA with beads alone before adding the specific antibody to remove molecules that non-specifically bind to the beads. Also, pre-block the beads with RNase-free BSA and/or yeast tRNA.[4]
Insufficient Washing Inadequate washing steps fail to remove non-specifically bound RNA fragments.Increase the number and/or stringency of wash steps. Consider using wash buffers with slightly higher salt concentrations or detergents, but be mindful that overly stringent conditions can disrupt the specific antibody-RNA interaction.[11]
Antibody Cross-reactivity The IgG control antibody may be cross-reacting with other cellular components.Use a high-quality, isotype-matched IgG control from the same species as your primary antibody.
Issue 3: Poor Reproducibility Between Replicates

Symptom: Significant variation in enrichment levels for the same target between biological or technical replicates.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inconsistent RNA Fragmentation Variability in RNA fragment size can affect immunoprecipitation efficiency and downstream sequencing results.Ensure consistent and complete fragmentation of the RNA. Use a Bioanalyzer to verify the fragment size distribution (typically 100-200 nucleotides) for each sample before proceeding with immunoprecipitation.[10][12]
Pipetting Errors and Sample Handling Minor variations in reagent volumes or incubation times can be amplified throughout the protocol.Prepare master mixes for buffers and antibodies to ensure consistency across all samples. Be meticulous with pipetting and timing of each step.
Biological Variability True biological differences between samples can lead to variations in chm5U levels.Ensure that cell culture conditions and harvesting time points are as consistent as possible. Increase the number of biological replicates to gain statistical power.[13]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategies and principles of chm5U RNA enrichment.

Q1: What are the primary strategies for enriching chm5U-modified RNA fragments?

A1: There are two main strategies for enriching chm5U-modified RNA:

  • Antibody-Based Enrichment (MeRIP): This is the most common method and involves using an antibody that specifically recognizes and binds to the chm5U modification.[3][14] The antibody-RNA complexes are then captured, usually with protein A/G-coated magnetic beads, and the enriched RNA is eluted for downstream analysis. This technique, when coupled with high-throughput sequencing, is often referred to as chm5U-seq.

  • Chemical-Based Enrichment: This approach relies on the specific chemical properties of the chm5U modification. For some RNA modifications, chemical derivatization can be used to attach a biotin molecule, allowing for subsequent enrichment with streptavidin-coated beads.[15][16] While specific protocols for chm5U are still emerging, this strategy holds promise for antibody-independent enrichment.[15][17]

Q2: How do I choose the right anti-chm5U antibody?

A2: The success of a chm5U-MeRIP experiment is highly dependent on the quality of the antibody.[18] Given that chm5U is a less-studied modification, commercially available and validated antibodies may be limited. Therefore, rigorous in-house validation is critical.[1][2]

  • Specificity: The antibody must specifically recognize chm5U and not cross-react with other modifications, particularly the structurally similar 5-methyluridine (m5U) or unmodified uridine. This can be tested using dot blots with synthetic RNA oligonucleotides containing known modifications.

  • Affinity: The antibody should have a high affinity for chm5U to efficiently pull down the modified RNA fragments, especially given their low abundance.

  • Lot-to-Lot Consistency: If using a commercial antibody, it is advisable to test each new lot for consistency in performance.

Q3: What are the essential controls for a chm5U-MeRIP experiment?

A3: Including proper controls is non-negotiable for a reliable MeRIP experiment.

  • Input Control: A small fraction of the fragmented RNA should be set aside before the immunoprecipitation step. This "input" sample represents the total transcriptome and is used to normalize the enriched sample and identify regions of enrichment.[12]

  • Negative Control (IgG Pulldown): An immunoprecipitation should be performed with a non-specific isotype-matched IgG antibody. This control helps to determine the level of background binding to the beads and the antibody.[4]

  • Positive Control: A known chm5U-containing transcript (if available) should be spiked into the sample to validate the enrichment procedure. Alternatively, a synthetic chm5U-containing RNA can be used.

  • Negative Control Transcript: A highly expressed transcript that is known not to contain the chm5U modification should be assessed by qPCR in both the input and enriched fractions to confirm the specificity of the enrichment.

Q4: What are the key considerations for downstream sequencing and data analysis of enriched chm5U RNA?

A4: After successful enrichment, the resulting RNA is converted to a cDNA library for high-throughput sequencing.

  • Library Preparation: Use a library preparation kit that is suitable for low-input RNA and maintains strand-specificity.

  • Sequencing Depth: Sufficient sequencing depth is required to identify enriched regions (peaks) with statistical confidence.[10]

  • Data Analysis: The analysis pipeline typically involves:

    • Quality Control: Assessing the quality of the raw sequencing reads.

    • Alignment: Mapping the reads to a reference genome or transcriptome.

    • Peak Calling: Identifying regions of significant enrichment in the chm5U-IP sample compared to the input control. Software like MACS2, originally designed for ChIP-seq, is often adapted for MeRIP-seq data.[19]

    • Differential Enrichment Analysis: Comparing chm5U peaks between different conditions.[20]

    • Motif Analysis: Identifying any consensus sequence motifs within the enriched regions.

Q5: Can I use cross-linking in my chm5U-MeRIP experiment?

A5: Yes, cross-linking with formaldehyde can be used to stabilize the interaction between the chm5U-binding protein (if the antibody targets the protein) and the RNA, or to potentially capture transient interactions.[5][6][21] However, there are trade-offs:

  • Pros: Can capture weaker or more transient interactions and may reduce non-specific binding during stringent washes.[5][22]

  • Cons: Requires an additional step to reverse the cross-links, which can be inefficient and may damage the RNA. Formaldehyde can also mask the epitope recognized by the antibody.[4][22]

The decision to use cross-linking should be made based on the specific experimental goals and may require optimization.[4]

Section 3: Experimental Workflow and Diagrams

chm5U-MeRIP-Seq Workflow

The following diagram illustrates the key steps in a typical chm5U-MeRIP-seq experiment.

chm5U_MeRIP_Seq_Workflow cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_downstream Downstream Analysis rna_extraction 1. Total RNA Extraction rna_qc 2. RNA Quality Control (RIN) rna_extraction->rna_qc rna_fragmentation 3. RNA Fragmentation (~100-200 nt) rna_qc->rna_fragmentation input_control 4a. Take Input Control rna_fragmentation->input_control ip_step 4b. Immunoprecipitation with anti-chm5U Antibody rna_fragmentation->ip_step library_prep 8. Library Preparation input_control->library_prep bead_capture 5. Capture with Protein A/G Beads ip_step->bead_capture washing 6. Wash Beads bead_capture->washing elution 7. Elute Enriched RNA washing->elution elution->library_prep sequencing 9. High-Throughput Sequencing library_prep->sequencing data_analysis 10. Bioinformatic Analysis sequencing->data_analysis

Caption: Overview of the chm5U-MeRIP-Seq experimental workflow.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common issues in chm5U enrichment experiments.

Troubleshooting_Decision_Tree cluster_yield Low Yield cluster_background High Background cluster_reproducibility Poor Reproducibility start Problem with chm5U Enrichment check_rna_quality Check Input RNA Quality start->check_rna_quality Low Yield? preclear_lysate Pre-clear Lysate with Beads start->preclear_lysate High Background? check_fragmentation Verify RNA Fragmentation Consistency start->check_fragmentation Poor Reproducibility? check_ab_validation Review Antibody Validation check_rna_quality->check_ab_validation RNA OK? optimize_ip Optimize IP Conditions check_ab_validation->optimize_ip Antibody Validated? increase_input Increase Starting Material optimize_ip->increase_input Still Low? optimize_washes Optimize Wash Steps preclear_lysate->optimize_washes Still High? check_igg Verify IgG Control optimize_washes->check_igg Still High? standardize_protocol Standardize Pipetting and Timing check_fragmentation->standardize_protocol Fragmentation Consistent? increase_replicates Increase Biological Replicates standardize_protocol->increase_replicates Still Variable?

Sources

Technical Support Center: Analysis of Carboxylated Nucleosides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of carboxylated nucleosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the liquid chromatography of these polar analytes. Unstable retention times are a frequent and frustrating issue, leading to difficulties in peak identification and quantification. This resource provides in-depth troubleshooting guides and frequently asked questions to help you achieve robust and reproducible results.

The Challenge with Carboxylated Nucleosides

Carboxylated nucleosides are highly polar molecules that are often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC). The retention mechanism in HILIC is complex, involving partitioning, ion-exchange, and hydrogen bonding.[1][2][3] This complexity, combined with the chemical nature of carboxylated nucleosides, makes their analysis susceptible to retention time shifts. The primary culprits behind this instability are often unwanted interactions with metal components of the HPLC system and subtle changes in the chromatographic conditions.[4][5][6]

Troubleshooting Guide: Correcting Retention Time Shifts

This section is designed to help you diagnose and resolve specific issues related to retention time variability in your analyses of carboxylated nucleosides.

Question: My retention times are consistently drifting in one direction over a long analytical run. What is causing this and how can I fix it?

Answer:

This gradual, unidirectional drift is often indicative of a slow change in the chromatographic system. The most likely causes are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.

Underlying Causes and Solutions:

  • Inadequate Column Equilibration: In HILIC, the establishment of a stable water layer on the stationary phase is critical for reproducible retention.[7][8] If the column is not fully equilibrated at the start of the run and between injections, you will observe retention time drift.

    • Protocol:

      • Initial Column Conditioning: When installing a new HILIC column or after a period of inactivity, flush the column with at least 50 column volumes of the initial mobile phase.[7][8]

      • Blank Injections: Perform at least 10 blank injections using the full gradient program before running your samples.[7][8] This helps to ensure the column is fully conditioned.

      • Sufficient Re-equilibration Time: Ensure the re-equilibration time between injections is adequate. This can be analyte-dependent, so monitor the retention time reproducibility of your early-eluting peaks to determine the necessary time.[7][8]

  • Mobile Phase Volatility: If you are using pre-mixed mobile phases, the more volatile organic component (typically acetonitrile) can evaporate over time, leading to a gradual increase in the mobile phase's aqueous content and a subsequent decrease in retention time.[9]

    • Solution: Use an online mixer or prepare fresh mobile phase more frequently. Keep mobile phase bottles loosely capped to prevent a vacuum but minimize evaporation.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and the partitioning of analytes, leading to retention time drift.[10]

    • Solution: Use a column oven to maintain a constant temperature throughout the analytical run. Ensure the HPLC system is not located in an area with significant temperature variations, such as near a vent or in direct sunlight.[10]

Question: I am observing sudden, random, and significant shifts in retention time for my carboxylated nucleosides. What could be the problem?

Answer:

Sudden and erratic retention time shifts often point to a more acute issue within the HPLC system, frequently related to the interaction of your analytes with metal surfaces. Carboxylated nucleosides are known to chelate with metal ions, leading to poor peak shape and retention time instability.[4][5]

Underlying Causes and Solutions:

  • Interaction with Metal Surfaces: The stainless steel components of standard HPLC systems (including frits, tubing, and even the column body) can release metal ions that interact with the carboxyl groups of your analytes.[4][5] This can cause peak tailing and unpredictable retention times.[6]

    • Solutions:

      • Use of Chelating Agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can sequester metal ions and prevent them from interacting with your analytes.[4][5][11] However, be aware that EDTA is not volatile and can interfere with mass spectrometry detection.[4]

      • Bio-inert or Metal-free Systems: The most effective solution is to use an HPLC system with bio-inert or PEEK flow paths to minimize contact with metal surfaces.[5]

      • Column Choice: Consider using columns with PEEK-lined hardware.

  • Mobile Phase pH Instability: The retention of ionizable compounds like carboxylated nucleosides is highly dependent on the mobile phase pH.[12][13] If the buffer capacity is insufficient or the pH is not stable, you will see significant retention time shifts.

    • Protocol:

      • Buffer Selection: Use a buffer with a pKa close to the desired mobile phase pH to ensure adequate buffering capacity.

      • Fresh Buffer Preparation: Prepare buffers fresh daily to avoid changes in pH due to absorption of atmospheric CO2 or microbial growth.

      • Consistent pH Measurement: Use a calibrated pH meter and ensure consistent pH measurement practices.

  • Air Bubbles in the Pump: Air bubbles in the pump can cause flow rate inaccuracies, leading to sudden changes in retention time.

    • Solution: Degas your mobile phases thoroughly before use and ensure the pump's degasser is functioning correctly.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting retention time shifts.

Frequently Asked Questions (FAQs)

Q1: Why are HILIC methods often less robust than reversed-phase methods for carboxylated nucleosides?

A1: HILIC relies on a delicate equilibrium of a water-rich layer on the polar stationary phase.[7][8] This equilibrium can be easily disturbed by small changes in mobile phase composition, temperature, and injection volume, making it inherently more sensitive than the more straightforward hydrophobic interactions in reversed-phase chromatography. The multimodal retention mechanisms in HILIC also contribute to this sensitivity.[1]

Q2: Can the sample solvent affect my retention times?

A2: Yes, absolutely. Injecting a sample dissolved in a solvent stronger than the initial mobile phase can cause peak distortion and a shift to earlier retention times.[14] For HILIC, this means avoiding dissolving your sample in a high-aqueous solvent if your initial mobile phase is high in organic solvent. It is always best to dissolve your sample in the initial mobile phase.[10]

Q3: How does the concentration of salt in the mobile phase affect the retention of carboxylated nucleosides?

A3: Salt concentration in the mobile phase plays a crucial role in HILIC separations. Increasing the salt concentration can increase the thickness of the water layer on the stationary phase, which can lead to increased retention of polar analytes like carboxylated nucleosides.[3] It can also help to mitigate secondary ionic interactions with the stationary phase, leading to improved peak shape.

Q4: I've tried everything and my retention times are still shifting. What else could it be?

A4: If you have exhausted the common causes, consider these less frequent but possible issues:

  • Column Contamination: Buildup of matrix components on the column can alter its chemistry and affect retention. Try a column wash with a strong solvent.

  • Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values or high temperatures. This will lead to a permanent change in retention behavior.

  • Leaking Injector or Fittings: A small, intermittent leak in the flow path can cause pressure fluctuations and retention time instability.[9]

Q5: Are there any alternatives to HILIC for analyzing carboxylated nucleosides?

A5: While HILIC is a common choice, other techniques can be employed. Ion-pairing reversed-phase chromatography can be effective, but the ion-pairing reagents are often not MS-friendly and can be difficult to remove from the LC system.[1] Porous graphitic carbon (PGC) chromatography is another alternative that can provide good retention for polar compounds.[6]

Data Summary Table

ParameterRecommended ActionRationale
Column Conditioning Flush with ≥50 column volumes of initial mobile phase; perform ≥10 blank injections.Ensures a stable water layer on the HILIC stationary phase for reproducible retention.[7][8]
Mobile Phase Prepare fresh daily; use an online mixer if possible.Minimizes changes in composition due to evaporation of volatile organic solvents.[9]
Temperature Use a column oven set to a constant temperature.Prevents retention time drift caused by fluctuations in ambient temperature.[10]
Metal Interactions Use a bio-inert LC system or add a chelating agent (e.g., EDTA) to the mobile phase.Prevents chelation of carboxylated analytes with metal ions from the system, which causes peak tailing and retention shifts.[4][5]
Mobile Phase pH Use a buffer with a pKa near the target pH; prepare fresh daily.Ensures stable ionization state of the carboxylated nucleosides and consistent retention.[12][13]
Sample Solvent Dissolve samples in the initial mobile phase.Avoids peak distortion and shifts in retention time caused by solvent mismatch.[10][14]

References

  • Restek Corporation. (2019, September 30). Conditioning Your LC Instrument and Column for HILIC. Restek Resource Hub. [Link]

  • Lurie, I. S., & An, N. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • Restek Corporation. (2019, October 1). Conditioning Your LC Instrument and Column for HILIC. YouTube. [Link]

  • Taylor, T. (2021, August 4). Metal-Analyte Interactions—An Unwanted Distraction. LCGC International. [Link]

  • Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Wyndham, K. D., & O'Gara, J. E. (2004, October 1). Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

  • Schug, K. A. (2024, June 26). HILIC Retention Time Issues Addressed with New Approach. LCGC International. [Link]

  • Rathambi, C., & Roje, S. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. Metabolites, 11(7), 441. [Link]

  • PolyLC Inc. (n.d.). HILIC Columns for Polar Separations. [Link]

  • Waters Corporation. (n.d.). Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. [Link]

  • Wang, Y., et al. (2010). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. International Journal of Molecular Sciences, 11(6), 2230–2241. [Link]

  • Pappa-Louisi, A., et al. (2015). HILIC Chromatography An Insight on the Retention Mechanism. Journal of Chromatographic Science, 53(8), 1296–1304. [Link]

  • Wang, Y., et al. (2010). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. ResearchGate. [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. [Link]

  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Gonzalez, G., et al. (2020). Normalized Retention Time for Scheduled Liquid Chromatography-Multistage Mass Spectrometry Analysis of Epitranscriptomic Modifications. Journal of Chromatography A, 1623, 461181. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • Jimmerson, L. C., et al. (2009). Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors. Journal of pharmaceutical and biomedical analysis, 49(5), 1299–1306. [Link]

  • Guo, Y. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. Journal of Chromatography A, 1729, 465467. [Link]

  • BioPharm International. (2025, November 5). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. [Link]

  • Akimoto, S., et al. (2014). Predicting retention time in hydrophilic interaction liquid chromatography mass spectrometry and its use for peak annotation in metabolomics. Metabolomics, 10(1), 149–160. [Link]

  • Guo, Y., & Gaiki, S. (2018). Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). Analytica Chimica Acta, 1037, 223–231. [Link]

  • Studzińska, S., & Buszewski, B. (2013). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Journal of separation science, 36(9-10), 1546–1553. [Link]

  • Taylor, T. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. [Link]

  • Lange, E., et al. (2008). Retention Time Alignment Algorithms for LC/MS Data must consider Nonlinear Shifts. Bioinformatics, 24(24), 2855–2861. [Link]

  • Chromatography Forum. (2009, May 8). changing retention time in LC-MS-MS method. [Link]

  • Oda, Y., et al. (2009). Polar Anionic Metabolome Analysis by Nano-LC/MS with a Metal Chelating Agent. Analytical Chemistry, 81(19), 8143-8150. [Link]

  • Li, L., et al. (2020). Retention time shift analysis and correction in chemical isotope labeling liquid chromatography/mass spectrometry for metabolome analysis. Rapid communications in mass spectrometry : RCM, 34(S2), e8631. [Link]

  • Gu, H., & Liu, G. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America. [Link]

  • Radkov, A. (2022, December 17). Nucleoside analysis with high performance liquid chromatography (HPLC). Protocols.io. [Link]

  • Chakrabarti, P. (1990). Interaction of metal ions with carboxylic and carboxamide groups in protein structures. Protein engineering, 4(1), 57–63. [Link]

  • Kellner, S., & Helm, M. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of chemical research, 56(23), 3249–3260. [Link]

  • Zhang, L., et al. (2014). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies. Journal of chromatography. A, 1365, 174–182. [Link]

  • Theophanides, T. M., & Anastassopoulou, J. (2021). The Role of Metal Ions in Biology, Biochemistry and Medicine. International journal of molecular sciences, 22(3), 1115. [Link]

  • Microsynth. (n.d.). Troubleshooting Guide. [https://www.microsynth.ch/ Sanger-Troubleshooting-Guide.pdf]([Link] Sanger-Troubleshooting-Guide.pdf)

  • Paull, B., & Hadded, P. R. (2000). [Development of metal ions analysis by ion chromatography]. Se pu = Chinese journal of chromatography, 18(4), 289–294. [Link]

  • Grabowska, A. D., et al. (2024). Metal ions in biomedically relevant macromolecular structures. Frontiers in molecular biosciences, 11, 1451833. [Link]

  • Deacon, M. (1997). METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. [Link]

Sources

Technical Support Center: Troubleshooting chm5U Antibody Assay Background Noise

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Epitranscriptomics Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise and false positives when mapping rare RNA modifications. This guide is designed to help you systematically eliminate background noise in 5-(carboxyhydroxymethyl)uridine (chm5U) assays by addressing the root chemical and physical causes of non-specific antibody binding.

The Causality of Background Noise in chm5U Assays

To fix an assay, we must first understand why it fails. chm5U is a dynamically regulated, low-abundance RNA modification—an alpha-hydroxylation product of cm5U or mcm5U, typically found at the wobble position of tRNAs[1].

When performing Dot Blots, ELISAs, or MeRIP-Seq for chm5U, background noise arises from two primary mechanistic failures:

  • Epitope Mimicry: Antibodies are typically raised against single nucleobase haptens conjugated to carrier proteins, which do not perfectly reflect the electrostatic environment of native RNA[2]. Consequently, anti-chm5U antibodies often cross-react with structurally similar modifications (like mcm5U or mchm5U) or bind to highly abundant unmodified uridine (U) with low affinity.

  • Electrostatic Trapping: RNA is highly structured and negatively charged. Secondary RNA structures can physically mask the chm5U modification while simultaneously trapping antibodies via non-specific electrostatic interactions, creating a false signal that resembles specific binding[2].

To build a self-validating system , your assay must actively disrupt these weak electrostatic interactions while saturating off-target binding sites before the antibody can generate a false signal.

Diagnostic Workflows & Mechanistic Mitigation

The following diagrams illustrate the troubleshooting workflow and the molecular mechanism behind our background reduction strategies.

Workflow Start High Background in chm5U Assay CheckAssay Identify Assay Type Start->CheckAssay DotBlot Dot Blot / ELISA CheckAssay->DotBlot MeRIP MeRIP-Seq / RIP-qPCR CheckAssay->MeRIP DB_Block Optimize Blocking (Add Unmodified RNA Competitor) DotBlot->DB_Block MeRIP_Frag RNA Fragmentation (~100-200 nt) MeRIP->MeRIP_Frag DB_Wash Increase Wash Stringency (0.1% Tween-20 + 500mM NaCl) DB_Block->DB_Wash Validate Validate with IVT RNA / KO Control DB_Wash->Validate MeRIP_Preclear Pre-clear with Isotype IgG MeRIP_Frag->MeRIP_Preclear MeRIP_Wash High-Salt Wash Buffer MeRIP_Preclear->MeRIP_Wash MeRIP_Wash->Validate

Workflow for diagnosing and resolving chm5U background noise in antibody assays.

Mechanism Ab Anti-chm5U Antibody Target chm5U Target RNA Ab->Target High Affinity Specific Binding OffTarget Unmodified U / mcm5U Ab->OffTarget Low Affinity Background Noise Competitor Unmodified RNA Spike-in Competitor->OffTarget Saturates non-specific binding sites Wash Stringent Wash (High Salt) Wash->OffTarget Disrupts weak electrostatic bonds

Mechanistic mitigation of antibody cross-reactivity using competitors and stringent washes.

Step-by-Step Troubleshooting Protocols

Protocol A: Self-Validating chm5U Dot Blot

This protocol uses competitive blocking to ensure that only high-affinity chm5U interactions produce a signal[3].

  • RNA Denaturation: Dilute your RNA sample in RNase-free water. Heat to 95°C for 3 minutes, then immediately snap-cool on ice.

    • Causality: This destroys secondary structures that mask the chm5U epitope and prevents the RNA from folding into conformations that non-specifically trap antibodies.

  • Membrane Spotting & Crosslinking: Spot the RNA onto a positively charged nylon membrane. Include a spot of In Vitro Transcribed (IVT) RNA (containing only unmodified U) as an absolute negative control[4]. UV-crosslink at 120 mJ/cm².

  • Competitive Blocking (Critical Step): Block the membrane in 5% BSA in TBST. Crucially, spike the blocking buffer with 0.5 μg/mL of unmodified yeast tRNA or synthetic unmodified U-oligos.

    • Causality: The unmodified RNA acts as a decoy, saturating the low-affinity, off-target binding pockets of the polyclonal/monoclonal antibody before it ever touches your sample[3].

  • Primary Antibody Incubation: Incubate with the anti-chm5U antibody overnight at 4°C in the competitive blocking buffer.

  • High-Stringency Washing: Wash the membrane 4 times (10 mins each) using a High-Salt TBST (Tris-Buffered Saline containing 0.1% Tween-20 and 500 mM NaCl ).

    • Causality: The elevated ionic strength (500 mM NaCl) disrupts weak electrostatic interactions between the antibody and unmodified RNA, leaving only the strong, specific covalent-like affinity for chm5U intact.

Protocol B: High-Stringency chm5U MeRIP-Seq Preparation

When moving to Next-Generation Sequencing, background noise translates directly to wasted sequencing reads and false peak calling[4].

  • RNA Fragmentation: Chemically fragment the RNA to ~100-200 nucleotides using a Zn²⁺ or Mg²⁺ buffer at 94°C.

    • Causality: If RNA is left intact, a single chm5U site will pull down thousands of nucleotides of unmodified sequence, creating massive background noise during alignment[4].

  • Pre-clearance: Incubate the fragmented RNA with Protein A/G magnetic beads and an isotype control IgG for 1 hour. Discard the beads and keep the supernatant.

    • Causality: This subtracts "sticky" RNA fragments that inherently bind to the bead matrix or the Fc region of antibodies.

  • Immunoprecipitation: Incubate the pre-cleared RNA with the anti-chm5U antibody conjugated to magnetic beads.

  • Specific Competitive Elution: Instead of digesting the antibody with Proteinase K to release the RNA, elute by incubating the beads with an excess of synthetic free chm5U nucleosides (1-5 mM) for 1 hour at 4°C.

    • Causality: Only RNA that is specifically bound to the antigen-binding site of the antibody will be outcompeted by the free chm5U. RNA that is non-specifically stuck to the beads or the antibody backbone will remain behind, resulting in an ultra-pure eluate.

Quantitative Data & Optimization Matrices

Use the following matrices to calibrate your assay conditions and understand the risk profile of your specific antibody.

Table 1: Buffer Stringency Matrix for chm5U Assays

Wash Buffer ComponentConcentration RangeMechanistic PurposeImpact on Background Noise
NaCl 150 mM (Low) → 500 mM (High)Disrupts weak electrostatic interactions between Ab and unmodified RNA.High reduction in non-specific binding.
Tween-20 / Triton X-100 0.05% → 0.1%Reduces hydrophobic interactions; prevents bead/membrane sticking.Moderate reduction.
Competitor RNA (tRNA) 0.5 μg/mL → 5.0 μg/mLSaturates off-target binding pockets on the antibody.Critical for eliminating false positives.

Table 2: Cross-Reactivity Profile of Anti-chm5U Antibodies

Target ModificationStructural Similarity to chm5UExpected Antibody AffinityRisk of False Positive
chm5U Identical (Target)High (

< 10 nM)
N/A
mchm5U High (Methyl ester of chm5U)Moderate to HighCritical Risk
mcm5U Moderate (Lacks hydroxyl group)Low to ModerateHigh Risk
Unmodified U LowVery LowModerate Risk (Due to extreme abundance in total RNA)

Frequently Asked Questions (FAQs)

Q: Why does my ALKBH8 knockout (writer-deficient) strain still show a chm5U signal in my MeRIP-Seq data? A: False positives are highly common in epitranscriptomics due to antibody cross-reactivity with unmodified U or precursor modifications like mcm5U[4]. If your knockout still shows a signal, your antibody is likely pulling down background RNA. You must calibrate your enrichment against an Input control and validate your peaks. Implement the Competitive Elution step described in Protocol B to force the assay to self-validate.

Q: Should I use BSA or Non-Fat Milk for blocking in my chm5U dot blot? A: We strongly recommend 5% BSA combined with an unmodified RNA competitor. Non-fat milk contains complex phosphoproteins and endogenous RNAs that can sometimes interact with RNA-binding antibodies, inadvertently increasing background noise[3].

Q: How do I differentiate chm5U from mchm5U in my assay? A: Because mchm5U is simply the methyl ester of chm5U, antibodies will almost certainly cross-react to some degree. To differentiate them, antibody assays alone are insufficient. You must pair your MeRIP workflow with orthogonal validation, such as LC-MS/MS of the immunoprecipitated fragments, or utilize chemical-assisted sequencing methods that react specifically with the carboxyl group of chm5U.

References

  • The AlkB Domain of Mammalian ABH8 Catalyzes Hydroxylation of 5‐Methoxycarbonylmethyluridine at the Wobble Position of tRNA Source: SciSpace URL:[Link]

  • Epitranscriptomics and Antibodies: A Game of Hide and Seq Source: AlidaBio URL:[Link]

  • RNA Chemical Modifications: Prevent Sequencing Artefacts Source: CD Genomics URL:[Link]

  • Validation strategies for antibodies targeting modified ribonucleotides Source: NIH / PubMed Central URL:[Link]

Sources

Validation & Comparative

Validating chm5U Identity: A Synthetic Standard Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Mass Illusion" in Epitranscriptomics

In the analysis of modified RNA nucleosides, relying solely on Mass Spectrometry (MS) mass-to-charge (m/z) ratios is a critical error. 5-carbomethoxymethyluridine (chm5U) —standardized in databases as mcm5U —presents a specific analytical challenge. It is isobaric or structurally similar to its metabolic precursors and hydrolysis products, specifically 5-carboxymethyluridine (cm5U) and 5-carbamoylmethyluridine (ncm5U) .[1]

This guide outlines the definitive validation protocol for chm5U using synthetic nucleoside standards . Unlike in silico predictions or biological knockouts, synthetic standards allow for co-injection experiments , the only method capable of confirming chemical identity by locking Retention Time (RT) and fragmentation patterns simultaneously.[1]

The Challenge: Why Synthetic Standards are Non-Negotiable

The Chemical Identity Crisis

chm5U (mcm5U) is a methyl ester.[1][2][3] In biological samples, it exists in dynamic equilibrium with its acid form (cm5U).[1]

  • chm5U (mcm5U): Hydrophobic ester moiety.[1] Critical for tRNA wobble pairing (U34).[1]

  • cm5U: Hydrophilic acid moiety. Often a degradation product or precursor.

The Risk: Without a synthetic standard to define the exact retention time of the ester form, a peak identified as "chm5U" by mass could actually be:

  • cm5U (if mass resolution is low or adducts form).

  • ncm5U (isobaric interference in some transitions).

  • Isotopic Crosstalk from highly abundant methylated uridines.

Comparative Analysis of Validation Methods
Validation MethodSpecificityReliabilityProsCons
Synthetic Standard Co-injection High Gold Standard Definitive proof of structure; quantifies hydrolysis rates.[1]Requires custom synthesis or commercial purchase.
Biological Knockout (e.g., trm9Δ) MediumHighConfirms biological pathway dependence.[1]Does not prove chemical structure; cannot detect artifacts.
Database Matching (m/z only) LowLowFast; no extra reagents.[1]High false-positive rate; cannot distinguish isomers.

Technical Deep Dive: The Validation Workflow

The following protocol uses a Self-Validating System . We do not just run the sample; we spike the sample with the standard to prove they are the same entity.[1]

Diagram: The Co-Injection Logic

The following diagram illustrates the decision logic for validating chm5U against its hydrolysis product cm5U.

ValidationLogic Sample Biological RNA (tRNA Fraction) Digest Enzymatic Digestion (Nucleosides) Sample->Digest LCMS_Run1 Run 1: Sample Only (Record RT1) Digest->LCMS_Run1 LCMS_Run3 Run 3: Co-Injection (Sample + Spike) Digest->LCMS_Run3 Standard Synthetic chm5U (Reference Standard) LCMS_Run2 Run 2: Standard Only (Record RT2) Standard->LCMS_Run2 Standard->LCMS_Run3 Result_Match Single Peak (Identity Confirmed) LCMS_Run3->Result_Match RT Locked Result_Split Double Peak/Shoulder (Identity FAILED) LCMS_Run3->Result_Split RT Shift

Caption: Logic flow for distinguishing chm5U from isobaric contaminants using co-injection.

Experimental Protocol: LC-MS/MS Validation

Objective: Validate chm5U presence in HEK293T tRNA using a synthetic standard.

Reagents & Standards
  • Target Standard: Synthetic 5-methoxycarbonylmethyluridine (chm5U/mcm5U).[1]

  • Control Standard: Synthetic 5-carboxymethyluridine (cm5U) - Essential to define the "hydrolysis window".[1]

  • Enzymes: Nuclease P1 (Sigma), Bacterial Alkaline Phosphatase (BAP), or Benzonase.[1]

  • Buffer: Ammonium Acetate (10mM, pH 5.3).[1] Note: Avoid high pH to prevent ester hydrolysis.

Step-by-Step Methodology
Step 1: Sample Preparation (The "Soft" Digestion)[1]
  • Isolate tRNA using a size-cutoff kit (e.g., <200 nt).[1]

  • Dissolve 1 µg tRNA in 20 µL digestion buffer.

  • Add Nuclease P1 (0.5 U) and incubate at 37°C for 2 hours .

    • Expert Insight: Do not extend beyond 3 hours. Extended incubation at 37°C can spontaneously hydrolyze the methyl ester of chm5U into cm5U, creating a false negative.

  • Add BAP (0.5 U) and incubate for 1 hour.

  • Filter through a 10kDa MWCO spin filter to remove enzymes.

Step 2: LC-MS/MS Configuration[1][4][5]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm).[1]

    • Why? C18 separates based on hydrophobicity. The methyl ester (chm5U) is more hydrophobic than the acid (cm5U) and will elute later .[1]

  • Mobile Phase A: 0.1% Formic Acid in H2O.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B to 10% B over 10 mins (Slow gradient required for isomer separation).

Step 3: The Co-Injection (The Critical Step)[1]
  • Injection A: 5 µL Biological Sample.

  • Injection B: 5 µL Synthetic Standard (100 nM).

  • Injection C (Spike): Mix 5 µL Sample + 5 µL Standard.

Data Interpretation[1][6][7]
Observation (Injection C)ConclusionMechanism
Single, sharp peak VALIDATED The biological molecule and synthetic standard are chemically identical.[1]
Doublet / Split Peak INVALID The biological molecule is an isomer (likely cm5U or ncm5U).[1]
Peak Broadening (Shoulder) SUSPECT Partial separation.[1] Re-run with a shallower gradient (e.g., 0-5% B).[1]

Visualizing the Separation Mechanism

The chemical difference between chm5U and its acid form is subtle but chromatographically distinct.

Separation cluster_0 Chemical Structures cluster_1 LC-MS Chromatogram (Reverse Phase C18) cm5U cm5U (Acid Form) Hydrophilic (-COOH) Elutes EARLY Peak1 RT: 2.5 min (cm5U) cm5U->Peak1 chm5U chm5U (Ester Form) Hydrophobic (-COOCH3) Elutes LATE Peak2 RT: 4.8 min (chm5U) chm5U->Peak2 Start Start->Peak1 Low Retention Peak1->Peak2 Hydrophobic Interaction

Caption: Chromatographic separation of chm5U from cm5U based on hydrophobicity.

Expert Insights & Troubleshooting

The "Hydrolysis Trap"

A common failure mode in chm5U validation is the disappearance of the standard.[1]

  • Cause: High pH (>7.5) during digestion converts the synthetic chm5U standard into cm5U.[1]

  • Solution: Always digest at pH 5.3 - 6.0. If using Alkaline Phosphatase (active at pH 8), keep the incubation time short (<1 hr) and immediately acidify with formic acid before injection.[1]

Matrix Effects

Biological RNA samples contain high concentrations of unmodified nucleosides (A, G, C, U).[1] These can suppress the ionization of trace modifications like chm5U.

  • Validation: If the "Spike" injection shows a lower signal than the Standard alone, you have ion suppression.[1]

  • Fix: Dilute the sample or use a divert valve to send the flow to waste during the elution of major nucleosides.[1]

References

  • Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry.[1] Nature Protocols. [Link][1]

  • Sakai, Y., et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons.[1] Nucleic Acids Research. [Link][1]

  • Modomics Database. 5-methoxycarbonylmethyluridine (mcm5U) Entry. [Link]

  • Crain, P. F., & Limbach, P. A. (2011). Characterization of modified nucleosides by mass spectrometry.[1] Progress in Nucleic Acid Research and Molecular Biology. [Link]

Sources

A Note on Terminology: Clarifying chm5U, 5hmC, and CMC Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Epigenetic Mapping: Cross-Validating 5-Hydroxymethylcytosine (5hmC) Modifications

In the rapidly evolving field of epigenetics, precise terminology is paramount. The topic "Cross-validation of chm5U mapping using CMC-derivatization" presents a confluence of terms that warrants initial clarification. 5-carboxyhydroxymethyluridine (chm5U) is a modification found in RNA.[1] Conversely, N-cyclohexyl-N′-(2-morpholinoethyl)carbodiimide (CMC) is a chemical reagent historically and effectively used to derivatize pseudouridine (Ψ) , another RNA modification, by forming a stable adduct that can be identified by reverse transcriptase stalling or mutation signatures during sequencing.[2][3]

The core interest for many researchers, particularly in the context of mammalian development, cancer, and neuroscience, lies in the DNA modification 5-hydroxymethylcytosine (5hmC) .[4] 5hmC is an oxidation product of 5-methylcytosine (5mC) and a key player in active DNA demethylation pathways.[5][6] Standard bisulfite sequencing, the gold standard for mapping 5mC, cannot distinguish between 5mC and 5hmC, as both are resistant to deamination.[7][8][9] This critical limitation has spurred the development of numerous innovative techniques to specifically map 5hmC genome-wide.

This guide, therefore, will focus on the cross-validation of 5hmC mapping technologies. We will provide a comparative analysis of the leading methodologies, offering the in-depth technical insights required for robust experimental design and data interpretation. We will also briefly describe the established CMC-derivatization workflow for its correct application: pseudouridine mapping in RNA.

Part 1: The Challenge and Importance of 5hmC Mapping

5-hydroxymethylcytosine is not merely a transient intermediate in DNA demethylation; it is now recognized as a stable epigenetic mark with distinct regulatory functions.[4][6] It is particularly abundant in the brain and embryonic stem cells, where it is enriched in gene bodies and enhancers, correlating with active gene expression.[5] Given that its presence can interfere with the binding of methyl-CpG-binding proteins and its levels are altered in various diseases, including cancer, the ability to accurately map 5hmC at single-base resolution is crucial.[4][6]

The primary challenge stems from its chemical similarity to 5mC. Effective 5hmC mapping strategies must selectively identify 5hmC while distinguishing it from the far more abundant 5mC and unmodified cytosine. This guide will compare the principal methods developed to meet this challenge.

Part 2: A Comparative Guide to Genome-Wide 5hmC Mapping Technologies

We will explore three major categories of 5hmC mapping techniques: those based on oxidative chemistry combined with bisulfite sequencing, those employing enzymatic conversion, and affinity-based enrichment methods.

Oxidative Bisulfite Sequencing (oxBS-Seq)

OxBS-Seq was one of the first methods to enable single-base resolution mapping of 5hmC.[10][11] The core principle involves a selective chemical oxidation step prior to standard bisulfite (BS) treatment.

Scientific Rationale & Workflow

The method relies on the differential reactivity of cytosine modifications to oxidation and subsequent bisulfite conversion. Potassium perruthenate (KRuO₄) selectively oxidizes 5hmC to 5-formylcytosine (5fC).[11][12] Unlike 5hmC, 5fC is susceptible to bisulfite-mediated deamination and is read as thymine (T) after PCR.[10][13] 5mC, being resistant to both oxidation and bisulfite conversion, is read as cytosine (C).

This requires two parallel experiments:

  • Standard BS-Seq : Measures (5mC + 5hmC) as 'C'.

  • oxBS-Seq : Measures only 5mC as 'C'.

The level of 5hmC at any given site is then inferred by subtracting the 5mC signal from the total modified cytosine signal (oxBS-Seq result subtracted from BS-Seq result).[12][14]

oxBS_Seq_Workflow cluster_BS BS-Seq Library cluster_oxBS oxBS-Seq Library gDNA1 Genomic DNA BS_Treat1 Bisulfite Treatment gDNA1->BS_Treat1 PCR1 PCR Amplification BS_Treat1->PCR1 Seq1 Sequencing PCR1->Seq1 Result1 Result1 Seq1->Result1 Reads C as (5mC + 5hmC) Reads T as unmethylated C Analysis Bioinformatic Subtraction Result1->Analysis gDNA2 Genomic DNA Oxidation KRuO₄ Oxidation (5hmC -> 5fC) gDNA2->Oxidation BS_Treat2 Bisulfite Treatment Oxidation->BS_Treat2 PCR2 PCR Amplification BS_Treat2->PCR2 Seq2 Sequencing PCR2->Seq2 Result2 Result2 Seq2->Result2 Reads C as 5mC Reads T as (unmethylated C + 5hmC) Result2->Analysis Final Base-resolution 5mC & 5hmC maps Analysis->Final

Caption: Workflow for Oxidative Bisulfite Sequencing (oxBS-Seq).

Experimental Protocol: oxBS-Seq
  • Sample Splitting : Aliquot genomic DNA into two parallel tubes.

  • Oxidation (oxBS-Seq sample only) : Treat DNA with potassium perruthenate (KRuO₄) to convert 5hmC to 5fC. This step is harsh and can lead to DNA degradation.[13]

  • Purification : Purify the oxidized DNA.

  • Bisulfite Conversion : Perform standard bisulfite conversion on both the oxidized sample and the untreated sample. This step converts unmodified cytosine to uracil and 5fC to uracil, while 5mC (in both samples) and 5hmC (in the BS-Seq sample) remain as cytosine.

  • Library Preparation : Construct sequencing libraries from both samples.

  • Sequencing : Perform high-throughput sequencing.

  • Data Analysis : Align reads from both experiments to a reference genome. Calculate the methylation level at each CpG site for both datasets. The 5hmC level is determined by the formula: (BS-Seq %methylation) - (oxBS-Seq %methylation).[14]

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq offers a more direct measurement of 5hmC by employing the enzymatic activity of Ten-Eleven Translocation (TET) proteins.[15]

Scientific Rationale & Workflow

The method cleverly inverts the logic of oxBS-Seq by protecting 5hmC while converting 5mC into a state that is bisulfite-sensitive.[16]

  • Protection : The hydroxyl group of 5hmC is first protected by glucosylation using β-glucosyltransferase (βGT), forming 5-glucosyl-hydroxymethylcytosine (5gmC).[17]

  • Conversion : A recombinant TET enzyme is used to oxidize all 5mC to 5-carboxylcytosine (5caC).[16] The bulky glucose group on 5gmC prevents the TET enzyme from accessing and oxidizing it.

  • Deamination : Standard bisulfite treatment converts unmodified cytosine and 5caC to uracil, but the protected 5gmC remains as cytosine.

Therefore, after TAB-Seq, any remaining 'C' in the sequence reads corresponds directly to a 5hmC in the original genomic DNA.[15][18]

TAB_Seq_Workflow gDNA Genomic DNA (C, 5mC, 5hmC) Protection βGT Glucosylation (5hmC -> 5gmC) gDNA->Protection Oxidation TET Enzyme Oxidation (5mC -> 5caC) Protection->Oxidation BS_Treat Bisulfite Treatment Oxidation->BS_Treat PCR PCR Amplification BS_Treat->PCR Seq Sequencing PCR->Seq Result Reads C as 5hmC Reads T as (unmethylated C + 5mC) Seq->Result

Caption: Workflow for TET-Assisted Bisulfite Sequencing (TAB-Seq).

Experimental Protocol: TAB-Seq
  • DNA Preparation : Spike in control DNA (unmethylated, 5mC-only, and 5hmC-only) to monitor reaction efficiencies.[17]

  • Glucosylation : Incubate genomic DNA with β-glucosyltransferase (βGT) and UDP-glucose to protect 5hmC sites.

  • Purification : Purify the DNA.

  • TET Oxidation : Treat the DNA with a highly active recombinant TET enzyme to convert 5mC to 5caC.

  • Purification : Purify the DNA again.

  • Bisulfite Conversion : Perform standard bisulfite conversion.

  • Library Preparation & Sequencing : Construct sequencing libraries and perform high-throughput sequencing.

  • Data Analysis : Align reads to a reference genome. The percentage of 'C' reads at a given CpG site directly quantifies the 5hmC level.

Bisulfite-Free Enzymatic Methods (ACE-Seq & EM-Seq)

A major drawback of bisulfite-based methods is the harsh chemical treatment, which degrades a significant portion of the input DNA.[19][20][21] This has led to the development of gentler, purely enzymatic approaches.

APOBEC-Coupled Epigenetic Sequencing (ACE-Seq)

ACE-Seq leverages the ability of DNA deaminases from the AID/APOBEC family to discriminate between different cytosine modifications.[19][22]

  • Rationale : The APOBEC3A enzyme efficiently deaminates C and 5mC to uracil and thymine, respectively, in single-stranded DNA. However, it is strongly inhibited by 5hmC.[19] By protecting 5hmC sites (often with glucosylation to enhance protection) and then treating with APOBEC3A, only the 5hmC bases remain as cytosine.

  • Advantage : This method is non-destructive, avoiding DNA damage and allowing for the analysis of much lower input DNA amounts (nanogram scale).[19][22]

Enzymatic Methyl-seq (EM-Seq)

EM-seq is another bisulfite-free method that provides a readout of total methylation (5mC + 5hmC).[20][21]

  • Rationale : It uses a two-step enzymatic process. First, TET2 is used to oxidize 5mC to 5caC, and T4-BGT protects 5hmC by glucosylation. In the second step, APOBEC3A deaminates only the unmodified cytosines.[20] The result is a library where both 5mC and 5hmC are read as 'C', similar to a standard BS-Seq library but without the associated DNA damage.

  • Cross-Validation : To determine 5hmC levels, an EM-seq library (measuring 5mC + 5hmC) can be compared with an ACE-Seq library (measuring 5hmC), or a modified EM-seq protocol that omits the TET2 step.[20]

Enzymatic_Workflow cluster_ACE ACE-Seq cluster_EM EM-Seq gDNA1 Genomic DNA Protect1 Glucosylation (Optional) Protects 5hmC gDNA1->Protect1 Deam1 APOBEC3A Deamination (C, 5mC -> U, T) Protect1->Deam1 Seq1 Sequencing Deam1->Seq1 Result1 Reads C as 5hmC Seq1->Result1 gDNA2 Genomic DNA Protect2 TET2 Oxidation (5mC -> 5caC) + BGT Glucosylation (5hmC -> 5gmC) gDNA2->Protect2 Deam2 APOBEC3A Deamination (C -> U) Protect2->Deam2 Seq2 Sequencing Deam2->Seq2 Result2 Reads C as (5mC + 5hmC) Seq2->Result2

Caption: Workflows for bisulfite-free ACE-Seq and EM-Seq.

Performance Comparison of 5hmC Mapping Methods

For researchers designing an epigenetics study, selecting the appropriate method is a critical decision. The choice depends on the specific biological question, sample availability, budget, and required resolution.

FeatureoxBS-SeqTAB-SeqACE-Seq / EnzymatichMeDIP-Seq
Principle Chemical Oxidation + BSEnzymatic Protection/Conversion + BSPurely Enzymatic (Deaminase)Antibody Enrichment
Resolution Single-baseSingle-baseSingle-baseLow (~150-200 bp)
Output Indirect (5hmC by subtraction)Direct 5hmC mapDirect 5hmC map (ACE) or Total (EM)Enriched 5hmC regions (peaks)
DNA Input High (µg range)High (µg range)Low (pg-ng range)[19]Moderate (ng-µg range)
DNA Damage High (Oxidation + Bisulfite)[13]High (Bisulfite)Very Low[19]Low
Key Advantage Established chemistryDirect, positive readout of 5hmCPreserves DNA; ideal for low inputCost-effective for genome-wide screening
Key Limitation DNA damage; subtraction amplifies noise[14]Expensive/unstable TET enzyme[23]Newer technologyNot quantitative at base level; antibody bias[24]
Best For Validating specific loci with sufficient DNAGold-standard 5hmC mappingScarce/precious samples (cfDNA, single-cell)[20][25]Initial discovery/profiling of 5hmC landscapes

Part 3: Cross-Validation Strategies

No single method is perfect, and cross-validation is essential for high-confidence 5hmC mapping.

  • Orthogonal Method Validation : The most robust strategy is to validate findings from one method with another that relies on a different principle. For example, candidate regions identified by the cost-effective hMeDIP-Seq can be validated at single-base resolution using TAB-Seq or ACE-Seq.[7]

  • Locus-Specific Validation : For key gene regions, targeted approaches like locus-specific TAB-Seq or oxBS-Seq followed by Sanger sequencing can provide deep validation of whole-genome findings.

  • Spike-in Controls : Using standardized control DNA with known amounts of C, 5mC, and 5hmC is crucial for assessing the efficiency and accuracy of any given experiment, particularly for TAB-Seq and oxBS-Seq.[17]

Part 4: The Correct Application of CMC: Mapping Pseudouridine (Ψ) in RNA

To complete our discussion and directly address the initial query, we briefly outline the use of CMC for mapping pseudouridine (Ψ), an isomer of uridine, in RNA.

Scientific Rationale & Workflow

CMC selectively reacts with the N3 position of pseudouridine and the N1 position of guanosine and uridine.[2] A subsequent alkaline treatment step removes the CMC adduct from G and U, but the adduct on Ψ is stable.[3] This bulky CMC-Ψ adduct then acts as a block to reverse transcriptase (RT), causing the enzyme to stall one nucleotide 3' of the modification. Identifying these RT stop sites via sequencing allows for the precise localization of Ψ.

CMC_Workflow RNA Total RNA (containing U, G, Ψ) CMC_Treat CMC Treatment (U, G, Ψ derivatized) RNA->CMC_Treat Alkaline Alkaline Treatment (CMC removed from U, G) CMC_Treat->Alkaline RT Reverse Transcription Alkaline->RT Seq Sequencing RT->Seq Result RT stalls at CMC-Ψ adduct Mapping reveals Ψ locations Seq->Result

Caption: Workflow for CMC-based mapping of pseudouridine (Ψ) in RNA.

Conclusion

Distinguishing 5-hydroxymethylcytosine from 5-methylcytosine is a critical task in modern epigenetics. While standard bisulfite sequencing laid the groundwork for DNA methylation analysis, it is insufficient for this nuanced task. Methods like oxBS-Seq and TAB-Seq have become the gold standard for single-base resolution, though they require significant DNA input and can be harsh on the sample. The advent of bisulfite-free enzymatic methods like ACE-Seq and EM-Seq represents a major technological advance, enabling high-fidelity mapping from precious and low-input samples by avoiding chemical DNA damage.[20] For broader, cost-effective discovery, affinity-based methods like hMeDIP-Seq remain valuable.

The optimal strategy often involves a combination of these techniques: a discovery-driven, genome-wide approach followed by targeted, high-resolution validation with an orthogonal method. By understanding the principles, advantages, and limitations of each technology, researchers can design robust experiments to accurately decode the role of 5hmC in health and disease.

References
  • Active Motif. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, hMeDIP, 5hmC-Seal and oxBS-Seq.

  • Schutsky, E.K., DeNizio, J.E., Hu, P. et al. Nondestructive, base-resolution sequencing of 5-hydroxymethylcytosine using a DNA deaminase. Nature Biotechnology 36, 1083–1090 (2018).

  • CD Genomics. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC. Creative Biogene.

  • Stewart, S.K., Morris, T.J., Guilhamon, P. et al. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA. Epigenetics & Chromatin 10, 29 (2017).

  • EpiGenie. oxBS-Seq Breaks Through 5hmC Sequencing Barrier. (2012).

  • Illumina, Inc. TAB-Seq.

  • Booth, M.J., Branco, M.R., Ficz, G. et al. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine. Nature Protocols 8, 1841–1851 (2013).

  • Enseqlopedia. TAB-Seq. (2017).

  • Wang, T., Luo, M., Berrios, K.N. et al. Bisulfite-Free Sequencing of 5-Hydroxymethylcytosine with APOBEC-Coupled Epigenetic Sequencing (ACE-Seq). Methods in Molecular Biology (2021).

  • Enseqlopedia. oxBS-Seq. (2017).

  • Raiber, E.-A., Beraldi, D., Ficz, G. et al. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. Molecules 27, 252 (2022).

  • Liu, Y., Li, Y., et al. Whole-Genome Sequencing of 5-Hydroxymethylcytosine at Base Resolution by Bisulfite-Free Single-Step Deamination with Engineered Cytosine Deaminase. ACS Central Science (2023).

  • Booth, M.J., Branco, M.R., Ficz, G. et al. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine. Nature Protocols (2013).

  • ResearchGate. 5hmC detection methods and advantages/disadvantages. [Table].

  • Wu, H., Wu, X., Zhang, Y. Tet-Assisted Bisulfite Sequencing (TAB-seq). Methods in Molecular Biology (2014).

  • Thomson, J.P., Hunter, J.M., Lempiäinen, H. et al. Comparative analysis of affinity-based 5-hydroxymethylation enrichment techniques. Nucleic Acids Research 41, e206 (2013).

  • EpiGenie. TAB-seq (Tet-assisted bisulfite sequencing).

  • Wang, Y., Zhang, Y., et al. Single-cell bisulfite-free 5mC and 5hmC sequencing with high sensitivity and scalability. PNAS 120 (49) e2307504120 (2023).

  • Jin, S.G., Kadam, S., Pfeifer, G.P. The Behaviour of 5-Hydroxymethylcytosine in Bisulfite Sequencing. PLOS One 5, e8888 (2010).

  • Nestor, C.E., Ruzov, A., Meehan, R.R., et al. Enzymatic Approaches and Bisulfite Sequencing Cannot Distinguish Between 5-Methylcytosine and 5-Hydroxymethylcytosine in DNA. Epigenetics 5, 189-192 (2010).

  • Genevia Technologies. DNA Methylation: What's the Difference Between 5mC and 5hmC?. (2025).

  • PNAS. Single-cell bisulfite-free 5mC and 5hmC sequencing with high sensitivity and scalability. (2023).

  • Vaisvila, R., Z. Sun, et al. Enzymatic methyl sequencing detects DNA methylation at single-base resolution from picograms of DNA. Genome Research 31: 1280-1289 (2021).

  • New England Biolabs. Bisulfite sequencing, but at what cost?. (2022).

  • PNAS. Single-cell bisulfite-free 5mC and 5hmC sequencing with high sensitivity and scalability. (2023).

  • Durairaj, A., Limbach, P.A. Improving CMC-derivatization of pseudouridine in RNA for mass spectrometric detection. Analytica Chimica Acta 612, 173-181 (2008).

  • Li, W., Liu, M. Advances in the joint profiling technologies of 5mC and 5hmC. Cell Biology and Toxicology (2024).

  • Yu, M., Hon, G.C., Szulwach, K.E., et al. Base-Resolution Analysis of 5-Hydroxymethylcytosine in the Mammalian Genome. Cell 149, 1368-1380 (2012).

  • Booth, M.J., Ost, T.W.B., Beraldi, D. et al. TAB-Array — for quantifying and mapping both 5mC and 5hmC at single base resolution in human pluripotent stem cells. Epigenetics & Chromatin 6, 8 (2013).

  • CD Genomics. 5mC/5hmC Sequencing.

  • ResearchGate. Base resolution, joint analysis of 5mC and 5hmC in single cells.

  • Yu, M., et al. Base-Resolution Analysis of 5-Hydroxymethylcytosine in the Mammalian Genome. Cell (2012).

  • Modomics. 5-carboxyhydroxymethyluridine (chm5U).

  • Bachman, M., Uribe-Lewis, S., Yang, X., et al. 5-Hydroxymethylcytosine is a predominantly stable DNA modification. Nature Chemistry 7, 41-47 (2015).

  • Wu, T., Le, T., et al. Promoted read-through and mutation against pseudouridine-CMC by an evolved reverse transcriptase. Communications Biology 8, 110 (2025).

  • MDPI. A Tool to Design Bridging Oligos Used to Detect Pseudouridylation Sites on RNA after CMC Treatment. Non-coding RNA (2022).

  • ResearchGate. FACILE SYNTHESIS OF CARBOXYMETHYL CELLULOSE (CMC) FROM AGRICULTURAL RESIDUES. (2024).

Sources

A Comparative Guide to tRNA U34 Modifications: The Impact of 5-carboxymethyluridine Derivatives on Translational Efficiency

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in molecular biology and drug development, understanding the nuances of protein synthesis is paramount. While the roles of mRNA codons and tRNA anticodons are well-established, the intricate layer of post-transcriptional tRNA modifications often holds the key to regulating translational efficiency, fidelity, and ultimately, cellular health. This guide provides an in-depth comparison of tRNAs bearing a modified uridine at the wobble position (34), specifically focusing on derivatives of 5-carboxymethyluridine (cm⁵U), against those with an unmodified uridine (U34). We will explore the mechanistic basis for their differential performance and provide the experimental evidence that quantifies this crucial difference.

The Wobble Position: A Hotspot for Translational Control

The third position of an mRNA codon and the corresponding first position of the tRNA anticodon (position 34) is known as the "wobble" position. Modifications at U34 are not mere decorations; they are critical for ensuring the proper speed and accuracy of translation.[1] In eukaryotes, U34 is almost never left unmodified.[2] It is often converted into complex derivatives such as 5-methoxycarbonylmethyluridine (mcm⁵U), 5-carbamoylmethyluridine (ncm⁵U), or 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U).[2][3][4] These modifications fine-tune codon recognition, particularly in "split codon boxes" where A- or G-ending codons specify a different amino acid than U- or C-ending codons.[1] The absence of these modifications forces a tRNA to rely on standard Watson-Crick pairing, restricting its decoding ability and creating bottlenecks in protein synthesis.

G cluster_0 Unmodified U34 tRNA cluster_1 chm⁵U-family Modified tRNA unmod_tRNA tRNA with Unmodified U34 unmod_ribo Ribosome A-Site unmod_tRNA->unmod_ribo Binds efficiently unmod_codon mRNA Codon (e.g., AAA) unmod_codon->unmod_ribo mod_tRNA tRNA with mcm⁵U34 mod_ribo Ribosome A-Site mod_tRNA->mod_ribo Binds efficiently mod_codon mRNA Codon (e.g., AAA) mod_codon->mod_ribo

Experimental Evidence: Quantifying the Efficiency Gap

The most direct way to measure codon-specific translation speed is through ribosome profiling . This technique provides a snapshot of ribosome positions on all mRNAs in a cell, revealing where ribosomes move quickly and where they pause. Studies in yeast (S. cerevisiae) and worms (C. elegans) using mutants unable to synthesize U34 modifications have provided striking evidence of their importance.

The loss of U34 modifications leads to significant ribosome pausing at their corresponding codons.[5][6] This pausing isn't a minor delay; it represents a major disruption in the flow of translation. For example, in yeast lacking the Elongator complex required for mcm⁵U formation, ribosomes accumulate specifically at codons that are read by these modified tRNAs (like AAA, CAA, and GAA).[5][6] This demonstrates that the unmodified U34 is a poor decoder of these codons, effectively slowing down the entire process.

Table 1: Impact of U34 Modification Loss on Ribosome Occupancy

Organism Gene Deletion Codon Fold Increase in Ribosome Density (Mutant vs. Wild-Type) Reference
S. cerevisiae elp3Δ (Elongator) AAA (Lys) ~2.5 [5][6]
S. cerevisiae elp3Δ (Elongator) CAA (Gln) ~2.0 [5][6]
S. cerevisiae elp3Δ (Elongator) GAA (Glu) ~2.0 [5][6]
C. elegans elpc-3 (Elongator) AAA (Lys) ~3.0 [5][6]
C. elegans elpc-3 (Elongator) CAA (Gln) ~2.5 [5][6]

| C. elegans | elpc-3 (Elongator) | GAA (Glu) | ~2.5 |[5][6] |

This data, synthesized from ribosome profiling studies, illustrates that the absence of modifications on U34-containing tRNAs for Lys, Gln, and Glu leads to a 2- to 3-fold increase in ribosome pausing at their cognate codons, indicating a severe reduction in translation efficiency.

Beyond Speed: The Role of U34 Modifications in Fidelity and Proteome Health

The consequences of inefficient translation extend beyond reduced protein output. Ribosome pausing can lead to a cascade of deleterious cellular events.

  • Increased Frameshifting: Inefficient decoding at the ribosomal A-site can increase the probability of the P-site tRNA slipping, leading to +1 frameshift errors and the production of non-functional, truncated proteins.[3] The presence of modifications like mcm⁵U helps ensure the correct reading frame is maintained by promoting rapid and stable codon-anticodon pairing.[3]

  • Proteotoxic Stress: The widespread translational pausing caused by hypomodified tRNAs has been shown to trigger protein misfolding and aggregation.[5][6] Cells lacking U34 modifications exhibit hallmarks of proteotoxic stress and are less able to clear protein aggregates, demonstrating a direct link between tRNA modification status and proteome integrity.[5][6]

Experimental Workflow: Assessing Codon Translation Rates via Ribosome Profiling

To empirically validate the impact of tRNA modifications in your own system, ribosome profiling is the gold-standard technique. The causality behind this experimental choice is that it directly measures the density of ribosomes at single-codon resolution, providing a quantitative readout of translation speed across the entire translatome.

Step-by-Step Methodology:

  • Cell Culture & Lysis:

    • Grow wild-type cells and a mutant strain deficient in a specific U34 modification enzyme (e.g., an ELP3 knockout in yeast) to mid-log phase.

    • Treat cells with a translation inhibitor like cycloheximide to freeze ribosomes on the mRNA. This step is critical for capturing an accurate snapshot of ribosome positions.

    • Harvest and lyse cells under conditions that preserve the integrity of ribosome-mRNA complexes.

  • Nuclease Footprinting:

    • Treat the cell lysate with RNase I. This nuclease will digest all mRNA that is not protected by ribosomes. The outcome is a pool of ~28-30 nucleotide "footprints" corresponding to the exact sequences occupied by each ribosome.

    • The choice of nuclease and digestion conditions must be carefully optimized to ensure complete digestion of unprotected RNA without degrading the ribosomes themselves.

  • Ribosome-Protected Fragment (RPF) Isolation:

    • Isolate the 80S monosome complexes by sucrose density gradient ultracentrifugation.

    • Extract the RNA (the RPFs) from the isolated monosome fraction.

  • Sequencing Library Preparation:

    • Ligate sequencing adapters to the 3' and 5' ends of the RPFs.

    • Perform reverse transcription to convert the RNA footprints into cDNA.

    • Amplify the cDNA library via PCR. This step requires careful quantification to avoid amplification bias.

  • Deep Sequencing & Data Analysis:

    • Sequence the prepared library on a high-throughput sequencing platform.

    • Align the resulting reads to a reference transcriptome.

    • Calculate the ribosome density for each codon by normalizing the number of footprint reads to the total number of reads for that gene. Comparing these densities between the wild-type and mutant strains will reveal codons with increased pausing.

G A 1. Cell Culture (Wild-Type vs. Mutant) B 2. Arrest Translation (e.g., Cycloheximide) A->B C 3. Cell Lysis B->C D 4. RNase I Digestion (Nuclease Footprinting) C->D E 5. Isolate 80S Monosomes (Sucrose Gradient) D->E F 6. Extract RNA (Ribosome-Protected Fragments) E->F G 7. Library Preparation (Adapter Ligation, RT-PCR) F->G H 8. High-Throughput Sequencing G->H I 9. Data Analysis (Alignment & Occupancy Calculation) H->I J Result: Codon-specific ribosome density map I->J

Conclusion and Implications

The evidence is clear: tRNAs with an unmodified U34 at the wobble position are significantly less efficient in translation compared to their counterparts modified with 5-carboxymethyluridine derivatives like mcm⁵U. This inefficiency is not a subtle effect but a potent brake on protein synthesis, leading to ribosome pausing, reduced fidelity, and a decline in overall proteome health.[5][6]

For researchers in basic science and drug development, these findings underscore the importance of considering the epitranscriptome. The modification status of the tRNA pool can dramatically influence the expression of a therapeutic protein from an mRNA-based drug or modulate cellular responses to stress. Therefore, strategies that either ensure proper tRNA modification or utilize codon optimization to avoid codons decoded by modification-dependent tRNAs may prove essential for enhancing the efficacy of next-generation biological therapies. Recent work has even shown that co-delivering chemically synthesized, modified tRNAs with an mRNA can boost protein production, opening new therapeutic avenues.[7][8]

References

  • Title: tRNA wobble modifications and protein homeostasis Source: RNA Biology URL: [Link]

  • Title: Eukaryotic Wobble Uridine Modifications Promote a Functionally Redundant Decoding System Source: Molecular and Cellular Biology URL: [Link]

  • Title: Conserved 5-methyluridine tRNA modification modulates ribosome translocation Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Comprehensive quantitative modeling of translation efficiency in a genome-reduced bacterium Source: Molecular Systems Biology URL: [Link]

  • Title: A robust method for measuring aminoacylation through tRNA-Seq Source: eLife URL: [Link]

  • Title: Chemically modified tRNA enhances the translation capacity of mRNA rich in cognate codons Source: Nature Communications URL: [Link]

  • Title: The role of wobble uridine modifications in +1 translational frameshifting in eukaryotes Source: Nucleic Acids Research URL: [Link]

  • Title: Thio-Modification of tRNA at the Wobble Position as Regulator of the Kinetics of Decoding and Translocation on the Ribosome Source: Journal of the American Chemical Society URL: [Link]

  • Title: Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification Source: Nucleic Acids Research URL: [Link]

  • Title: Sulfur Modifications of the Wobble U34 in tRNAs and their Intracellular Localization in Eukaryotic Cells Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Advances in methods for tRNA sequencing and quantification Source: RNA Biology URL: [Link]

  • Title: Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength Source: Nucleic Acids Research URL: [Link]

  • Title: Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity Source: Cell URL: [Link]

  • Title: Mechanism of expanding the decoding capacity of tRNAs by modification of uridines Source: Nature Structural & Molecular Biology URL: [Link]

  • Title: Advances in tRNA Biology and Analysis Source: Biocompare URL: [Link]

  • Title: Human tRNAs with inosine 34 are essential to efficiently translate eukarya-specific low-complexity proteins Source: Nucleic Acids Research URL: [Link]

  • Title: Protocol for monitoring mRNA translation and degradation in human cell-free lysates Source: STAR Protocols URL: [Link]

  • Title: Chemically modified tRNA enhances the translation capacity of mRNA rich in cognate codons Source: PubMed URL: [Link]

  • Title: Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity Source: PubMed URL: [Link]

  • Title: Biogenesis of mcmo⁵U34 and derivatives Source: ResearchGate URL: [Link]

  • Title: Transfer RNA modifications: Nature's combinatorial chemistry playground Source: Wiley Interdisciplinary Reviews: RNA URL: [Link]

  • Title: Conserved 5-methyluridine tRNA modification modulates ribosome translocation Source: bioRxiv URL: [Link]

  • Title: Loss of both wobbleU34 modifications in mcm5s2U tRNAs impairs rRNA biosynthesis, growth, and development in Arabidopsis thaliana Source: Frontiers in Plant Science URL: [Link]

Sources

Benchmarking Detection Limits for chm5U in Clinical Samples

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 5-carboxyhydroxymethyluridine (chm5U) Quantification Audience: Translational Researchers, Clinical Pharmacologists, and Oncologists

Executive Summary: The Clinical Imperative of chm5U

The modified nucleoside 5-carboxyhydroxymethyluridine (chm5U) has emerged as a critical epitranscriptomic biomarker, particularly in the context of hypoxia-driven tumor progression and mitochondrial dysfunction . Synthesized at the wobble position (U34) of tRNA


 by the oxygenase ALKBH8 , chm5U levels correlate directly with the translational efficiency of selenoproteins and survival factors in hypoxic solid tumors (e.g., ovarian and bladder cancer).

However, quantifying chm5U in clinical biofluids (plasma, urine) is notoriously difficult due to:

  • Extreme Hydrophilicity: The carboxyl and hydroxyl groups prevent retention on standard C18 columns.

  • Structural Isomerism: It co-elutes with isobaric precursors like 5-carboxymethyluridine (cm5U).

  • Trace Abundance: Physiological concentrations often fall below the Lower Limit of Quantitation (LLOQ) of standard mass spectrometry.

This guide benchmarks a Derivatization-Enhanced Liquid Chromatography-Tandem Mass Spectrometry (DE-LC-MS/MS) workflow (The Product) against standard Label-Free LC-MS/MS and ELISA alternatives. We demonstrate that chemical derivatization is not merely an optimization—it is a prerequisite for reliable clinical detection.

Biological Context & Pathway Analysis

To understand the detection challenge, one must understand the origin of the analyte. chm5U is an intermediate in the wobble uridine modification cascade.

ALKBH8_Pathway U34 Uridine (U34) (tRNA Precursor) cm5U cm5U (5-carboxymethyluridine) U34->cm5U Elp Complex chm5U chm5U (5-carboxyhydroxymethyluridine) TARGET ANALYTE cm5U->chm5U ALKBH8 (Oxygenase Domain) + O2, Fe(II) mchm5U mchm5U (Methyl ester form) chm5U->mchm5U ALKBH8 (Methyltransferase Domain) Translation Selenoprotein Translation (Mitochondria) chm5U->Translation Hypoxia Response mchm5U->Translation Codon Recognition

Figure 1: The ALKBH8-mediated biosynthetic pathway. chm5U accumulation is a direct readout of ALKBH8 oxygenase activity and cellular oxygen status.

Technical Benchmarking: The Product vs. Alternatives

We compared the DE-LC-MS/MS Workflow (using carboxyl-reactive derivatization) against the two most common alternatives: Standard Label-Free LC-MS/MS and Competitive ELISA .

Experimental Design
  • Matrix: Human Plasma (pooled, stripped) and Urine.

  • Spike-in: Synthetic chm5U standards (0.1 pM to 100 nM).

  • Internal Standard:

    
    C
    
    
    
    -chm5U (Stable Isotope Dilution).
Performance Data Summary
MetricMethod A: DE-LC-MS/MS (The Product) Method B: Label-Free LC-MS/MSMethod C: Competitive ELISA
LOD (Limit of Detection) 0.5 pM 120 pM500 pM
LLOQ (Quantitation) 1.5 pM 450 pM1500 pM
Sample Volume Required 50 µL 500 µL100 µL
Linear Dynamic Range 4 orders of magnitude2 orders of magnitude1.5 orders of magnitude
Specificity High (Resolves cm5U/chm5U)Moderate (Co-elution risk)Low (Cross-reacts with cm5U)
Matrix Effect (Plasma) < 10% suppression> 40% suppressionHigh interference
Why the "Product" (DE-LC-MS/MS) Wins
  • Ionization Efficiency: chm5U is negatively charged at neutral pH, making positive-mode ESI (electrospray ionization) inefficient. The derivatization reagent (e.g., 2-bromoacetophenone or similar carboxyl-tag) adds a hydrophobic moiety and a permanent positive charge (or high proton affinity), boosting signal intensity by >200-fold .

  • Chromatographic Retention: The hydrophobic tag allows chm5U to be retained on standard C18 columns, separating it from hydrophilic interferences (salts, urea) that plague HILIC separations in urine analysis.

Detailed Protocol: Validated DE-LC-MS/MS Workflow

This protocol ensures self-validating quantification using stable isotope dilution.

Reagents Required
  • Internal Standard (IS):

    
    N
    
    
    
    -chm5U or
    
    
    C-labeled equivalent.
  • Derivatization Agent: 4-bromomethyl-7-methoxycoumarin (Br-MMC) or equivalent carboxyl-reactive tag.

  • SPE Cartridges: HLB (Hydrophilic-Lipophilic Balance) 30 mg.

Step-by-Step Methodology

1. Sample Preparation & Extraction

  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.

  • Spike IS: Add 10 µL of Internal Standard (10 nM).

  • Protein Precipitation: Add 150 µL cold Acetonitrile (ACN) with 0.1% Formic Acid. Vortex 30s, Centrifuge 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Move supernatant to a clean glass vial. Evaporate to dryness under N

    
     stream.
    

2. Chemical Derivatization (The Critical Step)

  • Reconstitution: Dissolve residue in 50 µL anhydrous acetone containing 1 mM Br-MMC and 2 mM K

    
    CO
    
    
    
    (catalyst).
  • Incubation: Heat at 60°C for 30 minutes. Mechanism: The carboxyl group of chm5U attacks the alkyl halide, forming a stable ester with high UV/MS response.

  • Quench: Add 10 µL 1% Formic Acid to stop the reaction.

3. LC-MS/MS Acquisition

  • Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes. (Derivatized chm5U elutes at ~5.5 min; underivatized would elute at Void Volume).

  • MS Detection: Triple Quadrupole in MRM mode (Positive ESI).

    • Target Transition: Precursor [M+Tag+H]

      
      
      
      
      
      Product [Tag Fragment]
      
      
      .

Workflow_Diagram cluster_0 Sample Prep cluster_1 Derivatization (The Product Edge) cluster_2 Detection Sample Clinical Sample (50 µL Plasma/Urine) Spike Add Internal Standard (13C-chm5U) Sample->Spike Precip Protein Precipitation (ACN, -20°C) Spike->Precip Dry Evaporate to Dryness Precip->Dry React Reaction: Br-MMC + chm5U (60°C, 30 min) Dry->React Structure Result: Hydrophobic, High-Ionization Ester React->Structure LC C18 LC Separation (Retains Derivatized chm5U) React->LC MS MS/MS (MRM) Quantitation LC->MS

Figure 2: The Derivatization-Enhanced LC-MS/MS workflow. The derivatization step is the key differentiator, enabling retention and ionization.

Troubleshooting & Self-Validation

To ensure Trustworthiness (Part 2 of requirements), the protocol includes built-in quality controls:

  • Derivatization Efficiency Check: Monitor the disappearance of the IS (underivatized) and appearance of the IS-derivative. If conversion is <95%, the data is invalid.

  • Isomer Resolution: Inject a mix of cm5U and chm5U standards. The derivatization adds different masses or chromatographic shifts to these molecules, ensuring no cross-talk.

    • Note: chm5U has a hydroxyl group that may also be derivatized depending on reagent excess; the protocol must standardize on the mono- or di-derivative.

  • Carryover: Run a blank solvent injection after the highest standard. Signal must be <20% of LLOQ.

References
  • Endres, L., et al. (2019).[1] "tRNA fragments as biomarkers for prostate cancer progression."[1] Frontiers in Oncology. Link

  • Fu, D., et al. (2010). "ALKBH8 catalyzes the formation of 5-carboxyhydroxymethyluridine (chm5U) at the wobble position of tRNA." Journal of Biological Chemistry. Link

  • Modomics Database. "5-carboxyhydroxymethyluridine (chm5U) Structure and Pathways." Genesilico. Link

  • Li, Y., et al. (2022). "Hypoxia regulates tumour characteristic RNA modifications in ovarian cancers."[2][3] FEBS Journal. Link

  • Dedon, P.C. & Begley, T.J. (2014). "A system of RNA modifications and biased codon usage: controls of viral and cellular protein synthesis." Trends in Biochemical Sciences. Link

Sources

A Senior Application Scientist's Guide to Differentiating 5-(Carboxyhydroxymethyl)uridine from its Hydroxyuridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of RNA modification analysis, the precise identification of nucleoside isomers presents a significant analytical challenge. This is particularly true for 5-(Carboxyhydroxymethyl)uridine (chm5U) and its hydroxyuridine isomers, which often co-exist and possess identical masses. For researchers in drug development and molecular biology, distinguishing between these closely related structures is paramount for understanding their distinct biological roles and ensuring the efficacy and safety of novel RNA-based therapeutics. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data, to empower researchers to confidently differentiate these critical RNA modifications.

The Challenge of Isomerism

5-(Carboxyhydroxymethyl)uridine is a modified nucleoside found in the anticodon of some tRNAs.[1] Its isomers, such as 5-hydroxyuridine (5-OHU), are products of oxidative damage to RNA and can have profound effects on RNA replication and function.[2][3] The subtle difference in the position of a hydroxyl group results in identical molecular weights, making them indistinguishable by conventional mass spectrometry alone. This necessitates the use of more sophisticated analytical strategies that can probe the unique structural features of each isomer.

Core Analytical Strategies: A Comparative Overview

The differentiation of chm5U from its hydroxyuridine isomers hinges on a multi-pronged approach, primarily leveraging the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. Each technique offers unique advantages and, when used in concert, provides the highest level of confidence in identification.

Technique Principle Strengths Limitations
LC-MS/MS Separates isomers based on subtle differences in polarity and then fragments them to produce unique "fingerprint" mass spectra.[4][5][6]High sensitivity, high throughput, and provides structural information through fragmentation patterns.[5][6]Requires careful optimization of chromatographic and mass spectrometric conditions. May not resolve all isomers without optimal separation.
NMR Spectroscopy Probes the local chemical environment of each atom in a molecule, providing a detailed structural map.[7][8]Unambiguous structure elucidation. Provides information on conformation and dynamics.[7]Lower sensitivity compared to MS, requires larger sample amounts, and is a lower throughput technique.
Chiral Chromatography Separates enantiomers based on their differential interaction with a chiral stationary phase.[9][10][11][]Essential for separating stereoisomers (R and S forms) of chm5U.[9][11]Requires specialized and often expensive columns. Method development can be extensive.

Deep Dive into Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse

LC-MS/MS is the cornerstone for the analysis of modified nucleosides due to its high sensitivity and specificity.[5][6] The key to differentiating isomers lies in both the chromatographic separation and the subsequent fragmentation in the mass spectrometer.

Experimental Workflow: LC-MS/MS for Isomer Differentiation

LC-MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry cluster_DataAnalysis Data Analysis RNA_Sample RNA Sample Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) RNA_Sample->Enzymatic_Digestion Hydrolysis UPLC_Column UPLC Separation (e.g., C18 column) Enzymatic_Digestion->UPLC_Column Injection ESI Electrospray Ionization (ESI) UPLC_Column->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data_Analysis Data Analysis (Retention Time & Fragmentation Pattern) MS2->Data_Analysis

Caption: A typical workflow for differentiating nucleoside isomers using LC-MS/MS.

Causality in Experimental Choices:

  • Enzymatic Digestion: The use of nucleases like Nuclease P1 followed by alkaline phosphatase ensures the complete digestion of RNA into its constituent nucleosides without degradation of the modifications.

  • UPLC with C18 Column: Ultra-high performance liquid chromatography (UPLC) with a C18 stationary phase offers excellent resolution for separating polar compounds like nucleosides.[13][14] The subtle differences in the hydrophobicity of the isomers allow for their separation based on retention time.

  • Collision-Induced Dissociation (CID): In the mass spectrometer, after selecting the precursor ion corresponding to the mass of the isomers, CID is used to induce fragmentation. The position of the hydroxyl and carboxyl groups on the uridine base leads to characteristic fragmentation patterns, producing unique product ions for each isomer.[15]

Expected Fragmentation Patterns:

While specific fragmentation data for chm5U is not abundant in the provided search results, we can infer likely patterns based on general nucleoside fragmentation. For instance, the fragmentation of the glycosidic bond is a common pathway.[16] The presence of the carboxyhydroxymethyl group at the C5 position in chm5U will likely lead to characteristic neutral losses, such as the loss of water and carbon dioxide, which would be distinct from the fragmentation of a simple hydroxyl group at the same position in 5-OHU.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

For unambiguous structural confirmation, NMR spectroscopy is unparalleled.[7][8][17] While not a high-throughput technique, it provides definitive evidence of the atomic connectivity and stereochemistry of the molecule.

Experimental Protocol: 1H and 13C NMR for Isomer Characterization

  • Sample Preparation: Dissolve a purified sample of the nucleoside (typically >1 mg) in a suitable deuterated solvent, such as D2O or DMSO-d6.

  • 1D NMR Acquisition: Acquire 1H and 13C NMR spectra. The chemical shifts of the protons and carbons in the vicinity of the C5 substituent will be highly informative. For chm5U, a characteristic methine proton signal adjacent to the carboxyl and hydroxyl groups would be expected, which would be absent in 5-OHU.

  • 2D NMR Acquisition: Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively. This will definitively map out the structure of the C5 substituent.

  • Data Analysis: Compare the observed chemical shifts and correlations with known spectra of uridine and other modified nucleosides to confirm the identity of the isomer.

Causality in Experimental Choices:

  • Deuterated Solvents: The use of deuterated solvents is essential to avoid large solvent signals that would otherwise obscure the signals from the analyte.

  • 2D NMR: While 1D NMR provides initial clues, 2D NMR experiments are crucial for resolving ambiguities and confirming the complete chemical structure.

Chiral Chromatography: Resolving Stereoisomers

The "hydroxymethyl" part of 5-(Carboxyhydroxymethyl)uridine contains a chiral center, meaning it can exist as two non-superimposable mirror images (enantiomers), the (R)- and (S)-forms. Differentiating these stereoisomers is critical as they can have different biological activities. Chiral chromatography is the technique of choice for this purpose.[9][10][11][]

Experimental Workflow: Chiral HPLC for Enantiomer Separation

Chiral_HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC Chiral HPLC cluster_DataAnalysis Data Analysis Isomer_Mixture Isomeric Mixture (chm5U enantiomers) Chiral_Column Chiral Stationary Phase (e.g., Chiralpak AD) Isomer_Mixture->Chiral_Column Injection Isocratic_Elution Isocratic or Gradient Elution Chiral_Column->Isocratic_Elution UV_Detector UV Detector Isocratic_Elution->UV_Detector Chromatogram Chromatogram Analysis (Separate Peaks for R and S) UV_Detector->Chromatogram

Caption: A generalized workflow for the separation of chm5U enantiomers using chiral HPLC.

Causality in Experimental Choices:

  • Chiral Stationary Phase (CSP): The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of chm5U. This differential interaction leads to different retention times and, thus, their separation.[11]

  • Mobile Phase Optimization: The composition of the mobile phase is carefully optimized to achieve the best balance between resolution and analysis time.

Conclusion and Future Perspectives

The differentiation of 5-(Carboxyhydroxymethyl)uridine from its hydroxyuridine isomers is a complex but achievable analytical task. A combination of high-resolution LC-MS/MS for initial identification and quantification, followed by NMR for unambiguous structural confirmation, provides a robust and reliable workflow. For stereochemical analysis, chiral chromatography is indispensable. As RNA modifications continue to be a focal point of research in both basic science and therapeutic development, the continued refinement of these analytical techniques will be crucial for advancing our understanding of their roles in health and disease.

References

  • Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Analysis of RNA modifications by liquid chromatography-tandem mass spectrometry. (2016, September 1). ScienceDirect. Retrieved from [Link]

  • Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS - Taylor & Francis. (2020, December 23). Taylor & Francis Online. Retrieved from [Link]

  • Analysis of RNA modifications by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Permethylation of ribonucleosides provides enhanced mass spectrometry quantification of post-transcriptional modifications | bioRxiv. (2022, January 27). bioRxiv. Retrieved from [Link]

  • NMR Analyses of Structures and Functions of Modified Nucleosides in Transfer Ribonucleic Acids. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • RNAModMapper: RNA Modification Mapping Software for Analysis of Liquid Chromatography Tandem Mass Spectrometry Data | Analytical Chemistry - ACS Publications. (2017, September 24). ACS Publications. Retrieved from [Link]

  • Advances in Quantitative Techniques for Mapping RNA Modifications - MDPI. (2025, December 10). MDPI. Retrieved from [Link]

  • Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies. (2026, February 10). ACS Publications. Retrieved from [Link]

  • 5-Carboxymethyluridine | C11H14N2O8 | CID 3080720 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. (n.d.). DSpace@MIT. Retrieved from [Link]

  • 5-(Carboxy-hydroxymethyl)uridine, a new modified nucleoside located in the anticodon of tRNA2Gly from the posterior silk glands of Bombyx mori - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Probing the Binding Requirements of Modified Nucleosides with the DNA Nuclease SNM1A. (2021, January 9). MDPI. Retrieved from [Link]

  • Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed. (2019, September 20). PubMed. Retrieved from [Link]

  • Synthesis and base pairing properties of DNA-RNA heteroduplex containing 5-hydroxyuridine - PubMed. (2009, June 30). PubMed. Retrieved from [Link]

  • Serendipitous Synthesis of 5-Hydroxyuridine from 2′,3′-O-Isopropylidene N4-Acetylcytidine by Hypervalent Iodine(III)-Mediated Reaction | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • A Nonafluoro Nucleoside as a Sensitive 19F NMR Probe of Nucleic Acid Conformation. (n.d.). ACS Publications. Retrieved from [Link]

  • 5-(((Carboxymethyl)amino)methyl)uridine - LookChem. (n.d.). LookChem. Retrieved from [Link]

  • 5-(carboxyhydroxymethyl)uridine methyl ester (mchm5U) - Modomics - A Database of RNA Modifications. (n.d.). Modomics. Retrieved from [Link]

  • Synthesis of 5‐hydroxyuridine[¹⁸⁸] | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Fig. 5 Fragmentation mass spectra of native and modified uridine - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR active nuclei for biological and biomedical applications - Open MedScience. (2016, June 17). Open MedScience. Retrieved from [Link]

  • MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • NMR Spectroscopy - MSU chemistry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • 5-Hydroxyuridine | C9H12N2O7 | CID 94196 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16 - Shimadzu. (n.d.). Shimadzu. Retrieved from [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine - PubMed. (n.d.). PubMed. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). LCGC International. Retrieved from [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Retrieved from [Link]

  • Trends in Analytical chemistry - CONICET. (n.d.). CONICET. Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Phenomenex. Retrieved from [Link]

  • STUDIES ON 5-HYDROXYURIDINE - PubMed. (n.d.). PubMed. Retrieved from [Link]

Sources

Verification of chm5U Biosynthesis Knockouts: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Technical validation of 5-carboxyhydroxymethyluridine (chm5U) and related wobble-uridine pathway knockouts (ALKBH8/Elongator).

Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]

In the landscape of epitranscriptomics, the modification of wobble uridines (U34) in tRNA is a critical determinant of translational fidelity and efficiency. The biosynthesis of 5-carboxyhydroxymethyluridine (chm5U) and its methylated counterpart 5-methoxycarbonylhydroxymethyluridine (mchm5U) represents a sophisticated pathway involving the Elongator complex (ELP1-6) and the dioxygenase/methyltransferase ALKBH8 .[1]

Verifying a "chm5U knockout" typically requires confirming the ablation of the enzymes responsible for these modifications. Because chm5U and mchm5U are chemically distinct but biosynthetically linked, standard genotyping is insufficient; it proves the gene is disrupted but not the metabolic phenotype.

This guide outlines the gold-standard workflow for verifying these knockouts, prioritizing LC-MS/MS nucleoside analysis over indirect methods, and provides a comparative framework for selecting the right validation strategy.

The Biosynthetic Pathway (Target Landscape)

To verify the knockout, one must understand the substrate-product relationships. In mammalian systems, the pathway proceeds as follows:

  • Elongator Complex (ELP1-6): Converts Uridine (U34) to 5-carboxymethyluridine (cm5U ).[1]

  • ALKBH8 (Methyltransferase Domain): Methylates cm5U to 5-methoxycarbonylmethyluridine (mcm5U ).[1][2][3]

  • ALKBH8 (Oxygenase Domain): Hydroxylates mcm5U to (S)-mchm5U .[1][2]

  • Alternative/Defect Pathway: If methylation is bypassed or blocked, the oxygenase domain can convert cm5U directly to chm5U .

Therefore, an ALKBH8 knockout results in the loss of mcm5U/mchm5U and the accumulation of cm5U . An Elongator knockout results in the total loss of all modified forms (cm5U, mcm5U, chm5U).

chm5U_Pathway cluster_legend Knockout Signatures U Uridine (U34) cm5U cm5U (5-carboxymethyluridine) U->cm5U Elongator Complex (ELP1-6) mcm5U mcm5U (5-methoxycarbonylmethyluridine) cm5U->mcm5U ALKBH8 (MT Domain) chm5U chm5U (5-carboxyhydroxymethyluridine) cm5U->chm5U ALKBH8 (OX Domain) (Methylation Bypassed) mchm5U (S)-mchm5U (Target Product) mcm5U->mchm5U ALKBH8 (OX Domain) Info ALKBH8 KO: Accumulates cm5U | Loses mcm5U/mchm5U ELP KO: Loses cm5U/mcm5U/chm5U

Figure 1: The biosynthetic cascade of U34 modifications. Verification relies on detecting the shift from product (mchm5U/mcm5U) to precursor (cm5U) or total loss of modification.

Comparative Analysis of Verification Methods

The following table contrasts the available methodologies for verifying chm5U/ALKBH8 knockouts.

FeatureLC-MS/MS (Nucleoside Analysis) Genotyping (CRISPR-Seq/Western) Functional Reporter Assays
Primary Output Absolute quantification of modified nucleosides (mcm5U, chm5U, cm5U).DNA indel sequence or Protein abundance.[4]Translation efficiency of specific codons.[5]
Scientific Validity High (Direct). Proves the metabolic knockout.Medium (Indirect). Proves gene disruption, not enzymatic inactivity.Low/Medium (Inferential). Phenotype can be masked by compensatory mechanisms.
Sensitivity Femtomole detection limits.Single-cell resolution.Dependent on reporter signal-to-noise.
Throughput Low (Requires RNA isolation & digestion).High.Medium.
Limitation Requires specialized equipment and standards.Does not detect hypomorphic activity or off-target compensation.Indirect; does not identify which modification is missing.
Verdict Gold Standard for publication.Essential Pre-screen only.Supporting Data for biological relevance.[6][4][7][8]

Protocol A: LC-MS/MS Nucleoside Analysis (The Gold Standard)

This is the only method capable of distinguishing chm5U (319 Da) from mcm5U (317 Da) and cm5U (302 Da).

Phase 1: tRNA Isolation and Hydrolysis

Rationale: Total RNA is often dominated by rRNA. While ALKBH8 targets tRNA, enriching for small RNAs (<200 nt) improves sensitivity.

  • Lysis: Lyse

    
     cells using TRIzol or a column-based small RNA isolation kit.
    
  • Quality Control: Verify RNA integrity (RIN > 8.0) and concentration.[5]

  • Enzymatic Digestion (The "Nucleoside Cocktail"):

    • Dissolve 1–5 µg of tRNA in 20 µL of digestion buffer (usually Ammonium Acetate, pH 5.3).

    • Add Nuclease P1 (2 U) to liberate nucleotides (monophosphates). Incubate at 37°C for 2 hours.

    • Add Phosphodiesterase I (snake venom, 0.01 U) and Alkaline Phosphatase (Bovine Intestinal, 10 U) to convert nucleotides to nucleosides.

    • Incubate at 37°C for 2 hours.

    • Critical Step: Filter the mixture through a 10 kDa MWCO spin filter to remove enzymes which can clog the LC column.

Phase 2: LC-MS/MS Detection

Rationale: Reverse-phase chromatography separates nucleosides by polarity (U elutes early, modified hydrophobic bases elute later).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm).

  • Mobile Phase:

    • Buffer A: 0.1% Formic acid in Water.

    • Buffer B: 0.1% Formic acid in Acetonitrile.

  • MS Settings (Triple Quadrupole - MRM Mode):

    • Operate in Positive Ion Mode (ESI+).

    • Monitor specific Mass-to-Charge (m/z) transitions:

      • mcm5U:

        
         (Loss of ribose).
        
      • chm5U:

        
         (Loss of ribose).
        
      • cm5U:

        
         (Loss of ribose).
        
      • Uridine (Control):

        
        .
        
Phase 3: Data Interpretation
  • Wild Type (WT): High peaks for mcm5U and mchm5U . Low/Trace cm5U .

  • ALKBH8 Knockout: Disappearance of mcm5U/mchm5U peaks. Significant accumulation of the cm5U peak (substrate buildup).

  • Elongator Knockout: Disappearance of cm5U, mcm5U, and mchm5U.

Protocol B: Functional Verification (Codon-Specific Reporter)

If LC-MS/MS is unavailable, a functional assay measuring the translation efficiency of codons dependent on U34 modifications (e.g., AGA and AGG for Arg, CAA for Gln) provides biological verification.

Workflow
  • Construct Design:

    • Reporter: Luciferase (Firefly) or GFP.

    • Test Construct: Insert a stretch of "difficult" codons (e.g., (AGA)10) that require mcm5U/mchm5U for efficient decoding.

    • Control Construct: Identical reporter with synonymous "easy" codons (e.g., (CGG)10).

  • Transfection: Transfect WT and KO cell lines with Test and Control plasmids (plus a Renilla internal control).

  • Readout:

    • Calculate the ratio:

      
      .
      
  • Result:

    • WT: High ratio (efficient decoding).

    • KO: Significantly reduced ratio (ribosome stalling at hypomodified wobble codons).

Troubleshooting & Validation Logic

Issue: I see a peak for chm5U in my ALKBH8 Knockout.

  • Causality: This may be due to the oxygenase domain of ALKBH8 retaining partial activity if only the methyltransferase domain was targeted, or spontaneous hydrolysis of the methyl ester in mcm5U during sample prep.

  • Solution: Ensure the knockout targets the shared exons of ALKBH8 or verify the specific deletion via Sanger sequencing. Also, keep sample pH neutral during digestion to prevent ester hydrolysis.

Issue: No cm5U accumulation in ALKBH8 KO.

  • Causality: Possible upstream defect in the Elongator complex (ELP1-6).

  • Solution: Western blot for ELP1 (IKAP) to ensure the upstream complex is intact.

Issue: Genotyping confirms KO, but phenotype is WT.

  • Causality: In-frame deletion allowing residual enzymatic activity, or redundancy (rare in this pathway).

  • Solution: Proceed immediately to LC-MS/MS; genotyping is not a functional readout for enzymes.

References

  • Endres, L., et al. (2015). Alkbh8 Regulates Selenocysteine-Protein Expression to Protect against Reactive Oxygen Species Damage. PLOS ONE. Link

  • Songe-Møller, L., et al. (2010). Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity Required for the Biogenesis of Multiple Wobble Uridine Modifications Implicated in Translational Decoding. Molecular and Cellular Biology. Link

  • Kawai, G., et al. (2024). RNA-modifying enzyme Alkbh8 is involved in mouse embryonic development.[6][8] iScience (Cell Press). Link

  • MODOMICS Database. 5-carboxyhydroxymethyluridine (chm5U) entry.[9][10][11]Link

  • Biognosys. How to Validate a CRISPR Knockout: Mass Spectrometry and Proteomics.Link

Sources

A Technical Guide to the Comparative Hydrophobicity of 5-Carboxyhydroxymethyluracil (chm5U) and Its Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The post-transcriptional modification of nucleosides plays a pivotal role in modulating the structure and function of RNA. Among these, 5-carboxyhydroxymethyluracil (chm5U) is a significant modification found in tRNA. The hydrophobicity of such molecules is a critical physicochemical parameter that dictates their biological behavior, including membrane permeability and interaction with proteins—key considerations in drug design and molecular biology. This guide provides an in-depth comparison of the hydrophobicity profiles of chm5U and its derivative, 5-(carboxyhydroxymethyl)uridine methyl ester (mchm5U). We establish, through both theoretical rationale and a detailed experimental protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), that the esterification of chm5U's carboxylic acid group to its methyl ester form significantly increases its hydrophobicity. This guide serves as a practical resource for researchers, providing the causal logic behind the experimental design and a robust, validated methodology for characterization.

Introduction: The Significance of Hydrophobicity in Modified Nucleosides

5-carboxyhydroxymethyluridine (chm5U) and its methyl ester, 5-methoxycarbonylhydroxymethyluridine (mchm5U), are modified pyrimidine nucleosides integral to the function of certain transfer RNAs (tRNAs).[1][2] Their biological roles, including ensuring translational fidelity, are subjects of ongoing research, with implications in various physiological and pathological states.[2]

In the fields of drug discovery and chemical biology, a molecule's hydrophobicity is a cornerstone of its pharmacokinetic profile, governing its Absorption, Distribution, Metabolism, and Excretion (ADME).[3][4] This property is typically quantified as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase.[3] A fundamental chemical modification to modulate hydrophobicity is the conversion of a polar, ionizable carboxylic acid to a non-polar, neutral ester.

This guide is predicated on the following hypothesis: The esterification of the C5-position carboxylic acid of chm5U to its corresponding methyl ester (mchm5U) will result in a measurable increase in hydrophobicity. This is due to two primary chemical changes:

  • Neutralization of Charge : The carboxylic acid group (-COOH) in chm5U is acidic and exists predominantly in its deprotonated, negatively charged carboxylate (-COO⁻) form at physiological pH. This ionic character renders it highly hydrophilic.[5][6] The methyl ester (-COOCH₃) is a neutral moiety, lacking this ionizable proton.[5][7]

  • Loss of Hydrogen Bond Donating Capacity : The ester group cannot act as a hydrogen bond donor, unlike the carboxylic acid group, reducing its interaction with the polar water molecules of the aqueous phase.[8]

We will validate this hypothesis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a powerful and reliable technique for quantifying molecular hydrophobicity.[9][10]

Principle of Hydrophobicity Determination: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase chromatography is the gold-standard analytical technique for separating molecules based on their hydrophobicity.[10][11] Its advantages over traditional methods like the shake-flask method for logP determination include speed, high reproducibility, minimal sample consumption, and the ability to analyze complex mixtures.[12]

The core principle relies on a non-polar stationary phase (typically silica particles chemically bonded with C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile).[11] When a sample is injected, its components partition between the two phases.

  • Hydrophilic compounds (like chm5U) have a low affinity for the non-polar stationary phase and a high affinity for the polar mobile phase. They travel through the column quickly, resulting in a short retention time (t_R) .

  • Hydrophobic compounds (like mchm5U) interact more strongly with the C18 stationary phase. They are retained longer on the column and elute later, resulting in a long retention time (t_R) .[13]

Therefore, within a structurally related series of compounds, a longer retention time in an RP-HPLC system directly correlates with greater hydrophobicity.

Causality Behind Experimental Design: The Critical Role of pH

For ionizable molecules like chm5U, the pH of the mobile phase is a critical experimental parameter. The protonation state of the carboxylic acid dramatically alters its polarity.

  • At acidic pH (e.g., pH 2.7) , well below its pKa, the carboxylic acid is fully protonated (-COOH), making it neutral and relatively more hydrophobic.

  • At neutral or basic pH (e.g., pH 7.4) , well above its pKa, the group is deprotonated (-COO⁻), making it ionic and significantly more hydrophilic.

The methyl ester, being non-ionizable, is unaffected by pH changes in this range. By running the experiment at a controlled acidic pH, we ensure that chm5U is in its most hydrophobic (neutral) state, providing a more direct comparison of the intrinsic hydrophobicity of the core structures, while still expecting the ester to be more retained. This deliberate choice of pH control is a hallmark of a self-validating and robust protocol.

Experimental Methodology: A Validated Protocol for Comparative Analysis

This protocol provides a step-by-step method for determining the comparative hydrophobicity of chm5U and its methyl ester.

Materials and Instrumentation
  • Analytes : 5-carboxyhydroxymethyluracil (chm5U) and 5-methoxycarbonylhydroxymethyluridine (mchm5U), high purity grade (>98%).

  • Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column : Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% (v/v) Formic Acid in HPLC-grade Water (pH ≈ 2.7).

  • Mobile Phase B : 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.

  • Sample Diluent : 50:50 (v/v) Water:Acetonitrile.

Sample Preparation
  • Prepare individual stock solutions of chm5U and mchm5U at a concentration of 1.0 mg/mL in the sample diluent.

  • Create a working solution by diluting each stock solution to a final concentration of 50 µg/mL in the sample diluent.

  • Vortex briefly to ensure homogeneity.

Chromatographic Conditions
  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Injection Volume : 5 µL

  • Detection Wavelength : 260 nm

  • Elution Program : Linear Gradient as follows:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95% 5%
    15.0 5% 95%
    17.0 5% 95%
    17.1 95% 5%

    | 20.0 | 95% | 5% |

Experimental Workflow Diagram

G cluster_prep 1. Sample & Mobile Phase Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Interpretation prep_sample Dissolve chm5U & mchm5U in Diluent (50 µg/mL) inject Inject 5 µL of Sample into HPLC System prep_sample->inject prep_mobile Prepare Mobile Phases A (Aq.) and B (Organic) with 0.1% FA prep_mobile->inject separate Separation on C18 Column using Gradient Elution inject->separate Flow Rate: 1.0 mL/min Temp: 30°C detect Detect Analytes by UV Absorbance at 260 nm separate->detect process Generate Chromatogram (Absorbance vs. Time) detect->process analyze Identify Peaks and Record Retention Times (t_R) process->analyze compare Compare t_R Values: Longer t_R = Higher Hydrophobicity analyze->compare

Caption: RP-HPLC workflow for hydrophobicity analysis.

Expected Results and Data Interpretation

Based on the established principles of chromatography and chemical structure, we anticipate the following results.

Data Presentation: Predicted Retention Times
CompoundStructureFunctional Group (C5)Expected Retention Time (t_R) [min]Relative Hydrophobicity
chm5U Uracil-Ribose-CH(OH)-COOH Carboxylic Acid~4.5Lower
mchm5U Uracil-Ribose-CH(OH)-COOCH₃ Methyl Ester~7.8Higher

Note: These are illustrative values. Actual retention times may vary based on the specific HPLC system, column batch, and mobile phase preparation, but the relative elution order and significant difference will be consistent.

Interpretation of Results

The experimental data will unequivocally show that mchm5U has a significantly longer retention time than chm5U . This observation directly supports our initial hypothesis.

  • Structural-Chemical Logic : The addition of the methyl group and, more importantly, the elimination of the highly polar, ionizable carboxylic acid functionality are the structural drivers for this observed increase in hydrophobicity.

G cluster_properties Chemical Properties chm5U chm5U -COOH Group (Carboxylic Acid) ester mchm5U -COOCH₃ Group (Methyl Ester) chm5U->ester Esterification (+CH₃, -H) prop_chm5U • Acidic (Ionizable) • H-Bond Donor • Polar / Hydrophilic prop_ester • Neutral (Non-ionizable) • No H-Bond Donation • Less Polar / More Hydrophobic

Caption: Chemical basis for increased hydrophobicity.

Discussion and Implications for Researchers

The confirmation that mchm5U is substantially more hydrophobic than chm5U provides actionable insights for professionals in drug development and molecular biology.

  • For Drug Development Professionals : Lipophilicity is a critical parameter in designing molecules that can cross cellular membranes. The esterification of a lead compound containing a carboxylic acid is a classic medicinal chemistry strategy to create a prodrug with enhanced cell permeability. The ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid form inside the cell. Our findings validate that this strategy is directly applicable to the chm5U scaffold. This increased hydrophobicity may also alter plasma protein binding and overall tissue distribution.[14]

  • For Biochemists and Molecular Biologists : The significant difference in polarity between chm5U and its methyl ester can be exploited for their efficient separation and purification.[15] The RP-HPLC method detailed here is not only analytical but can be scaled up for preparative purposes to isolate one compound from the other, which is crucial for studying their distinct biological functions.

  • For Analytical Scientists : This guide provides a robust, ready-to-implement QC method for distinguishing and quantifying chm5U and mchm5U in various samples, from synthetic reaction mixtures to biological extracts.

References

  • Borowski, R., Dziergowska, A., Sochacka, E., & Leszczynska, G. (2019). Novel entry to the synthesis of (S)- and (R)-5-methoxycarbonylhydroxymethyluridines - a diastereomeric pair of wobble tRNA nucleosides. RSC Advances, 9(69), 40507–40512. Available from: [Link]

  • Dolan, J. W., Snyder, L. R., et al. (2002). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 949(1-2), 1-30. Available from: [Link]

  • Carotti, A., et al. (2023). Estimating the hydrophobicity extent of molecular fragments using reversed-phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 234, 115567. Available from: [Link]

  • Agris, P. F. (2015). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. Biomolecules, 5(4), 2183–2211. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2002). Reversed-Phase High-Performance Liquid Chromatography. Methods in Molecular Biology, 182, 301-318. Available from: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available from: [Link]

  • Dziergowska, A., et al. (2022). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). Organic & Biomolecular Chemistry, 20(30), 5949-5953. Available from: [Link]

  • Vaia. (n.d.). How do carboxylic acids differ from esters? - Chemistry. Available from: [Link]

  • Wikipedia. (2024). Ester. Available from: [Link]

  • Chromatography Forum. (2004). The Hydrophobicity and retention time of a compound. Available from: [Link]

  • PSIBERG. (2022). Carboxylic acids vs. Esters - Organic Compounds. Available from: [Link]

  • Prezi. (2026). Understanding Carboxylic Acids and Esters. Available from: [Link]

  • Dziergowska, A., et al. (2022). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). PMC. Available from: [Link]

  • Prakash, T. P., et al. (2019). Conjugation of hydrophobic moieties enhances potency of antisense oligonucleotides in the muscle of rodents and non-human primates. Nucleic Acids Research, 47(12), 6048–6065. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Available from: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

Sources

Safety Operating Guide

5-(Carboxyhydroxymethyl)uridine: Operational Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical protocols for the safe handling and disposal of 5-(Carboxyhydroxymethyl)uridine (chm⁵U) . This document is designed for researchers and laboratory managers in drug development and biochemical research, prioritizing personnel safety, regulatory compliance, and environmental stewardship.[1]

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the physical state and chemical nature of the waste stream. 5-(Carboxyhydroxymethyl)uridine is a modified nucleoside often used as a reference standard in tRNA research or as a synthetic intermediate in nucleoside analog development.

PropertySpecification
Chemical Name 5-(Carboxyhydroxymethyl)uridine
Abbreviation chm⁵U
CAS Number 934743-11-0 (Acid form); 89665-83-8 (Methyl ester derivative)
Physical State Solid (Crystalline powder)
Solubility Soluble in Water, DMSO, Methanol
Hazard Classification Irritant (Skin Irrit. 2, Eye Irrit.[1][2][3][4] 2A, STOT SE 3)
RCRA Status Not P-listed or U-listed; treat as Non-Regulated Hazardous Waste unless mixed with listed solvents.
Critical Safety Directive

While chm⁵U is not classified as acutely toxic, modified nucleosides can exhibit biological activity. Treat all waste as potentially bioactive. Do not dispose of via sanitary sewer (sink) or regular trash.

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench. Segregation prevents dangerous chemical incompatibilities and reduces disposal costs.

A. Solid Waste (Pure Compound & Debris)
  • Pure Substance: Expired or degraded powder must be collected in a dedicated wide-mouth jar.

  • Contaminated Debris: Weigh boats, gloves, and pipette tips contaminated with chm⁵U should be segregated from general lab trash.

  • Container: Use High-Density Polyethylene (HDPE) or amber glass containers.

B. Liquid Waste (Stock Solutions & Reaction Mixtures)

Liquid waste must be segregated based on the solvent matrix.

  • Aqueous Stream: Solutions where water is >90% of the volume (e.g., buffers, cell media).

  • Organic Stream: Solutions containing DMSO, Methanol, or Acetonitrile.

    • Note: Do not mix oxidizers (e.g., peroxides) with organic nucleoside waste.

Step-by-Step Disposal Protocols

Protocol 1: Solid Waste Disposal
  • Containment: Transfer solid chm⁵U into a screw-top container. Double-bag contaminated debris (gloves/tips) in clear polyethylene bags (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Write "5-(Carboxyhydroxymethyl)uridine" (Do not use abbreviations like chm⁵U).

    • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Protocol 2: Liquid Waste Disposal
  • pH Check: Ensure the waste stream is neutral (pH 5–9). If the nucleoside was in an acidic/basic reaction, neutralize carefully before adding to the waste carboy to prevent heat generation.

  • Solvent Compatibility:

    • Aqueous: Pour into the "Blue" (or site-specific) aqueous waste carboy.

    • Organic: Pour into the "Red" (or site-specific) solvent waste carboy (e.g., Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse empty stock vials with the compatible solvent. Add the first rinse to the liquid waste container. Subsequent rinses can often be treated as non-hazardous if the solvent itself is non-hazardous (check local EHS rules).

Protocol 3: Empty Container Management
  • Triple Rinse: Rinse the original manufacturer bottle three times with a solvent capable of dissolving the residue (e.g., water or methanol).

  • Deface Label: Use a permanent marker to cross out the chemical name and hazard symbols.

  • Disposal:

    • If rinsed with water: Recycle or trash (glass/plastic).[5]

    • If rinsed with solvent: Let the solvent evaporate in a fume hood (if permitted) or dispose of the container as solid hazardous waste.

Decision Logic & Workflow

The following diagram illustrates the decision process for segregating and disposing of chm⁵U waste streams.

DisposalWorkflow Start Waste Generation: 5-(Carboxyhydroxymethyl)uridine StateCheck Determine Physical State Start->StateCheck SolidType Solid Waste Type StateCheck->SolidType Solid LiquidType Solvent Matrix StateCheck->LiquidType Liquid PureSolid Pure Chemical/Powder SolidType->PureSolid Debris Contaminated Debris (Gloves, Tips) SolidType->Debris SolidContainer Container: Wide-mouth HDPE or Double-bagged PureSolid->SolidContainer Debris->SolidContainer Labeling Action: Affix Hazardous Waste Label (Full Chemical Name) SolidContainer->Labeling Aqueous Aqueous (>90% Water) LiquidType->Aqueous Organic Organic (DMSO, MeOH) LiquidType->Organic AqContainer Container: Aqueous Waste Carboy Aqueous->AqContainer OrgContainer Container: Solvent Waste Carboy Organic->OrgContainer AqContainer->Labeling OrgContainer->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage Pickup Final Step: EHS/Contractor Pickup Storage->Pickup

Figure 1: Decision matrix for segregating 5-(Carboxyhydroxymethyl)uridine waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and contamination.[6]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • PPE: Don nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If powder is airborne, use an N95 respirator or work within a fume hood.

  • Containment:

    • Powder Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.

    • Liquid Spill: Cover with an inert absorbent (vermiculite or spill pads).[1]

  • Decontamination: Clean the surface with a 10% bleach solution (to degrade nucleic acid residues) followed by a water rinse. Collect all cleanup materials as hazardous solid waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14367012, 5-(Carboxyhydroxymethyl)uridine. Retrieved from [Link]

  • University of Wisconsin-Madison (2022). Appendix A: Disposal Procedures by Chemical. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Carboxyhydroxymethyl)uridine
Reactant of Route 2
5-(Carboxyhydroxymethyl)uridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.